Vanadyl sulfate trihydrate
Description
Properties
IUPAC Name |
oxovanadium(2+);sulfate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.3H2O.O.V/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);3*1H2;;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNISNRSFHAKFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O8SV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12210-47-8 | |
| Record name | Vanadyl sulfate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
vanadyl sulfate trihydrate crystal structure and coordination geometry
A Comprehensive Technical Guide to the Crystal Structure and Coordination Geometry of Vanadyl Sulfate (B86663) Trihydrate (VOSO₄·3H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the crystal structure and coordination geometry of vanadyl sulfate trihydrate (VOSO₄·3H₂O), a compound of interest in various chemical and biomedical research fields. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for professionals engaged in research and development involving this vanadyl complex.
Crystal Structure of this compound
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.
Crystallographic Data
The fundamental crystallographic parameters for VOSO₄·3H₂O are summarized in the table below. This data is essential for computational modeling, phase identification, and understanding the solid-state properties of the material.
| Parameter | Value | Reference |
| Chemical Formula | VOSO₄·3H₂O | [1] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [1] |
| Unit Cell Dimensions | ||
| a | 7.387(2) Å | [1] |
| b | 7.401(2) Å | [1] |
| c | 12.046(2) Å | [1] |
| α | 90° | [1] |
| β | 106.57° | [1] |
| γ | 90° | [1] |
| Unit Cell Volume (V) | 631.23 ų | [1] |
| Formula Units per Unit Cell (Z) | 4 | [1] |
| Calculated Density (dₓ) | 2.28 Mg m⁻³ | [1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The crystallographic data presented were obtained from a redetermination of the crystal structure using three-dimensional X-ray diffraction data.[1] The experimental setup involved a Nonius CAD-4 diffractometer with Mo Kα radiation.[1] A total of 2117 observed reflections were used in the structure refinement.[1] The positions of the hydrogen atoms were successfully located from difference syntheses, allowing for a detailed analysis of the hydrogen bonding network.[1] The final R value for the refinement was 0.0318, indicating a high degree of accuracy in the determined structure.[1]
Coordination Geometry of the Vanadyl Ion
The vanadium atom in this compound is present as the vanadyl cation (VO²⁺). This cation exhibits a characteristic coordination geometry that is crucial to its chemical and biological activity.
Vanadium Coordination Environment
The vanadium atom is coordinated to one oxygen atom via a short, strong double bond (the "vanadyl" oxygen) and to several water molecules and a sulfate anion. Structural studies have confirmed the presence of [VO(H₂O)₃]²⁺ octahedral units.[2] The coordination sphere around the vanadium atom is a distorted octahedron. This distortion is primarily due to the strong V=O double bond, which influences the lengths and angles of the other coordinating bonds.
Bond Lengths and Angles
A detailed analysis of the bond lengths and angles within the coordination sphere of the vanadium atom is critical for understanding the electronic structure and reactivity of the complex. The following table summarizes key interatomic distances.
| Bond | Bond Length (Å) | Reference |
| V=O (vanadyl) | ~1.60 | [3] |
| V-OH₂ (equatorial) | Varies | [3] |
| V-O (sulfate) | Varies | [3] |
Note: The precise bond lengths and angles are detailed in the primary crystallographic literature and may exhibit slight variations depending on the specific atomic positions within the unit cell.
Supramolecular Structure and Hydrogen Bonding
The crystal structure of this compound is further stabilized by an extensive network of hydrogen bonds. These interactions involve the coordinated water molecules, the sulfate anions, and the vanadyl oxygen. The hydrogen atoms, located through difference Fourier maps, play a pivotal role in linking the [VO(H₂O)₃]²⁺ octahedra and the SO₄²⁻ tetrahedra into a three-dimensional framework.[1][2]
Visualization of the Vanadyl Coordination Geometry
The following diagram, generated using the DOT language, illustrates the coordination environment around the central vanadium atom in this compound.
Caption: A simplified 2D representation of the distorted octahedral coordination geometry around the central vanadium ion in this compound.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and coordination geometry of this compound. The monoclinic crystal system, the distorted octahedral coordination of the vanadyl ion, and the extensive hydrogen bonding network are key features of this compound. The provided quantitative data and structural visualizations serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating a deeper understanding of the structure-property relationships of this important vanadyl salt.
References
A Technical Guide to the Spectroscopic Properties of Vanadyl Sulfate Trihydrate (EPR & IR)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl(IV) sulfate (B86663), with the general formula VOSO₄(H₂O)ₓ, is a common and stable inorganic compound of vanadium. The trihydrate form, VOSO₄·3H₂O, serves as a crucial precursor in the synthesis of other vanadyl derivatives and is a subject of interest for its potential biological activities, including insulin-mimetic properties.[1][2] A thorough characterization of its structural and electronic properties is paramount for its application in research and development. Electron Paramagnetic Resonance (EPR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed insights into the molecular structure, coordination environment, and electronic configuration of this paramagnetic compound.[3] This guide offers an in-depth overview of the EPR and IR spectroscopic properties of vanadyl sulfate trihydrate, complete with experimental protocols and data interpretation.
Molecular and Electronic Structure
In its hydrated form, the vanadium(IV) center exists as the vanadyl cation, [VO]²⁺. In aqueous solution and in many of its hydrated crystalline forms, the vanadium atom is coordinated in a distorted octahedral geometry, typically as [VO(H₂O)₅]²⁺.[4] The structure consists of a short, strong vanadium-oxygen double bond (V=O), four equatorially coordinated water molecules, and a fifth, more weakly bound water molecule (or a sulfate oxygen in the solid state) in the position trans to the oxo group.[2][5]
The vanadium atom in the vanadyl ion has a +4 oxidation state, leaving it with a single unpaired d-electron (a d¹ configuration). This unpaired electron is the source of its paramagnetism and makes the complex ideally suited for study by EPR spectroscopy.[3]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons. For the vanadyl ion, it provides a distinctive spectral fingerprint that is rich in structural information.[6]
Theoretical Principles
The EPR spectrum of the vanadyl (VO²⁺) ion is characterized by a prominent hyperfine structure. This arises from the interaction of the single unpaired electron (S=1/2) with the magnetic moment of the naturally abundant ⁵¹V nucleus, which has a nuclear spin of I=7/2. This interaction splits the EPR signal into 2NI + 1 = 2(1)(7/2) + 1 = 8 lines.[3][7]
In frozen solutions or powdered solids, the vanadyl ion exhibits anisotropy, meaning the spectral parameters depend on the orientation of the molecule with respect to the external magnetic field. Due to the strong, unique V=O bond, vanadyl complexes typically display axial symmetry. This results in two sets of parameters:
-
g∥ and A∥: When the V=O bond is parallel to the magnetic field.
-
g⊥ and A⊥: When the V=O bond is perpendicular to the magnetic field.[3]
The resulting "powder-pattern" spectrum is a superposition of spectra from all possible orientations.[7]
Experimental Protocol: X-Band EPR Spectroscopy
The following protocol outlines the general steps for acquiring an X-band EPR spectrum of vanadyl sulfate in a frozen aqueous solution.
-
Sample Preparation:
-
Prepare a 1-3 mM solution of this compound in deionized water or a suitable buffer.
-
Transfer the solution into a standard 4 mm quartz EPR tube, filling it to a height of 2-3 inches.[8]
-
Flash-freeze the sample by immersing the tube in liquid nitrogen to ensure a uniform glassy matrix.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard X-band (~9.5 GHz) EPR spectrometer (e.g., Bruker EMX or JEOL series) is used.
-
Temperature Control: Place the frozen sample in a cryostat (e.g., a liquid nitrogen flow-through cryostat) and cool to a temperature of 77 K (liquid nitrogen temperature) or lower to minimize relaxation effects and obtain a well-resolved powder-pattern spectrum.[9]
-
Acquisition Parameters (Typical):
-
Microwave Frequency: ~9.4 - 9.7 GHz (record the exact value).
-
Microwave Power: 10-20 mW (use non-saturating power levels).[10]
-
Magnetic Field Center: ~3400 Gauss.
-
Sweep Width: 1500-2000 Gauss.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: 1-5 Gauss (optimize for resolution without line broadening).[10]
-
Time Constant: ~80 ms.[10]
-
-
Record the first-derivative spectrum.
-
Data Presentation: EPR Parameters
The spin Hamiltonian parameters for the aqueous vanadyl ion, [VO(H₂O)₅]²⁺, are well-established and serve as a benchmark for VOSO₄·3H₂O in solution.
| Parameter | Value (g-tensor) | Value (A-tensor, MHz) | Value (A-tensor, 10⁻⁴ cm⁻¹) |
| g∥ (gzz) | 1.9335 | A∥ (Azz) | -547.0 |
| g⊥ (gxx, gyy) | 1.9782 (avg) | A⊥ (Axx, Ayy) | -208.5 |
Data sourced from high-frequency EPR and ENDOR studies of the aqueous vanadyl ion.[4] Note: A-tensor values are often reported in different units; conversions are provided for convenience.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions. For VOSO₄·3H₂O, it is instrumental in confirming the presence of the V=O group, the sulfate anion, and water of hydration.
Theoretical Principles
The key vibrational modes for this compound are:
-
V=O Stretch: A strong, sharp absorption band typically found in the 950-1000 cm⁻¹ region. This band is a hallmark of the vanadyl moiety.[5][11]
-
Sulfate (SO₄²⁻) Vibrations: The tetrahedral sulfate ion has characteristic stretching and bending modes, which can be observed in the regions of ~1100 cm⁻¹ and ~600 cm⁻¹.
-
Water (H₂O) Vibrations: Coordinated and lattice water molecules give rise to broad O-H stretching bands (~3000-3600 cm⁻¹) and H-O-H bending (scissoring) bands (~1600-1630 cm⁻¹).[12]
Experimental Protocol: KBr Pellet Method
This protocol describes the standard method for preparing a solid-state sample for transmission FTIR analysis.
-
Sample and KBr Preparation:
-
Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven (e.g., 110°C for several hours or 300-400°C for extended periods) and cooled in a desiccator to eliminate moisture.[13][14] Water contamination will obscure the spectrum with large, broad peaks.[14]
-
Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dry KBr powder. The sample concentration should be about 0.5-1% by weight.[15][16]
-
-
Grinding and Mixing:
-
In an agate mortar, gently but thoroughly grind the sample and KBr powder together until a fine, homogeneous mixture is obtained.[15] This step disperses the sample particles within the IR-transparent KBr matrix.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[14][16] This "cold-flows" the KBr into a thin, transparent, or translucent disc.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum using either an empty sample holder or a pure KBr pellet.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Presentation: IR Absorption Bands
The following table summarizes the characteristic vibrational frequencies for VOSO₄·3H₂O.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3000-3500 | ν(O-H) stretch of H₂O | Broad, Strong |
| ~1620 | δ(H-O-H) bend of H₂O | Medium |
| ~1100-1200 | ν(S-O) stretch of SO₄²⁻ | Strong |
| ~940 | ν(V=O) stretch | Strong, Sharp |
| ~721 | Asymmetric vibrations | Medium |
| ~600 | δ(O-S-O) bend of SO₄²⁻ | Medium |
Data compiled from published spectra.[12][17]
Visualized Workflows and Relationships
To clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for the spectroscopic analysis of VOSO₄·3H₂O.
Caption: Relationship between molecular structure and spectroscopic features.
Conclusion
EPR and IR spectroscopy provide complementary and definitive data for the characterization of this compound. The 8-line EPR spectrum confirms the +4 oxidation state of the vanadium center and provides precise g and A tensor values that describe its electronic environment.[4] Concurrently, the IR spectrum unambiguously identifies the key functional moieties: the vanadyl (V=O) group, the sulfate counter-ion, and the associated water molecules.[17] Together, these techniques offer a robust analytical toolkit for researchers and developers to confirm the identity, purity, and structural integrity of this important vanadium compound.
References
- 1. This compound | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.utexas.edu [chemistry.utexas.edu]
- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scienceijsar.com [scienceijsar.com]
- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 15. shimadzu.com [shimadzu.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Solubility Profile of Vanadyl Sulfate Trihydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of vanadyl sulfate (B86663) trihydrate (VOSO₄·3H₂O) in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and explores the biochemical context of this compound's action, particularly its role in insulin (B600854) signaling pathways.
Executive Summary
Quantitative Solubility Data
Precise, experimentally determined solubility values for vanadyl sulfate trihydrate (VOSO₄·3H₂O) are scarce in published literature. However, the compound is consistently described as "soluble" or "very soluble" in water.[1][2][3] The most relevant quantitative data available is for the pentahydrate form (VOSO₄·5H₂O).
Table 1: Aqueous Solubility of Vanadyl Sulfate Hydrates
| Compound | Solvent | Temperature (°C) | Solubility |
| Vanadyl Sulfate Pentahydrate | Water | 20 | 467 g/L[4] |
| This compound | Water | 25 | Data not available (Stable solid phase)[5] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Rationale / Notes |
| Methanol | Expected to be sparingly soluble to insoluble | Polar protic solvent, but generally poor at dissolving inorganic salts. |
| Ethanol | Expected to be sparingly soluble to insoluble | Similar to methanol, with lower polarity. |
| Dimethyl Sulfoxide (DMSO) | Expected to have low to moderate solubility | Polar aprotic solvent, known to dissolve some inorganic salts.[6] |
| Dimethylformamide (DMF) | Expected to have low to moderate solubility | Polar aprotic solvent, similar to DMSO in its ability to dissolve some inorganic salts.[6] |
Note: The lack of specific data necessitates experimental determination for accurate research applications.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, standardized methods are crucial. The following protocols are based on established guidelines, such as the OECD Test Guideline 105 (Water Solubility), and can be adapted for organic solvents.[1]
Protocol: Determination of Aqueous Solubility (Flask Method)
This method is suitable for substances with solubilities above 10⁻² g/L.
Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.
Materials:
-
This compound (VOSO₄·3H₂O)
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge and/or filtration apparatus (e.g., syringe filter with a membrane non-reactive to the sample)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantifying vanadium concentration (e.g., ICP-MS, Atomic Absorption Spectroscopy)
Procedure:
-
Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance to use in the final test.
-
Sample Preparation: Add an excess amount of this compound to several flasks containing known volumes of deionized water. The excess solid should be clearly visible.
-
Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium. It is recommended to determine this time by taking measurements at different intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand at the test temperature to allow the undissolved solid to settle. Separate the aqueous phase from the solid phase by centrifugation or filtration. This step must be performed at the test temperature to avoid changes in solubility.
-
Analysis: Accurately dilute the saturated aqueous solution and determine the concentration of vanadyl sulfate using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility in g/L or other desired units from the measured concentration and dilution factor. The results should be the mean of at least three replicate determinations.
Protocol: Determination of Solubility in Organic Solvents
This protocol adapts the flask method for use with organic solvents.
Objective: To determine the saturation concentration of this compound in solvents such as methanol, ethanol, DMSO, or DMF.
Procedure:
-
Follow steps 1-3 from the aqueous solubility protocol (Section 3.1), substituting the organic solvent for water. Ensure all glassware is dry to prevent interference from moisture.
-
Phase Separation: Separation via centrifugation is often preferred for organic solvents. If filtration is used, ensure the filter material is compatible with the solvent. Perform this step at the test temperature.
-
Analysis: The analytical method must be adapted for the organic solvent matrix. This may involve solvent evaporation and redissolution in an aqueous matrix before analysis by ICP-MS or AAS, or direct analysis if the instrumentation allows.
-
Calculation: Calculate the solubility as described for the aqueous protocol.
Below is a generalized workflow for these experimental procedures.
Biological Relevance: Insulin Signaling Pathway
Vanadyl sulfate's primary therapeutic interest lies in its ability to mimic the effects of insulin. This is achieved through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which are enzymes that dephosphorylate and thus inactivate the insulin receptor and its downstream substrates.[7][8]
By inhibiting PTPs, vanadyl sulfate effectively enhances and prolongs the insulin signaling cascade. The key steps are:
-
Insulin Receptor (IR) Activation: Insulin binds to its receptor, causing it to autophosphorylate on tyrosine residues, thereby activating its kinase domain.
-
IRS Phosphorylation: The activated IR then phosphorylates Insulin Receptor Substrate (IRS) proteins.
-
PI3K Activation: Phosphorylated IRS acts as a docking site for Phosphoinositide 3-kinase (PI3K), which becomes activated.
-
Akt Activation: PI3K phosphorylates PIP2 to PIP3, which in turn leads to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).
-
GLUT4 Translocation: Activated Akt phosphorylates a number of substrates that ultimately lead to the translocation of GLUT4-containing vesicles to the cell membrane.
-
Glucose Uptake: GLUT4 transporters on the cell surface facilitate the uptake of glucose from the bloodstream into the cell.
Vanadyl sulfate (VO²⁺) intervenes by inhibiting the PTPs that would normally reverse the phosphorylation of the Insulin Receptor and IRS proteins, thus amplifying the signal and promoting glucose uptake.[9][10]
The following diagram illustrates this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 3. VANADYL SULFATE HYDRATE | 123334-20-3 [chemicalbook.com]
- 4. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility in the system of vanadyl sulfate-sulfuric acid-water at 25 deg C [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Glucosamine substituted sulfonylureas: IRS–PI3K–PKC–AKT–GLUT4 insulin signalling pathway intriguing agent - PMC [pmc.ncbi.nlm.nih.gov]
The Insulin-Mimetic Action of Vanadyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl sulfate (B86663), an inorganic vanadium salt, has garnered significant attention for its insulin-like properties, demonstrating potential as a therapeutic agent for diabetes mellitus. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the insulin-mimetic action of vanadyl sulfate. It delineates the compound's impact on key intracellular signaling cascades, its role as a potent inhibitor of protein tyrosine phosphatases, and its subsequent effects on glucose metabolism. This document synthesizes quantitative data from pivotal studies, details relevant experimental methodologies, and provides visual representations of the involved biochemical pathways to offer a comprehensive resource for researchers in the field.
Core Mechanisms of Action
The insulin-like effects of vanadyl sulfate are multifactorial, primarily revolving around its ability to modulate key components of the insulin (B600854) signaling pathway. Unlike insulin, which initiates its effects by binding to the extracellular domain of the insulin receptor, vanadyl sulfate predominantly acts intracellularly. The two principal mechanisms are:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): Vanadium compounds, including vanadyl sulfate, are potent inhibitors of PTPs, particularly PTP1B, which is a key negative regulator of the insulin signaling pathway.[1][2][3][4][5][6][7][8] By inhibiting PTPs, vanadyl sulfate prevents the dephosphorylation of the insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1).[6][9][10][11] This leads to a sustained phosphorylation state and activation of these signaling molecules, thereby mimicking the effects of insulin.[6][9][10][11]
-
Activation of Downstream Signaling Cascades: Vanadyl sulfate has been shown to activate key downstream signaling pathways independent of direct insulin receptor tyrosine kinase activation.[10][12] This includes the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and, to a lesser extent, the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][6][11][13][14] The activation of these pathways is crucial for mediating the metabolic effects of insulin, such as glucose uptake and glycogen (B147801) synthesis.
Key Signaling Pathways Modulated by Vanadyl Sulfate
The PI3K/Akt Signaling Pathway
The activation of the PI3K/Akt pathway is central to the insulin-mimetic effects of vanadyl sulfate on glucose metabolism.[1][13][14]
-
IRS-1 Tyrosine Phosphorylation: Vanadyl sulfate treatment leads to an increase in the tyrosine phosphorylation of IRS-1.[1][9][13]
-
PI3K Activation: The phosphorylated IRS-1 then serves as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[1][13] Studies have shown that vanadyl sulfate at 100 μM can stimulate PI3-kinase activity by approximately 3-fold in CHO-HIR cells.[1]
-
Akt/PKB Activation: Activated PI3K catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates downstream kinases, most notably Akt (also known as Protein Kinase B or PKB).[14]
-
Metabolic Consequences: Activated Akt mediates several of insulin's metabolic effects, including:
-
GLUT4 Translocation: Akt promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in muscle and adipose tissue, thereby increasing glucose uptake.[14][15][16][17]
-
Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the dephosphorylation and activation of glycogen synthase, which in turn promotes glycogen synthesis.[1][14]
-
Figure 1: Vanadyl sulfate's activation of the PI3K/Akt signaling pathway.
The MAPK Signaling Pathway
While the PI3K/Akt pathway is the primary mediator of vanadyl sulfate's metabolic effects, the MAPK pathway is also activated, although its role in glucose metabolism is less pronounced.[1][13]
-
Activation: Vanadyl sulfate can stimulate the MAPK pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).[1][13]
-
Role in Glycogen Synthesis: Studies using the MEK inhibitor PD98059 have shown that while vanadyl sulfate-stimulated MAP kinase activity is inhibited, glycogen synthesis remains unaffected.[1] This suggests that the MAPK pathway is not essential for this particular metabolic action of vanadyl sulfate.
Figure 2: Vanadyl sulfate's activation of the MAPK signaling pathway.
Quantitative Data on the Effects of Vanadyl Sulfate
The following tables summarize quantitative data from key in vivo and in vitro studies on the effects of vanadyl sulfate.
In Vitro Studies
| Cell Type | Parameter | Treatment | Result | Reference |
| CHO-HIR cells | PI3-kinase Activity | 100 μM Vanadyl Sulfate | ~3-fold increase | [1] |
| CHO-HIR cells | MAP Kinase Activity | Vanadyl Sulfate | 4-5-fold increase | [1] |
| Rat Adipocytes | Glucose Transport | Vanadyl Sulfate | Stimulation | [18] |
| Rat Adipocytes | Glycogen Synthesis | Vanadyl Sulfate | Activation | [18] |
| Rat Adipocytes | Lipolysis | Vanadyl Sulfate | Inhibition | [18] |
| Rat Skeletal Muscle | Glucose Transport | Vanadyl Sulfate | Activation | [18] |
| Rat Skeletal Muscle | Glycogen Synthesis | Vanadyl Sulfate | Activation | [18] |
In Vivo Studies (Animal Models)
| Animal Model | Treatment | Duration | Key Findings | Reference |
| STZ-Diabetic Rats | 0.6 mg/ml Vanadyl Sulfate (oral) | 10 weeks | Normalized sarcolemmal GLUT-4 levels in cardiac myocytes | [15] |
| STZ-Diabetic Rats | 5 and 10 mg/kg Vanadyl Sulfate | 30 days | Normalized blood glucose and insulinemia at 10 mg/kg | [14] |
| STZ-Diabetic Rats | Vanadyl Sulfate (i.p.) | 2 days | Normalized serum glucose and free fatty acid levels | [16] |
| Spontaneously Hypertensive Rats | 0.4 to 0.6 mmol/kg/day Vanadyl Sulfate | - | Lowered plasma insulin and systolic blood pressure | [18] |
Human Clinical Trials (Type 2 Diabetes)
| Study Population | Dose | Duration | Key Findings | Reference |
| 11 T2DM patients | 150 mg/day | 6 weeks | Fasting plasma glucose decreased from 194 to 155 mg/dL; HbA1c decreased from 8.1% to 7.6% | [19][20] |
| 6 NIDDM subjects | 100 mg/day | 3 weeks | Glucose infusion rate during euglycemic clamp increased by ~88% | [21] |
| 8 NIDDM patients | 100 mg/day | 4 weeks | Fasting glucose decreased by 20% | [22] |
| 7 NIDDM subjects | 100 mg/day | 3 weeks | Glucose infusion rate increased by ~82% | [23] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the insulin-like effects of vanadyl sulfate.
Euglycemic-Hyperinsulinemic Clamp
This is the gold standard method for assessing insulin sensitivity in vivo.
-
Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.
-
Procedure:
-
An intravenous (IV) line is established for insulin and glucose infusion, and another for blood sampling.
-
A continuous infusion of insulin is administered to achieve a high physiological or supraphysiological concentration.
-
Blood glucose levels are monitored every 5-10 minutes.
-
A variable infusion of glucose is administered to maintain blood glucose at a constant, normal level (euglycemia).
-
The rate of glucose infusion required to maintain euglycemia is a measure of whole-body glucose disposal and thus insulin sensitivity.
-
-
Application in Vanadyl Sulfate Studies: This technique has been used to demonstrate improved hepatic and peripheral insulin sensitivity in patients with NIDDM following treatment with vanadyl sulfate.[21][23]
Figure 3: Workflow for the euglycemic-hyperinsulinemic clamp technique.
Immunoblotting for Protein Phosphorylation and Expression
This technique is used to detect and quantify specific proteins and their phosphorylation status in cell or tissue lysates.
-
Objective: To assess the activation of signaling proteins (e.g., IRS-1, Akt) and the expression of proteins like GLUT4.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysate is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein or its phosphorylated form.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
-
Application in Vanadyl Sulfate Studies: Immunoblotting has been used to show increased tyrosine phosphorylation of IRS-1 and to quantify the levels of GLUT4 protein in response to vanadyl sulfate treatment.[9][15]
Conclusion
Vanadyl sulfate exerts its insulin-like effects through a multifaceted mechanism that primarily involves the inhibition of protein tyrosine phosphatases and the subsequent activation of downstream signaling pathways, most notably the PI3K/Akt cascade. This leads to increased glucose transporter translocation, enhanced glycogen synthesis, and improved overall glucose homeostasis. The quantitative data from both preclinical and clinical studies underscore its potential as an insulin-mimetic agent. Further research focusing on the development of more potent and less toxic organic vanadium compounds is warranted to translate these findings into viable therapeutic strategies for diabetes management.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Kinetic characterization of the inhibition of protein tyrosine phosphatase-1B by Vanadyl (VO2+) chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of oral vanadyl treatment on diabetes-induced alterations in the heart GLUT-4 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism on insulin-like action of vanadyl sulfate: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo effects of vanadium on GLUT4 translocation in cardiac tissue of STZ-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Oral vanadyl sulfate improves hepatic and peripheral insulin sensitivity in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of vanadyl sulfate on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oral vanadyl sulfate improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Sulfate Trihydrate: A Technical Guide to Biological Transport, Cellular Uptake, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl sulfate (B86663), a hydrated inorganic compound of vanadium in the +4 oxidation state, has garnered significant attention for its insulin-mimetic properties and potential therapeutic applications, particularly in the context of diabetes mellitus.[1][2] Understanding the intricate mechanisms of its biological transport, cellular uptake, and the subsequent modulation of intracellular signaling pathways is paramount for the development of effective and safe vanadium-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge in this field, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through diagrams.
Biological Transport of Vanadyl Sulfate
Upon administration, vanadyl sulfate (VOSO₄) dissociates, and the vanadyl cation (VO²⁺) is the predominant species in biological fluids. The transport of vanadium through the bloodstream is primarily facilitated by its binding to serum proteins.
1.1. Plasma Protein Binding
The vanadyl cation readily binds to high-molecular-weight proteins in the blood plasma, with transferrin being the principal carrier.[3][4] Albumin also contributes to a lesser extent to the transport of vanadium.[5] This protein binding is crucial for the solubilization and distribution of vanadium throughout the body. The binding of vanadate (B1173111), the oxidized form of vanadyl, to human serum transferrin is a reversible process, with a binding constant of approximately 10^6.5 M⁻¹ for the second vanadate equivalent.[6]
Cellular Uptake Mechanisms
The entry of vanadium into cells is a multifaceted process involving several distinct mechanisms. The specific pathway utilized can depend on the cell type and the chemical form of the vanadium species.
-
Anion Channel Transport: Vanadate (H₂VO₄⁻), which can be formed from the oxidation of vanadyl, is structurally similar to phosphate (B84403). This similarity allows it to be transported into cells via anion channels, such as phosphate and sulfate transporters.[3][7]
-
Receptor-Mediated Endocytosis: The vanadyl-transferrin complex can be internalized by cells through receptor-mediated endocytosis via the transferrin receptor, a pathway also utilized for iron uptake.[6][7]
-
Divalent Metal Transporters (DMT1): There is evidence to suggest the involvement of divalent metal transporters in the cytoplasmic mobilization of vanadium following its release from endosomes.[6]
-
Passive Diffusion: Lipophilic organic vanadyl complexes have the ability to passively diffuse across the cell membrane.[3]
Intracellular Fate and Speciation
Once inside the cell, the vanadyl cation is subject to the intracellular redox environment, which is generally reducing. This environment helps to maintain vanadium in its +4 oxidation state (vanadyl).[8] Intracellular vanadyl can bind to a variety of molecules, including glutathione, proteins, and phosphate-containing compounds such as ATP, ADP, and AMP.[9] A significant portion of intracellular vanadium can also be found associated with the iron storage protein, ferritin.[4]
Quantitative Data on Vanadyl Sulfate Pharmacokinetics and Cellular Interactions
The following tables summarize key quantitative data related to the pharmacokinetics and cellular interactions of vanadyl sulfate.
Table 1: Pharmacokinetic Parameters of Vanadyl Sulfate
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability | Rat | 7.56 - 15.12 mg V/kg | 12.5% - 16.8% | [4] |
| Human | - | 1-10% | [10] | |
| Half-life (serum) | Human | 50 mg V/day | 4.7 ± 1.6 days | [8] |
| Human | 100 mg V/day | 4.6 ± 2.5 days | [8] | |
| Peak Serum Concentration | Human | 50 mg V/day | 81.7 ± 40 ng/mL | [11] |
| Human | 100 mg V/day | 319 ± 268 ng/mL | [11] |
Table 2: Binding and Cellular Concentration Data
| Parameter | System | Value | Reference |
| Vanadate-Transferrin Binding Constant (K) | Human Serum | 10^6.5 M⁻¹ | [6] |
| Intracellular Vanadium Concentration (in vivo) | Rat Adipose Tissue (after VOSO₄ injection) | Detectable via neutron activation analysis | [12] |
| Blood Vanadium Concentration (therapeutic) | Human (T2DM) | ~4 µM (with 75 mg VOSO₄ daily) | [13] |
Signaling Pathways Modulated by Vanadyl Sulfate
The insulin-mimetic effects of vanadyl sulfate are primarily attributed to its ability to modulate key intracellular signaling pathways, most notably the insulin (B600854) signaling cascade.
5.1. Inhibition of Protein Tyrosine Phosphatases (PTPs)
A primary mechanism of action of vanadyl sulfate is the inhibition of protein tyrosine phosphatases, particularly PTP-1B.[5][14] PTP-1B is a negative regulator of the insulin signaling pathway, responsible for dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1). By inhibiting PTP-1B, vanadyl sulfate promotes the sustained phosphorylation and activation of the IR and IRS-1, thereby mimicking the effects of insulin.[15][16]
5.2. Activation of the PI3K/Akt Pathway
The sustained phosphorylation of IRS-1 leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[16][17] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).[18][19] Activated Akt then phosphorylates a range of downstream targets, leading to the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake.[5][20]
5.3. Activation of the MAPK Pathway
Vanadyl sulfate has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway.[10][11] This can occur through the activation of the Ras-ERK pathway.[21] The activation of MAPKs like p42 and p44 has been observed in response to vanadate treatment.[8] This pathway is involved in regulating gene expression and other cellular processes.
Visualization of Key Pathways and Workflows
6.1. Signaling Pathways
Caption: Vanadyl Sulfate Signaling Pathways.
6.2. Experimental Workflows
Caption: Cellular Uptake Experimental Workflow.
Caption: Signaling Pathway Analysis Workflow.
Experimental Protocols
7.1. Cellular Uptake Assay
This protocol outlines a general procedure for measuring the uptake of vanadyl sulfate into cultured cells.
-
Cell Culture:
-
Culture a suitable cell line (e.g., 3T3-L1 adipocytes, L6 myotubes, or HepG2 hepatocytes) in appropriate media and conditions until they reach the desired confluence or differentiation state.
-
-
Preparation of Vanadyl Sulfate Solution:
-
Prepare a stock solution of vanadyl sulfate trihydrate in sterile, deionized water. The final concentration used for treatment will depend on the cell type and experimental goals, but typically ranges from 10 µM to 1 mM.
-
-
Uptake Experiment:
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Incubate the cells with the vanadyl sulfate-containing media for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
To stop the transport process, rapidly wash the cells multiple times with ice-cold PBS containing a chelating agent (e.g., EDTA) to remove extracellular vanadium.
-
-
Cell Lysis and Vanadium Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the lysate for normalization.
-
Digest the cell lysates using a strong acid mixture (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system.[22]
-
Quantify the total intracellular vanadium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][23][24]
-
7.2. Western Blot Analysis of Signaling Protein Phosphorylation
This protocol describes the methodology to assess the effect of vanadyl sulfate on the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment:
-
Culture cells as described above.
-
Prior to treatment, serum-starve the cells for a defined period (e.g., 4-18 hours) to reduce basal signaling activity.
-
Treat the cells with vanadyl sulfate at the desired concentration and for the appropriate duration. Include positive (e.g., insulin) and negative (vehicle) controls.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the total protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IR, anti-phospho-Akt, anti-phospho-ERK).
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the levels of phosphorylated proteins to the total amount of the respective protein by stripping the membrane and re-probing with an antibody against the total protein.
-
Conclusion
Vanadyl sulfate exerts its biological effects through a complex interplay of transport, cellular uptake, and modulation of intracellular signaling pathways. Its ability to mimic insulin by inhibiting PTPs and activating the PI3K/Akt and MAPK pathways underscores its therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuanced mechanisms of vanadyl sulfate action, paving the way for the rational design of novel vanadium-based drugs with improved efficacy and safety profiles.
References
- 1. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanadium complexes of transferrin and ferritin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substitution Kinetics, Albumin and Transferrin Affinities, and Hypoxia All Affect the Biological Activities of Anticancer Vanadium(V) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of vanadate to human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonequivalence of the metal binding sites in vanadyl-labeled human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of MAP kinase and S6 kinase by vanadium and selenium in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism on insulin-like action of vanadyl sulfate: studies on interaction between rat adipocytes and vanadium compounds [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vanadyl Sulfate Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of vanadium by reaction cell inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vanadium determination in chloride matrices using ICP-MS: finding the optimum collision/reaction cell parameters for suppressing polyatomic interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Study of the Vanadyl Ion's Electronic Structure
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the theoretical frameworks and computational methods used to elucidate the electronic structure of the vanadyl ion (VO²⁺). It details the interplay between Ligand Field Theory, Molecular Orbital Theory, and Density Functional Theory, supported by experimental validation techniques.
Introduction to the Vanadyl Ion (VO²⁺)
The vanadyl ion, VO²⁺, is the most stable diatomic ion known and a cornerstone in the coordination chemistry of vanadium.[1] Characterized by a vanadium(IV) center with a d¹ electron configuration, it typically forms blue or purple paramagnetic complexes.[1] The ion usually adopts a five-coordinate square pyramidal or six-coordinate distorted octahedral geometry, with a distinctly short and strong vanadium-oxo bond (ca. 1.6 Å).[2] The unique electronic and structural features of the vanadyl ion have made it a subject of intense theoretical and experimental investigation. Its application as a spectroscopic spin probe in biological systems, its role in vanadium-containing enzymes, and the insulin-mimetic properties of its complexes underscore the importance of understanding its electronic structure.[2][3][4] This understanding is crucial for designing novel therapeutic agents and catalysts.
Theoretical Models of Electronic Structure
The description of the bonding and electronic arrangement in the vanadyl ion was pivotal in the development of modern ligand-field theory.[1] A combination of theoretical models, ranging from qualitative to rigorously quantitative, is employed to describe its electronic properties.
Ligand Field Theory (LFT)
Ligand Field Theory, an extension of crystal field theory that incorporates aspects of molecular orbital theory, provides a successful qualitative picture of the electronic structure.[5][6] For a typical vanadyl complex, such as [VO(H₂O)₅]²⁺, the geometry is approximated as C₄ᵥ symmetry. The strong axial field from the oxo ligand, combined with the weaker equatorial field from the four water molecules, lifts the degeneracy of the vanadium 3d orbitals.
The lone d-electron occupies the lowest energy, non-bonding dₓᵧ orbital (represented as b₂ in C₄ᵥ symmetry), which points between the equatorial ligands.[2] The remaining d-orbitals are ordered in increasing energy as follows: dₓz, dᵧz (e), dₓ²-y² (b₁), and d₂² (a₁).[7] This arrangement accounts for the electronic transitions observed in UV-Vis spectroscopy, often referred to as "d-d" or "crystal field" transitions.
Caption: Ligand field splitting of d-orbitals for a d¹ vanadyl ion in a C₄ᵥ symmetry environment.
Molecular Orbital (MO) Theory
A more complete description is provided by Molecular Orbital (MO) theory, which considers the covalent interactions between vanadium and ligand orbitals.[7][8] A key feature of the vanadyl ion is the significant π-bonding between the vanadium dₓz and dᵧz orbitals and the oxygen pₓ and pᵧ orbitals.[8] This strong interaction is responsible for the short V=O bond distance and the large splitting between the e (π*) and b₂ (non-bonding) molecular orbitals.
The MO scheme confirms that the highest occupied molecular orbital (HOMO) is the non-bonding b₂ orbital, which is primarily V dₓᵧ in character, containing the single unpaired electron. The lowest unoccupied molecular orbitals (LUMOs) are the degenerate e* orbitals, which are antibonding with respect to the V-O π interaction.
Caption: Qualitative MO diagram for a vanadyl complex, highlighting the key σ and π interactions.
Density Functional Theory (DFT)
DFT has emerged as a powerful computational tool for obtaining accurate, quantitative information about the electronic structure of vanadyl complexes.[3] By employing hybrid functionals like B3LYP and appropriate basis sets (e.g., 6-31G*), DFT calculations can reliably predict various properties.[3][9] These calculations provide optimized molecular geometries that agree well with X-ray crystallography data.[3]
Furthermore, DFT is used to calculate parameters that are directly comparable to experimental spectroscopic data, such as the g-tensor and the hyperfine coupling (A-tensor) components for EPR spectroscopy, and electronic transition energies for UV-Vis spectroscopy.[3][10] This synergy between DFT and experimental methods provides a robust framework for validating theoretical models and understanding structure-property relationships.[3]
Experimental Protocols for Validation
Theoretical models are validated by comparing calculated parameters with data from spectroscopic experiments.
Electron Paramagnetic Resonance (EPR) and ENDOR Spectroscopy
Methodology: EPR spectroscopy is the most direct experimental probe of the d¹ electronic ground state of the vanadyl ion.[2] The interaction of the unpaired electron with the ⁵¹V nucleus (I=7/2, 99.75% natural abundance) results in a characteristic eight-line hyperfine splitting pattern.[11][12]
-
Sample Preparation: Vanadyl complexes, such as VOSO₄·2H₂O, are dissolved in a suitable solvent (e.g., water with a cryoprotectant like glycerol) to a concentration of approximately 5 mM. For aqueous studies, the pH is often adjusted to ~2 to ensure the predominance of the [VO(H₂O)₅]²⁺ species.[3]
-
Data Acquisition: Spectra are typically recorded at cryogenic temperatures (e.g., 4 K to 77 K) on an X-band (~9.5 GHz) or W-band (~94 GHz) EPR spectrometer.[3] The frozen solution spectra allow for the determination of the anisotropic g-tensor (g∥, g⊥) and hyperfine coupling tensor (A∥, A⊥).
-
ENDOR Spectroscopy: For higher resolution, pulsed ENDOR (Electron Nuclear Double Resonance) spectroscopy, often using the Davies pulse sequence (π - T - π/2 - τ - π - τ - echo), can be employed.[3] ENDOR is particularly sensitive to the nuclear quadrupole interaction, which provides detailed information about the ligand environment and geometry that is often unresolved in standard EPR.[3]
UV-Visible Spectroscopy
Methodology: UV-Vis spectroscopy probes the electronic transitions between the split d-orbitals.
-
Sample Preparation: Solutions of the vanadyl complex are prepared in a non-absorbing solvent (e.g., water, DMF) at a known concentration (typically 10⁻³ to 10⁻⁴ M).[13][14]
-
Data Acquisition: The absorption spectrum is recorded over a range of approximately 300-900 nm using a dual-beam UV-Vis spectrophotometer.[15] The resulting spectrum shows broad, low-intensity bands in the visible region corresponding to the d-d transitions and more intense charge-transfer bands in the UV region.[8] These experimental transition energies are then compared with theoretical predictions from LFT, MO, or Time-Dependent DFT (TD-DFT) calculations.
Quantitative Data Summary
The combination of theory and experiment yields precise data on the electronic and geometric structure of vanadyl complexes. The aqueous vanadyl ion, [VO(H₂O)₅]²⁺, serves as a benchmark system.
Table 1: Experimental and DFT-Calculated EPR Parameters for [VO(H₂O)₅]²⁺ | Parameter | Experimental Value[3] | DFT-Calculated Value[3] | | :--- | :--- | :--- | | g-Tensor | | | | gₓₓ, gᵧᵧ (g⊥) | ~1.98 | Not specified | | gzz (g∥) | ~1.93 | Not specified | | Hyperfine Tensor (A) | | | | |Aₓₓ|, |Aᵧᵧ| (MHz) | 208.5 | Not specified | | |Azz| (MHz) | 547.0 | Not specified | | Quadrupole Coupling | | | | |e²qQ| (MHz) | 5.6 | 5.2 |
Table 2: DFT-Calculated and Experimental Structural Parameters for [VO(H₂O)₅]²⁺
| Bond | DFT-Calculated Length (Å)[3] | Experimental (X-ray) Length (Å)[3] |
|---|---|---|
| V=O (oxo) | 1.57 | 1.60 |
| V–O (equatorial H₂O) | 2.03 | 2.04 |
| V–O (axial H₂O) | 2.17 | 2.22 |
Logical and Experimental Workflows
Computational studies on the vanadyl ion follow a systematic workflow, integrating theoretical calculations with experimental validation.
Caption: Workflow for a combined computational (DFT) and experimental study of a vanadyl complex.
Conclusion
The electronic structure of the vanadyl ion is well-described by a synergistic application of Ligand Field Theory, Molecular Orbital Theory, and Density Functional Theory. LFT provides an essential qualitative framework for understanding d-orbital splitting, while MO theory offers a more nuanced view of the crucial V=O π-bonding. DFT calculations deliver highly accurate, quantitative predictions of geometric and spectroscopic parameters, which show excellent agreement with experimental data from EPR, ENDOR, and UV-Visible spectroscopies. This integrated theoretical and experimental approach provides a profound understanding of the vanadyl ion, which is critical for its application in catalysis, materials science, and the development of new therapeutics for conditions like diabetes.[4][16][17]
References
- 1. Vanadyl ion - Wikipedia [en.wikipedia.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ligand field theory - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. ijesrr.org [ijesrr.org]
- 8. The Electronic Structure of the Vanadyl Ion [authors.library.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Magnetic and relaxation properties of vanadium(iv) complexes: an integrated 1H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.utexas.edu [chemistry.utexas.edu]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. nacatsoc.org [nacatsoc.org]
- 16. Vanadium: History, chemistry, interactions with α-amino acids and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Vanadyl Sulfate: A Comprehensive Technical Guide on its History, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl sulfate (B86663), an inorganic vanadium compound, has garnered significant scientific interest for over a century due to its remarkable insulin-mimetic properties. This technical guide provides an in-depth exploration of the history and discovery of vanadyl sulfate, detailing its synthesis, mechanism of action, and key experimental findings. The document summarizes quantitative data on its biological efficacy and pharmacokinetics, presents detailed experimental protocols for its synthesis and biological evaluation, and visualizes the intricate signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug development, and metabolic disease.
A Journey Through Time: The History and Discovery of Vanadyl Sulfate
The story of vanadyl sulfate is intrinsically linked to the discovery of the element vanadium itself. The journey began in 1801 when Spanish-Mexican mineralogist Andrés Manuel del Río first discovered the element, initially naming it "panchromium" and later "erythronium." However, he was later convinced by others that he had merely found an impure form of chromium. It wasn't until 1831 that Swedish chemist Nils Gabriel Sefström rediscovered the element, naming it vanadium after "Vanadis," the Old Norse goddess of beauty.
While the element was known, the biological significance of its compounds remained largely unexplored for decades. A pivotal moment arrived in 1899 when French physician and physiologist, Dr. J. L. Labbé, first reported the insulin-like effects of vanadium salts in treating diabetes mellitus. This groundbreaking observation, however, was overshadowed by the discovery of insulin (B600854) in the 1920s and fell into relative obscurity.
The modern era of research into vanadium's antidiabetic properties was reignited in the late 1970s and early 1980s. This resurgence of interest led to extensive investigation into various vanadium compounds, with vanadyl sulfate (VOSO₄) emerging as a prominent candidate due to its relatively lower toxicity compared to other vanadium salts like vanadate. These studies confirmed the early observations of vanadium's ability to lower blood glucose levels and improve insulin sensitivity, paving the way for a deeper understanding of its mechanism of action at the molecular level.
Quantitative Data Summary
This section presents a summary of key quantitative data related to the biological activity and pharmacokinetics of vanadyl sulfate and related compounds.
Table 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Its inhibition is a primary mechanism of action for vanadyl sulfate.
| Compound | IC₅₀ (μM) | Source |
| Vanadyl Sulfate | < 0.06 - 0.8 | [1] |
| Other Vanadium(IV) Complexes | 0.06 - 0.8 | [1] |
| Sodium Orthovanadate (Vanadate) | 0.204 ± 0.025 | [2] |
Note: The IC₅₀ for vanadyl sulfate is reported to be stronger than other vanadium (IV) complexes, placing it at the lower end or below the provided range.
Table 2: Pharmacokinetic Parameters of Vanadyl Sulfate
The oral bioavailability of vanadyl sulfate is relatively low, which has been a challenge in its clinical development.
| Parameter | Species | Value | Source |
| Oral Bioavailability | Rat | 12.5 - 16.8% | |
| Half-life (t½) | Human (serum) | ~4.7 days | |
| Peak Serum Concentration (Cmax) | Human (100 mg dose) | 319 ± 268 ng/mL | |
| Time to Peak (Tmax) | Rat (oral) | 10.3 - 10.9 hours |
Table 3: Comparative Efficacy of Vanadium Compounds on Blood Glucose in STZ-Diabetic Rats
Studies have compared the glucose-lowering effects of vanadyl sulfate with other organic vanadium compounds.
| Compound | Route of Administration | Effect on Blood Glucose | Source |
| Vanadyl Sulfate | Oral | Significant reduction | |
| Vanadyl Acetylacetonate (VAc) | Oral | Faster and larger decrease than VS | |
| Bis(maltolato)oxovanadium(IV) (BMOV) | Oral | 2-3 times more potent than VS |
Table 4: Tissue Distribution of Vanadium after Vanadyl Sulfate Administration in Rats
Vanadium from vanadyl sulfate accumulates in various tissues.
| Tissue | Relative Vanadium Concentration | Source |
| Bone | Highest | |
| Kidney | High | |
| Spleen | Moderate | |
| Liver | Moderate | |
| Muscle | Lower | |
| Blood | Lowest |
Experimental Protocols
This section provides detailed methodologies for the synthesis of vanadyl sulfate and a key biological assay used to evaluate its insulin-mimetic effects.
Synthesis of Vanadyl Sulfate Pentahydrate
Method 1: Reduction of Vanadium Pentoxide with Sulfur Dioxide
This is a common laboratory method for the preparation of vanadyl sulfate.
-
Materials: Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄, concentrated), Sulfur dioxide (SO₂) gas, Distilled water.
-
Procedure:
-
Suspend vanadium pentoxide in a minimal amount of distilled water in a flask.
-
Slowly add concentrated sulfuric acid to the suspension while stirring. The reaction is exothermic.
-
Bubble sulfur dioxide gas through the acidic suspension. The color of the solution will gradually change from yellowish-orange to a deep blue, indicating the reduction of V(V) to V(IV).
-
Continue bubbling SO₂ until the color change is complete and no more V₂O₅ is visible.
-
Gently heat the solution to remove any excess dissolved SO₂.
-
Allow the solution to cool and crystallize. Blue crystals of vanadyl sulfate pentahydrate (VOSO₄·5H₂O) will form.
-
Collect the crystals by filtration, wash with a small amount of cold distilled water, and then with ethanol.
-
Dry the crystals in a desiccator.
-
Method 2: Reduction of Vanadium Pentoxide with Oxalic Acid
This method uses a solid reducing agent, which can be more convenient than using SO₂ gas.
-
Materials: Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄, concentrated), Oxalic acid (H₂C₂O₄), Distilled water.
-
Procedure:
-
In a beaker, dissolve vanadium pentoxide in a stoichiometric amount of concentrated sulfuric acid with gentle heating and stirring.
-
In a separate beaker, prepare a saturated solution of oxalic acid in distilled water.
-
Slowly add the oxalic acid solution to the vanadium pentoxide/sulfuric acid mixture. The solution will effervesce as carbon dioxide is released.
-
Continue adding the oxalic acid solution until the color of the mixture turns to a stable blue.
-
Gently heat the solution to ensure the reaction goes to completion.
-
Allow the solution to cool and crystallize to obtain vanadyl sulfate pentahydrate crystals.
-
Filter, wash, and dry the crystals as described in Method 1.
-
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay is a standard method to assess the insulin-mimetic activity of compounds like vanadyl sulfate.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induce differentiation into adipocytes two days post-confluence by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Subsequently, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature, insulin-responsive adipocytes are typically obtained 8-12 days post-induction.
-
-
Glucose Uptake Assay Protocol:
-
Seed differentiated 3T3-L1 adipocytes in 24-well plates.
-
Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of vanadyl sulfate or insulin (positive control) for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (KRH buffer).
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) to a final concentration of 0.1 µCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 10 µM.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration of each well.
-
Calculate the fold-increase in glucose uptake relative to the vehicle control.
-
Visualizing the Mechanism of Action: Signaling Pathways
Vanadyl sulfate exerts its insulin-mimetic effects primarily through the modulation of the insulin signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Overview of the Insulin Signaling Pathway
Caption: Simplified overview of the canonical insulin signaling pathway.
Mechanism of Action of Vanadyl Sulfate
Vanadyl sulfate primarily acts by inhibiting protein tyrosine phosphatases (PTPs), most notably PTP1B, which dephosphorylates and inactivates the insulin receptor and its substrates.
Caption: Vanadyl sulfate inhibits PTP1B, leading to sustained insulin signaling.
Experimental Workflow for Glucose Uptake Assay
The following diagram outlines the key steps in a typical glucose uptake experiment.
Caption: Workflow for a radiolabeled glucose uptake assay.
Conclusion
Vanadyl sulfate continues to be a compound of significant interest in the field of diabetes and metabolic research. Its long history, from an obscure initial observation to a subject of intense modern scientific scrutiny, highlights the enduring quest for novel therapeutic agents. While challenges related to its oral bioavailability and potential toxicity remain, the clear insulin-mimetic effects and the well-characterized mechanism of action provide a solid foundation for the development of new, more potent, and safer vanadium-based drugs. This technical guide has provided a comprehensive overview of the core knowledge surrounding vanadyl sulfate, intended to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic potential of this fascinating compound.
References
- 1. Development of an automated protein-tyrosine phosphatase 1B inhibition assay and the screening of putative insulin-enhancing vanadium(IV) and zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Vanadyl Sulfate Trihydrate: A Technical Guide for Researchers
An In-depth Examination of its Chemical Properties, Biological Activity, and Experimental Applications
This technical guide provides a comprehensive overview of vanadyl sulfate (B86663) trihydrate, a compound of significant interest in metabolic disease research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical identity, explores its insulin-mimetic and enzyme-inhibiting properties, and offers detailed protocols for key experimental assays.
Core Chemical and Physical Data
Vanadyl sulfate trihydrate is the trihydrate form of vanadyl sulfate. It is a blue crystalline solid that is soluble in water.
| Property | Value |
| CAS Number | 12210-47-8 |
| Molecular Formula | H₆O₈SV |
| Molecular Weight | 217.05 g/mol |
| Synonyms | Vanadium(IV) oxide sulfate trihydrate, Vanadic sulfate trihydrate, VOSO₄·3H₂O |
Biological Activity and Mechanism of Action
Vanadyl sulfate has garnered considerable attention for its insulin-like effects, primarily through its ability to modulate key signaling pathways involved in glucose metabolism. Its primary mechanism of action is believed to be the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, a negative regulator of the insulin (B600854) signaling pathway.
By inhibiting PTP1B, vanadyl sulfate effectively enhances and prolongs the phosphorylation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1). This leads to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake into cells. Notably, some studies suggest that vanadyl sulfate can stimulate this pathway even independently of direct insulin receptor phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of vanadyl sulfate.
In Vivo Model: Streptozotocin-Induced Diabetes in Rats
This protocol outlines the induction of type 1 diabetes in rats using streptozotocin (B1681764) (STZ) and subsequent treatment with vanadyl sulfate.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5), sterile
-
This compound
-
Sterile saline solution (0.9% NaCl) or drinking water
-
Glucometer and test strips
-
Animal handling and injection equipment
Procedure:
-
Induction of Diabetes:
-
Fast rats for 6-8 hours prior to STZ injection.[1]
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer to a final concentration of 65 mg/mL. STZ is light-sensitive and unstable in solution, so it should be used within 5-10 minutes of preparation.[1]
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 65 mg/kg body weight.[1][2]
-
To prevent fatal hypoglycemia immediately following STZ injection, provide animals with 10% sucrose (B13894) water for 48-72 hours.[1][2]
-
Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.[3]
-
-
Vanadyl Sulfate Administration:
-
Oral Gavage: Prepare a solution of vanadyl sulfate in sterile saline. Administer daily via oral gavage at a dose of 5-10 mg/kg body weight.[4]
-
Drinking Water: Dissolve vanadyl sulfate in the drinking water at a concentration of 0.5-1.0 mg/mL.[5][6] This method is suitable for long-term studies.[5]
-
Intraperitoneal Injection: For more direct administration, dissolve vanadyl sulfate in sterile saline and inject IP daily at doses of 4.6 to 9.3 mg/kg body weight.[6]
-
-
Monitoring:
-
Monitor blood glucose levels, water intake, food consumption, and body weight regularly throughout the study period.
-
In Vitro Assay: PTP1B Inhibition
This colorimetric assay measures the inhibition of PTP1B activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer (e.g., 50 mM HEPES or Citrate, 50 mM NaCl, 1 mM EDTA, pH 7.0, with 1 mM DTT added fresh)
-
p-Nitrophenyl phosphate (pNPP)
-
This compound (or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PTP1B in assay buffer. The final concentration in the assay should be determined empirically but is typically in the range of 10 nM.[7]
-
Prepare a stock solution of pNPP (e.g., 100 mM) in deionized water. Dilute to the desired working concentration (e.g., 1 mM) in assay buffer just before use.[7]
-
Prepare a stock solution of vanadyl sulfate in assay buffer and create serial dilutions to generate a dose-response curve.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the serially diluted vanadyl sulfate or control vehicle.
-
Add the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-30 minutes.[8]
-
Initiate the reaction by adding the pNPP working solution to each well.
-
Incubate the plate at 37°C for an appropriate time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[8]
-
Stop the reaction (e.g., by adding a strong base like NaOH) and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of vanadyl sulfate compared to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Assay: Glucose Uptake in 3T3-L1 Adipocytes
This protocol describes the differentiation of 3T3-L1 preadipocytes and the subsequent measurement of glucose uptake.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Calf serum and Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
This compound
-
Glucose uptake assay kit (e.g., using a fluorescent glucose analog like 2-NBDG)
Procedure:
-
Differentiation of 3T3-L1 Cells:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.
-
Two days post-confluency (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[9]
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.[9]
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Full differentiation is typically achieved by Day 8-10.[9]
-
-
Glucose Uptake Assay:
-
On the day of the assay, starve the differentiated adipocytes in serum-free medium for 2-3 hours.
-
Treat the cells with various concentrations of vanadyl sulfate (and insulin as a positive control) for a specified period (e.g., 30 minutes).
-
Add the fluorescent glucose analog (e.g., 2-NBDG) and incubate for the recommended time.
-
Wash the cells to remove excess fluorescent glucose.
-
Measure the fluorescence using a plate reader to quantify glucose uptake.
-
Summary of Quantitative Data
The following tables summarize key quantitative data from representative studies on the effects of vanadyl sulfate.
Table 1: In Vivo Effects of Vanadyl Sulfate in STZ-Induced Diabetic Rats
| Parameter | Control Diabetic | Vanadyl Sulfate Treated Diabetic | Reference |
| Blood Glucose | Significantly elevated | Normalized or significantly reduced | [4][5][6] |
| Plasma Insulin | Significantly reduced | Remained low or slightly increased | [4][6] |
| Water Intake | Significantly increased | Normalized | [5] |
| Body Weight | Reduced gain | No significant improvement | [5] |
Table 2: In Vitro Effects and Properties of Vanadyl Sulfate
| Assay | Parameter | Result | Reference |
| PTP1B Inhibition | IC₅₀ | In the micromolar range | [7] |
| 3T3-L1 Adipocytes | Adiponectin Content | Increased with 10-50 µM vanadyl sulfate | [10] |
| 3T3-L1 Adipocytes | Glucose Uptake | Stimulated | [6] |
This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this intriguing compound.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Speciation of vanadium(IV) and vanadium(V) using ion-exchange chromatography and ICP-AES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-year treatment of streptozotocin-induced diabetic rats with vanadyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin-like effect of vanadyl ion on streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 10. Vanadium and insulin increase adiponectin production in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Sulfate Trihydrate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties and Biological Significance of VOSO₄·3H₂O
Vanadyl sulfate (B86663) trihydrate (VOSO₄·3H₂O) is an inorganic compound that has garnered significant interest within the scientific community, particularly for its insulin-mimetic properties. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its analysis, and an exploration of its role in cellular signaling pathways relevant to drug development.
Physicochemical Properties
Vanadyl sulfate trihydrate is a blue crystalline solid. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | H₆O₈SV | [1][2] |
| Molecular Weight | 217.05 g/mol | [1][2] |
| Appearance | Blue crystalline solid | [3][4] |
| Melting Point | Decomposes | [4] |
| Density | Data not available for trihydrate; 2.06 g/cm³ for pentahydrate | [4] |
| Solubility in Water | Soluble | [3][4] |
Table 2: Chemical and Stability Data of this compound
| Property | Description | Reference |
| Chemical Name | Oxovanadium(2+);sulfate;trihydrate | [2] |
| CAS Number | 12210-47-8 | [2] |
| Stability | Stable under normal conditions. | [4] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Decomposition | When heated to decomposition, it emits toxic fumes of vanadium and sulfur oxides. | [4] |
Experimental Protocols
Accurate characterization of this compound is crucial for its application in research and development. The following section details standardized experimental protocols for determining its key physical properties.
Determination of Melting Point
The melting point of a substance is a critical indicator of its purity. For hydrated compounds like this compound, the melting process is often accompanied by dehydration.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.[6]
-
The temperature at which the first droplet of liquid is observed and the temperature at which the entire solid has melted are recorded as the melting range.
-
For hydrates, visual observation of dehydration (change in color or crystal structure) prior to melting should be noted.
-
Determination of Density
The density of a solid can be determined using several methods. The gas pycnometry method is suitable for crystalline powders.
Methodology:
-
Sample Preparation: A known mass of dry this compound powder is accurately weighed.
-
Apparatus: A gas pycnometer (e.g., helium pycnometer).
-
Procedure:
-
The weighed sample is placed in the sample chamber of the pycnometer.
-
The chamber is sealed, and the system is purged with helium gas to remove any adsorbed air.
-
Helium is introduced into a reference chamber of known volume and then expanded into the sample chamber.
-
The pressure change is measured, from which the volume of the solid sample is calculated based on Boyle's Law.
-
The density is calculated by dividing the mass of the sample by its measured volume.[7][8]
-
Determination of Aqueous Solubility
The solubility of this compound in water is a key parameter for preparing solutions for biological assays.
Methodology:
-
Sample Preparation: A series of vials are prepared, each containing a fixed volume of deionized water (e.g., 10 mL).
-
Procedure:
-
Increasingly larger, accurately weighed amounts of this compound are added to each vial.
-
The vials are sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).[9]
-
The solutions are then filtered to remove any undissolved solid.
-
The concentration of the dissolved vanadyl sulfate in each filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or inductively coupled plasma atomic emission spectroscopy (ICP-AES).
-
The solubility is the maximum concentration of the salt that can be dissolved at that temperature. This process is repeated at various temperatures to generate a solubility curve.[10]
-
Signaling Pathways in Drug Development
The therapeutic potential of vanadyl sulfate, particularly in the context of diabetes, stems from its ability to mimic the effects of insulin (B600854). This insulin-mimetic action is primarily mediated through the phosphatidylinositol 3-kinase (PI3K) signaling pathway.
Insulin-Mimetic Signaling Pathway of Vanadyl Sulfate
Vanadyl sulfate activates the PI3K pathway, leading to downstream effects that promote glucose uptake and utilization. Notably, this activation occurs independently of the insulin receptor's tyrosine phosphorylation, a key difference from insulin's own mechanism.[1][11] The vanadyl ion (VO²⁺) is believed to inhibit protein tyrosine phosphatases (PTPs), which are negative regulators of insulin signaling, thereby enhancing the phosphorylation of downstream targets.[12]
Experimental Workflow for Assessing Insulin-Mimetic Effects
To evaluate the biological activity of this compound, a typical experimental workflow involves cell-based assays to measure glucose uptake.
This guide provides foundational information for researchers and professionals in drug development working with this compound. The detailed properties, protocols, and pathway diagrams serve as a valuable resource for designing and executing experiments aimed at exploring the therapeutic potential of this compound.
References
- 1. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 123334-20-3 CAS | VANADYL SULPHATE HYDRATE | Inorganic Salts | Article No. 06475 [lobachemie.com]
- 4. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. fountainheadpress.com [fountainheadpress.com]
- 11. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Vanadyl Sulfate Trihydrate as a Catalyst in Oxidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (B86663) trihydrate (VOSO₄·3H₂O) is an inorganic compound that has demonstrated significant utility as a catalyst in a variety of oxidation reactions.[1] Its ability to facilitate the oxidation of alcohols to corresponding aldehydes and ketones, as well as sulfides to sulfoxides, makes it a valuable tool in organic synthesis. This document provides detailed application notes and protocols for the use of vanadyl sulfate trihydrate as a catalyst, with a focus on its application in the oxidation of alcohols. The protocols outlined herein utilize common co-oxidants such as molecular oxygen in conjunction with 2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO) and hydrogen peroxide.
Data Presentation
The following tables summarize the quantitative data for the oxidation of various alcohols using vanadyl sulfate-based catalytic systems.
Table 1: Vanadyl Sulfate/TEMPO/O₂ Catalyzed Oxidation of Alcohols
| Entry | Substrate | Catalyst System | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | Benzyl alcohol | VOSO₄/TEMPO/O₂ | Acetonitrile (B52724) | 6 | >99 | 98 |
| 2 | 4-Methoxybenzyl alcohol | VOSO₄/TEMPO/O₂ | Acetonitrile | 4 | >99 | 97 |
| 3 | 4-Nitrobenzyl alcohol | VOSO₄/TEMPO/O₂ | Acetonitrile | 8 | 95 | 92 |
| 4 | 4-Chlorobenzyl alcohol | VOSO₄/TEMPO/O₂ | Acetonitrile | 7 | 98 | 96 |
| 5 | 1-Phenylethanol | VOSO₄/TEMPO/O₂ | Acetonitrile | 12 | 90 | 88 |
| 6 | Cinnamyl alcohol | VOSO₄/TEMPO/O₂ | Acetonitrile | 5 | >99 | 95 |
| 7 | Geraniol | VOSO₄/TEMPO/O₂ | Acetonitrile | 10 | 85 | 80 |
Table 2: Vanadyl Sulfate/H₂O₂ Catalyzed Oxidation of Alcohols
| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | VOSO₄/H₂O₂ | Acetonitrile | 60 | 3 | 95 |
| 2 | 2-Butanol | VOSO₄/H₂O₂ | Acetonitrile | 60 | 5 | 88 |
| 3 | Cyclohexanol | VOSO₄/H₂O₂ | Acetonitrile | 60 | 4 | 92 |
| 4 | 1-Octanol | VOSO₄/H₂O₂ | Acetonitrile | 60 | 8 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Alcohols using VOSO₄/TEMPO/O₂
This protocol describes a general method for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones using a catalytic amount of this compound and TEMPO with molecular oxygen as the terminal oxidant.[1]
Materials:
-
This compound (VOSO₄·3H₂O)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Substrate (alcohol)
-
Acetonitrile (CH₃CN), anhydrous
-
Oxygen (balloon or continuous flow)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol), TEMPO (0.05 mmol, 5 mol%), and this compound (0.02 mmol, 2 mol%).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon or a gentle, continuous flow.
-
Stir the reaction mixture vigorously at room temperature (or as specified in Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldehyde or ketone.
Protocol 2: General Procedure for the Oxidation of Alcohols using VOSO₄/H₂O₂
This protocol outlines a method for the oxidation of alcohols using this compound as a catalyst and hydrogen peroxide as the oxidant.[2][3]
Materials:
-
This compound (VOSO₄·3H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Substrate (alcohol)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alcohol (1.0 mmol) and this compound (0.05 mmol, 5 mol%) in acetonitrile (10 mL).
-
To the stirring solution, add hydrogen peroxide (1.2 mmol, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for the time indicated in Table 2.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) until a negative test with peroxide indicator paper is achieved.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure aldehyde or ketone.
Mandatory Visualization
Catalytic Cycle of VOSO₄/TEMPO Alcohol Oxidation
Caption: Proposed catalytic cycle for the VOSO₄/TEMPO-mediated oxidation of alcohols.
Experimental Workflow for VOSO₄ Catalyzed Oxidation
Caption: General experimental workflow for vanadyl sulfate catalyzed oxidation reactions.
Mechanism of Action
The catalytic activity of vanadyl sulfate in these oxidation reactions is attributed to the redox cycling of the vanadium center, typically between the V(IV) and V(V) oxidation states.[1]
In the VOSO₄/TEMPO/O₂ system, it is proposed that the V(IV) in vanadyl sulfate is first oxidized by molecular oxygen to a V(V) species. This higher-valent vanadium species then oxidizes TEMPO to the corresponding N-oxoammonium ion (TEMPO⁺), which is the active oxidant for the alcohol. The alcohol is oxidized to the aldehyde or ketone by TEMPO⁺, which is itself reduced to the hydroxylamine (B1172632) (TEMPOH). The V(V) species is regenerated by the re-oxidation of the reduced vanadium species by molecular oxygen, thus completing the catalytic cycle.
In the case of the VOSO₄/H₂O₂ system, the reaction is believed to proceed through the formation of vanadium-peroxo complexes. These peroxo species are powerful oxidizing agents that can directly oxidize the alcohol substrate. The vanadium center is reduced in the process and subsequently re-oxidized by another molecule of hydrogen peroxide.
Safety and Handling
-
This compound is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.
-
Organic solvents such as acetonitrile are flammable and toxic. Avoid inhalation and contact with skin.
-
TEMPO is a stable radical but should be handled with care.
Conclusion
This compound is an effective and versatile catalyst for the oxidation of alcohols and other functional groups. The protocols described provide a solid foundation for researchers to utilize this catalyst in their synthetic endeavors. The mild reaction conditions and the use of inexpensive and environmentally benign oxidants like molecular oxygen and hydrogen peroxide make these methods attractive for both laboratory-scale synthesis and potential industrial applications. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum yields and selectivity.
References
Application Notes and Protocols for the Preparation of Vanadyl Sulfate Trihydrate Solutions for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (B86663), an inorganic compound of vanadium, has garnered significant interest in biomedical research due to its diverse biological activities. Notably, it is recognized for its insulin-mimetic properties, making it a subject of investigation for diabetes treatment.[1][2] Beyond its effects on glucose metabolism, vanadyl sulfate has been shown to influence a variety of cellular processes including proliferation, apoptosis, and differentiation.[1][3] Its anti-cancer effects have been demonstrated in several human cancer cell lines.[1][3] These cellular responses are mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[3][4]
This document provides detailed protocols for the preparation of vanadyl sulfate trihydrate solutions for use in cell culture experiments, along with a summary of its biological effects and the signaling pathways it modulates.
Physicochemical Properties
This compound (VOSO₄·3H₂O) is a blue crystalline solid.[5] It is soluble in water, and its stability in solution is pH-dependent, showing greater stability in acidic conditions.[2] At neutral or basic pH, it is more prone to hydrolysis and oxidation.[2]
| Property | Value | Reference |
| Molecular Formula | H₆O₈SV | [6] |
| Molecular Weight | 217.05 g/mol | [3][6][7] |
| Appearance | Blue crystalline solid | [5][8] |
| Solubility | Soluble in water | [5][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound, which can be further diluted to desired working concentrations for cell culture experiments.
Materials:
-
This compound (VOSO₄·3H₂O) (MW: 217.05 g/mol )
-
Sterile, deionized, and degassed water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, single-use microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.01 L x 217.05 g/mol = 0.21705 g
-
-
Weighing: Accurately weigh 217.05 mg of this compound powder in a sterile conical tube.
-
Dissolution: Add 10 mL of sterile, deionized, and degassed water to the conical tube. Vortex or gently agitate until the compound is completely dissolved. The solution should be a clear blue color.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is crucial to ensure the sterility of the stock solution for cell culture applications.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can affect the stability of the compound. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C. It is recommended to use freshly prepared solutions for optimal results.[2]
Protocol 2: Treatment of Cells with Vanadyl Sulfate
This protocol provides a general procedure for treating cultured cells with vanadyl sulfate. The final concentration and incubation time should be optimized based on the specific cell line and experimental goals.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
Prepared sterile stock solution of this compound (from Protocol 1)
-
Sterile, deionized water or PBS (for vehicle control)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow for 24 hours or until they reach the desired confluency.
-
Preparation of Working Solution: Thaw an aliquot of the vanadyl sulfate stock solution at room temperature. Dilute the stock solution to the desired final working concentration using complete cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used to dissolve the vanadyl sulfate (sterile water or PBS) to the culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of vanadyl sulfate or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8]
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays such as cell viability assays (e.g., MTT, resazurin), apoptosis assays (e.g., Annexin V/PI staining), or protein analysis (e.g., Western blotting) to assess the effects of vanadyl sulfate.[1][8]
Biological Effects and Working Concentrations
The biological effects of vanadyl sulfate are dose-dependent. Low concentrations may promote cell proliferation, while higher concentrations can induce cytotoxicity and apoptosis.[3]
| Cell Line | Effect | Concentration Range | Incubation Time | Reference |
| Mouse Primary Astrocytes | Cytotoxicity, increased ROS and NO | 20 - 500 µM | 6 - 48 hours | [7][8] |
| MCF-7 (Human Breast Cancer) | Apoptosis, cell death | 25 µg/mL (IC50) | 24 hours | [1] |
| A549 (Human Lung Cancer) | Growth inhibition | Not specified | Not specified | [10] |
| B16-F10 (Murine Melanoma) | Reduced metabolic activity | 50 µM | 48 hours | |
| TPC-1 (Thyroid Carcinoma) | Pro-proliferative | 100 nM | Not specified | [3] |
| TPC-1 (Thyroid Carcinoma) | Apoptosis | 10 µM | Not specified | [3] |
Signaling Pathways Modulated by Vanadyl Sulfate
Vanadyl sulfate exerts its effects by modulating several key intracellular signaling pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. Vanadyl sulfate has been shown to activate this pathway, which may contribute to its insulin-mimetic effects.[3]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Vanadyl sulfate can stimulate the Ras-ERK pathway.[3][4]
-
Caspase Signaling Pathway: Activation of caspases is a hallmark of apoptosis. Vanadyl sulfate can induce apoptosis in cancer cells by activating caspases.[3]
References
- 1. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. This compound | Research Reagent [benchchem.com]
- 4. Vanadyl sulfate hydrate | H2O6SV | CID 16211496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vanadyl sulphate hydrate [himedialabs.com]
- 6. This compound | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - 12210-47-8 | VulcanChem [vulcanchem.com]
- 8. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 123334-20-3 CAS | VANADYL SULPHATE HYDRATE | Inorganic Salts | Article No. 06475 [lobachemie.com]
- 10. researchgate.net [researchgate.net]
application of vanadyl sulfate trihydrate in EPR spectroscopy as a spin probe
Application Notes: Vanadyl Sulfate (B86663) Trihydrate in EPR Spectroscopy
Introduction
Vanadyl sulfate (VOSO₄), typically available as its trihydrate (VOSO₄·3H₂O), is a widely utilized paramagnetic spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy. The active species, the vanadyl cation (VO²⁺), possesses a d¹ electron configuration, resulting in a simple S=1/2 electronic spin state.[1] Its utility is significantly enhanced by the high natural abundance (99.75%) of the ⁵¹V isotope, which has a nuclear spin of I=7/2. This combination gives rise to a characteristic and highly informative eight-line hyperfine structure in the EPR spectrum, making it an excellent tool for probing molecular environments.[1]
One of the most powerful applications of the vanadyl ion is as a spectroscopic substitute for diamagnetic divalent cations such as Mg²⁺, Ca²⁺, and Zn²⁺, which are common in biological systems but are EPR-silent.[1] By replacing these native ions, researchers can gain detailed insights into the structure, coordination, and dynamics of metal-binding sites in proteins, enzymes, and other macromolecules.
Key Applications
-
Probing Metal-Binding Sites in Proteins and Enzymes: Vanadyl ions can be substituted into the active sites of metalloenzymes to characterize the ligand environment. The hyperfine coupling constants obtained from the EPR spectrum are particularly sensitive to the types of atoms (e.g., oxygen, nitrogen) coordinated to the ion in the equatorial plane.[1][2]
-
Investigating Biomolecular Interactions: EPR spectroscopy using vanadyl sulfate can monitor the binding of small molecules, peptides, or substrates to larger macromolecules.[1][3] Changes in the EPR spectrum upon titration can provide information on binding affinity and conformational changes.
-
Characterizing Microenvironments: The vanadyl EPR spectrum is sensitive to solvent polarity and viscosity. This property allows it to be used as a probe to study the local environment within membranes, micelles, or polymeric matrices.[4]
-
Studying Molecular Dynamics: The line shape of the EPR spectrum provides information about the rotational motion (tumbling) of the vanadyl complex. This is used to determine rotational correlation times and study the mobility of the spin probe in various media, from simple liquids to complex systems like liquid crystals.[5]
Quantitative Data
The spin Hamiltonian parameters for the VO²⁺ ion, namely the g-values and the hyperfine coupling constants (A), are sensitive to the coordination environment. Below is a summary of typical parameters for vanadyl complexes in different environments.
| Vanadyl Species / Environment | g-tensor Components | A-tensor Components (MHz) | A-tensor Components (10⁻⁴ cm⁻¹) | Reference |
| [VO(H₂O)₅]²⁺ in frozen solution | g∥ ≈ 1.932, g⊥ ≈ 1.979 | A∥ = 547.0, A⊥ = 208.5 | A∥ ≈ 182.5, A⊥ ≈ 69.5 | [6] |
| Dehydrated VOSO₄ | g∥ = 1.915, g⊥ = 1.975 | Not specified | Not specified | [7] |
| VO²⁺ with 2 Imidazole, 1 Alkoxide, 1 Water (Low pH) | Not specified | Not specified | A∥ = 167.0 (calculated) | [1] |
| VO²⁺ with 2 Imidazole, 1 Alkoxide, 1 Hydroxide (High pH) | Not specified | Not specified | A∥ = 160.0 (calculated) | [1] |
Note: The conversion between MHz and cm⁻¹ is approximately 1 cm⁻¹ = 29979.2458 MHz. Values are often reported with slight variations depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Vanadyl Sulfate EPR Sample
This protocol describes the preparation of a standard aqueous solution of vanadyl sulfate for analysis in a frozen state, which is common for resolving anisotropic spectral features.
Materials:
-
Vanadyl sulfate trihydrate (VOSO₄·3H₂O) or pentahydrate
-
Deionized water (Milli-Q or equivalent), deoxygenated
-
Glycerol (or other cryoprotectant), deoxygenated
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
High-purity quartz EPR tubes (e.g., 4 mm outer diameter)
-
Nitrogen (N₂) gas source
Procedure:
-
Deoxygenate Solvents: To prevent the oxidation of V(IV) to EPR-silent V(V), thoroughly deoxygenate the water and glycerol. This can be achieved by bubbling with N₂ gas for at least 30 minutes or by several freeze-pump-thaw cycles.[8]
-
Prepare Stock Solution: Prepare a stock solution of vanadyl sulfate (e.g., 250 mM) by dissolving the required mass of VOSO₄·xH₂O in a small volume of deoxygenated water.[8]
-
Prepare Final Sample:
-
In a clean vial, combine the deoxygenated water, deoxygenated glycerol, and the vanadyl sulfate stock solution to achieve the desired final concentrations. A typical final concentration for the vanadyl probe is between 0.5 mM and 5 mM.[3][6][9]
-
A common solvent mixture for frozen solution studies is 60:40 water:glycerol by volume to ensure the formation of a glass upon freezing.[6]
-
-
Adjust pH: Adjust the pH of the solution to the desired value. For the stable aqueous ion [VO(H₂O)₅]²⁺, a pH of approximately 2 is often used, achieved by adding dilute HCl.[6]
-
Transfer to EPR Tube: Using a pipette or syringe, transfer the final solution into a quartz EPR tube to a height of 2-3 cm.
-
Flash Freeze: Immediately flash-freeze the sample by immersing the EPR tube in liquid nitrogen. This promotes the formation of a glass rather than a polycrystalline solid, which is crucial for high-quality spectra.
-
Storage: Store the frozen sample in liquid nitrogen until analysis.
Protocol 2: General EPR Data Acquisition (X-Band)
This protocol outlines the general steps for acquiring a continuous-wave (CW) EPR spectrum of a frozen vanadyl sample.
Equipment:
-
X-band EPR Spectrometer (e.g., Bruker ELEXSYS or ECS series)[6][9]
-
Cryogenic system (e.g., liquid nitrogen flow cryostat)
-
EPR data acquisition software
Procedure:
-
Spectrometer Setup: Turn on the spectrometer, microwave source, and magnet. Allow the instrument to warm up and stabilize.
-
Cooling: Insert the cryostat into the EPR cavity and cool the system to the desired temperature (e.g., 77 K for liquid nitrogen or lower for liquid helium). A temperature of 49 K has been reported for high-quality spectra of aqueous vanadyl ion.[6]
-
Insert Sample: Carefully insert the frozen EPR tube containing the vanadyl sample into the cryostat within the cavity.
-
Tune the Spectrometer: Tune the microwave bridge and the cavity to the sample to ensure maximum microwave power is delivered and detected (critical dip).
-
Set Acquisition Parameters: Set the appropriate parameters for a vanadyl spectrum. Typical starting parameters for an X-band spectrometer are:
-
Microwave Frequency: ~9.5 - 9.7 GHz
-
Center Field: ~3400 Gauss
-
Sweep Width: ~2000 Gauss (to encompass the full 8-line spectrum)
-
Microwave Power: Start at a low power (e.g., 1-2 mW) to avoid saturation and increase if necessary.
-
Modulation Frequency: 100 kHz (standard)
-
Modulation Amplitude: ~2-5 Gauss (should be less than the narrowest linewidth)
-
Time Constant: ~20-40 ms
-
Conversion Time: ~20-40 ms
-
Number of Scans: 1 or more to improve signal-to-noise ratio.
-
-
Acquire Spectrum: Start the magnetic field sweep to acquire the EPR spectrum.
-
Data Saving: Save the acquired spectrum along with all experimental parameters.
Visualizations
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In situ electron paramagnetic resonance spectroscopy using single nanodiamond sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Vanadyl Sulfate Trihydrate as a Protein Tyrosine Phosphatase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that, in opposition to protein tyrosine kinases (PTKs), regulate the phosphorylation state of tyrosine residues on proteins. This dynamic balance is fundamental to cellular signaling pathways controlling cell growth, differentiation, metabolism, and oncogenic transformation.[1][2] Dysregulation of PTP activity is implicated in numerous diseases, including cancer and diabetes, making them attractive therapeutic targets.[2][3]
Vanadium compounds, including vanadyl sulfate (B86663) and sodium orthovanadate, are well-established, broad-spectrum inhibitors of PTPs.[3][4][5] Their inhibitory action stems from the ability of the vanadate (B1173111) ion (VO₄³⁻) to act as a structural mimic of the phosphate (B84403) group.[3] This allows it to bind to the PTP active site, functioning as a competitive inhibitor.[3][4][6] Specifically for Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway, vanadate has been shown to be a competitive inhibitor with a Ki of 0.38 µM.[4][6][7] The insulin-mimetic properties of vanadium compounds are largely attributed to their inhibition of PTPs like PTP1B, which enhances the phosphorylation of the insulin receptor and its downstream targets.[3][8]
This document provides a detailed protocol for assaying the inhibitory activity of vanadyl sulfate trihydrate against PTP1B using a colorimetric method.
Quantitative Data Summary
The inhibitory potential of vanadium compounds against Protein Tyrosine Phosphatase 1B (PTP1B) is well-documented. Vanadyl sulfate, in particular, has demonstrated potent inhibition.
| Compound | PTP Target | Inhibition Metric | Value (µM) | Notes |
| Vanadate | PTP1B | Ki | 0.38 ± 0.02 | Acts as a competitive inhibitor.[4][6] |
| Vanadyl Sulfate | PTP1B | IC50 | < 0.8 | Showed stronger inhibition than several conjugated vanadium complexes.[9] |
| Vanadium Complexes | PTP1B | IC50 | 0.06 - 0.8 | A range for various synthetic vanadium(IV) complexes.[9] |
| Sodium Orthovanadate | PTP1B | IC50 | 0.204 ± 0.025 | Used as a standard inhibitor for comparison.[10] |
Signaling Pathway and Inhibition Mechanism
Protein tyrosine phosphatases are critical negative regulators in signaling cascades such as the insulin pathway. PTP1B dephosphorylates the activated insulin receptor, dampening the downstream signal. Vanadyl sulfate inhibits PTP1B, leading to sustained phosphorylation and an enhanced cellular response to insulin.
Caption: PTP1B's role in negatively regulating the insulin signaling pathway and its inhibition by vanadyl sulfate.
Experimental Workflow
The following diagram outlines the major steps for determining the IC50 value of this compound for a target protein tyrosine phosphatase like PTP1B.
Caption: Workflow for the PTP1B inhibition assay using vanadyl sulfate.
Detailed Experimental Protocol
This protocol is designed for determining the inhibitory activity of this compound against recombinant human PTP1B in a 96-well plate format using a colorimetric readout. The assay is based on the quantification of free phosphate released from a phosphopeptide substrate using a Malachite Green reagent.[11]
1. Materials and Reagents
-
This compound (VOSO₄·3H₂O)
-
Recombinant Human PTP1B: (e.g., Sigma-Aldrich, Cat. No. SRP0225)
-
PTP Substrate: p-Nitrophenyl Phosphate (pNPP) or a specific phosphotyrosine peptide (e.g., DADEpYLIPQQG).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM Dithiothreitol (DTT). Note: DTT is crucial to maintain the catalytic cysteine of the PTP in a reduced, active state.[4][7]
-
Enzyme Dilution Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA.
-
Malachite Green Reagent: Commercially available kits (e.g., Sigma-Aldrich, Cat. No. PTP101) or prepared as follows:
-
Solution A: 0.045% Malachite Green hydrochloride in water.
-
Solution B: 4.2% ammonium (B1175870) molybdate (B1676688) tetrahydrate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh daily.
-
-
Phosphate Standard: 1 M KH₂PO₄ solution for standard curve.
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette and plate reader.
2. Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of VOSO₄·3H₂O in deionized water. Prepare fresh due to the potential for oxidation of the vanadyl (IV) ion in solution.[8]
-
Working Inhibitor Solutions: Perform serial dilutions of the 10 mM stock solution in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., final assay concentrations from 0.01 µM to 100 µM).
-
PTP1B Working Solution (e.g., 10 nM final): Dilute the PTP1B enzyme stock to the desired final concentration in ice-cold Enzyme Dilution Buffer. Keep on ice. The optimal concentration should be determined empirically.
-
Substrate Working Solution (e.g., 1 mM pNPP): Prepare the substrate in Assay Buffer. The concentration should be at or near the Km of the enzyme for that substrate.
-
Phosphate Standard Curve: Prepare a series of dilutions from the 1 M KH₂PO₄ stock in Assay Buffer (e.g., 0 to 50 µM) to generate a standard curve.
3. Assay Procedure
Perform all additions in a 96-well plate. The final reaction volume is typically 100 µL.
-
Plate Setup: Design the plate layout to include wells for:
-
Blanks (Assay Buffer only)
-
100% Activity Control (Enzyme + Substrate, no inhibitor)
-
Inhibitor wells (Enzyme + Substrate + varying concentrations of vanadyl sulfate)
-
Phosphate standards.
-
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the appropriate Vanadyl Sulfate Working Solution or vehicle control to the respective wells.
-
Add 25 µL of the PTP1B Working Solution to all wells except the blanks.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 25 µL of the Substrate Working Solution to all wells.
-
Mix the plate gently on a plate shaker.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate consumption in the 100% activity control).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development. The solution will turn green in the presence of free phosphate.
-
4. Data Acquisition and Analysis
-
Read Absorbance: Measure the absorbance of each well at 620 nm using a microplate reader.
-
Phosphate Standard Curve: Plot the absorbance of the phosphate standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Phosphate Released: Use the standard curve equation to convert the absorbance readings from the assay wells into the amount of phosphate released (µM).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Phosphate_Inhibitor - Phosphate_Blank) / (Phosphate_Control - Phosphate_Blank)] * 100
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the vanadyl sulfate concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
References
- 1. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 2. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and Pervanadate* | Semantic Scholar [semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Development of an automated protein-tyrosine phosphatase 1B inhibition assay and the screening of putative insulin-enhancing vanadium(IV) and zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Vanadium Redox Flow Battery Electrolytes Using Vanadyl Sulfate Trihydrate
Introduction
The Vanadium Redox Flow Battery (VRFB) is a promising technology for large-scale energy storage, owing to its long cycle life, high efficiency, and design flexibility. The performance of a VRFB is critically dependent on the quality and composition of its electrolyte. Vanadyl sulfate (B86663) (VOSO₄) is the most common precursor for synthesizing the vanadium electrolyte due to its high solubility and stability in aqueous sulfuric acid solutions.[1][2] The electrolyte in a VRFB typically consists of vanadium ions in four different oxidation states: V(II) and V(III) in the negative half-cell (anolyte) and V(IV) and V(V) in the positive half-cell (catholyte). This document provides detailed protocols for the synthesis of vanadium electrolytes starting from vanadyl sulfate trihydrate (VOSO₄·3H₂O), intended for researchers and professionals in the fields of materials science and energy storage.
Application Notes
The synthesis of VRFB electrolytes from vanadyl sulfate generally involves the dissolution of the salt in a sulfuric acid solution to create a stable V(IV) (VO²⁺) solution.[2] This V(IV) solution can then be used to generate the anolyte and catholyte through electrochemical charging. An alternative approach involves chemical reduction to prepare a mixed V(III)/V(IV) electrolyte, often referred to as a V(3.5+) solution, which allows for the use of equal electrolyte volumes in both half-cells from the start.[3][4]
The concentration of both the vanadium salt and the sulfuric acid is a critical parameter that influences the electrolyte's conductivity, viscosity, and electrochemical performance.[5] While higher vanadium concentrations increase the energy density of the battery, they can also lead to precipitation issues, particularly for V(V) species at elevated temperatures.[4] Impurities in the vanadyl sulfate precursor can negatively impact the battery's performance and lifespan by affecting the electrochemical activity and reversibility of the redox reactions.[6] Therefore, using high-purity reagents is recommended for optimal performance.
Experimental Protocols
Protocol 1: Standard Synthesis of V(IV) Electrolyte by Direct Dissolution
This protocol describes the preparation of a V(IV) electrolyte, which serves as the base for subsequent electrochemical charging to generate the anolyte and catholyte. A common and effective formulation is 1.6 M VOSO₄ in 2.8 M H₂SO₄, which has been shown to provide excellent electrochemical performance.[5]
Materials:
-
This compound (VOSO₄·3H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 95-98%)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sulfuric acid is highly corrosive.
-
Sulfuric Acid Dilution: Carefully and slowly add the required volume of concentrated H₂SO₄ to a beaker containing a portion of the DI water while stirring. Caution: Always add acid to water, never the other way around, to avoid a violent exothermic reaction. Allow the solution to cool to room temperature.
-
Dissolution of Vanadyl Sulfate: Gradually add the pre-weighed VOSO₄·3H₂O powder to the cooled sulfuric acid solution while stirring continuously.
-
Homogenization: Continue stirring the solution for several hours (or up to 24 hours) at room temperature to ensure complete dissolution and homogeneity.[3] The final solution should be a clear blue color, characteristic of the V(IV) ion (VO²⁺).
-
Final Volume Adjustment: Once the salt is fully dissolved, transfer the solution to a volumetric flask and add DI water to reach the final desired volume.
-
Electrochemical Charging: The prepared V(IV) electrolyte is then ready to be charged in a VRFB cell. During the initial charge, the V(IV) ions are reduced to V(III) and then to V(II) at the negative electrode, and oxidized to V(V) at the positive electrode.
dot
Caption: Workflow for the standard synthesis of V(IV) electrolyte.
Protocol 2: Synthesis of V(3.5+) Electrolyte Using a Chemical Reducing Agent
This protocol details the preparation of a mixed-valence V(3.5+) electrolyte. This is achieved by first creating a V(V) solution via electrochemical charging and then chemically reducing half of it back to V(IV) using a reducing agent like oxalic acid. The resulting V(III) anolyte and V(IV) catholyte are then mixed. This method avoids the volume imbalances of the standard charging protocol.[2][3]
Materials:
-
1.6 M V(IV) electrolyte (prepared as in Protocol 1)
-
Oxalic acid (H₂C₂O₄)
-
VRFB single cell for electrochemical processing
-
Hot plate with magnetic stirring capability
Procedure:
-
Initial Charging: Start with equal volumes of the 1.6 M V(IV) electrolyte in both the positive and negative reservoirs of a VRFB cell.[2]
-
Electrochemical Oxidation: Charge the cell until the positive electrolyte (catholyte) is fully oxidized to V(V), which is indicated by a distinct yellow color. The negative electrolyte (anolyte) will be reduced to V(III).
-
Chemical Reduction:
-
Decant the yellow V(V) catholyte into a separate beaker.
-
Add a stoichiometric amount of oxalic acid to the V(V) solution. For a 1.6 M V(V) solution, 201.71 g of oxalic acid per liter is required to reduce it to V(IV).[7]
-
Heat the solution to approximately 60-70°C and stir for 2-24 hours.[2][3] The reaction is complete when the solution color changes from yellow back to the characteristic blue of V(IV).
-
-
Mixing: Combine the newly formed V(IV) solution with the V(III) solution from the anolyte reservoir in equal volumes.
-
Final Product: The resulting mixture is a V(3.5+) electrolyte, which can be used as the starting electrolyte for both half-cells in a VRFB system.
dot
Caption: Workflow for synthesizing a V(3.5+) electrolyte.
Data Presentation
The following tables summarize quantitative data on common electrolyte compositions and their reported electrochemical performance metrics.
Table 1: Common Vanadyl Sulfate Electrolyte Compositions
| VOSO₄ Concentration (mol/L) | H₂SO₄ Concentration (mol/L) | Reducing Agent (for V3.5+) | Reference |
| 1.6 | 3.0 | Oxalic Acid | [3][7] |
| 1.6 | 2.8 | - | [5] |
| 1.5 | 3.0 | - | [8] |
| 0.8 (from V₂O₅) | 3.0 | Citric Acid | [3] |
Table 2: Electrochemical Performance of Different VRFB Electrolytes
| Electrolyte Composition | Current Density (mA/cm²) | Current Efficiency (%) | Voltage Efficiency (%) | Energy Efficiency (%) | Reference |
| 1.6 M VOSO₄ + 3 M H₂SO₄ + Oxalic Acid (Conventional) | 80 | 94.82 | 81.69 | 77.48 | [7] |
| 1.6 M VOSO₄ + 3 M H₂SO₄ + Oxalic Acid (Hydrothermal) | 80 | 96.52 | 84.96 | 78.38 | [3] |
| 0.8 M V₂O₅ + 3 M H₂SO₄ + Citric Acid (Hydrothermal) | 80 | 95.38 | 84.96 | 81.03 | [3] |
| 1.6 M VOSO₄ + 2.8 M H₂SO₄ | Not Specified | - | - | Optimal Performance | [5] |
References
Application Notes: Vanadyl Sulfate Trihydrate in Glucose Metabolism and Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (B86663) (VOSO₄), a salt of the trace mineral vanadium, has garnered significant attention in metabolic research for its insulin-mimetic properties.[1][2] In both preclinical and clinical settings, it has been investigated as a potential therapeutic agent and a valuable research tool to probe the mechanisms of insulin (B600854) action and resistance. These application notes provide a comprehensive overview of vanadyl sulfate's use in studying glucose metabolism and diabetes, summarizing key quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.
Mechanism of Action: Insulin-Mimetic Effects
Vanadyl sulfate exerts its effects on glucose metabolism primarily by mimicking or enhancing insulin signaling pathways.[3][4] Unlike insulin, which initiates signaling by binding to the extracellular domain of its receptor, vanadyl compounds appear to act intracellularly. The primary mechanisms include:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): Vanadate, a related vanadium compound, is a potent inhibitor of PTPs, such as PTP-1B.[3] PTP-1B is a key negative regulator of the insulin signaling pathway, responsible for dephosphorylating and inactivating the insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[3] By inhibiting PTP-1B, vanadyl sulfate can prolong the phosphorylated, active state of the IR and IRS-1, thereby amplifying the downstream insulin signal.
-
Activation of Insulin Signaling Cascade: Studies have shown that treatment with vanadyl sulfate leads to an increased basal tyrosine phosphorylation of the insulin receptor, IRS-1, and Shc proteins.[5] This activation subsequently stimulates the phosphatidylinositol 3-kinase (PI3K) and Akt/PKB signaling axis.[3][5] The activation of Akt/PKB is crucial for many of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell surface in muscle and adipose tissue, and the stimulation of glycogen (B147801) synthesis.[3][4]
Summary of Preclinical (In Vivo) Studies
Streptozotocin (B1681764) (STZ)-induced diabetic rats are the most common animal model for studying the effects of vanadyl sulfate, serving as a model for Type 1 diabetes.[3] Fructose-fed rats have also been used to model insulin resistance.[6]
| Animal Model | Dosage & Administration | Duration | Key Quantitative Findings | Reference(s) |
| STZ-Diabetic Rats | 0.25 - 1.0 mg/mL in drinking water | 10 weeks | Normalized plasma concentrations of glucose and lipids. | [1],[7] |
| STZ-Diabetic Rats | 5 mg/kg VOSO₄ | 30 days | Blood glucose reduced from ~406 mg/dL to ~349 mg/dL. | [3] |
| STZ-Diabetic Rats | 10 mg/kg VOSO₄ | 30 days | Blood glucose normalized (from ~406 mg/dL to ~139 mg/dL); Insulin levels restored from 0.07 to 1.26 µg/L. | [3] |
| STZ-Diabetic Rats | 100 mg/kg via gavage | 60 days | Significantly reduced elevated blood glucose and serum urea (B33335) levels. | [8] |
| Fructose-Fed Rats | Low oral doses | 7 days | Corrected insulin resistance indices (fasting insulin/glucose ratio). | [6] |
Summary of Clinical Studies
Clinical trials have primarily focused on patients with Type 2 diabetes (NIDDM), with some investigations in Type 1 diabetes. Results have been promising but sometimes inconsistent, often showing a dose-dependent effect.[5][9]
| Patient Population | N | Dosage & Administration | Duration | Key Quantitative Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Type 2 Diabetes | 5 | 150 mg/day, oral | 6 weeks | Fasting glucose and HbA1c significantly decreased. |[5] | | Type 2 Diabetes | 8 | 300 mg/day, oral | 6 weeks | Fasting glucose and HbA1c significantly decreased. Total cholesterol decreased. |[5],[10] | | Type 2 Diabetes | 6 | 100 mg/day, oral | 3 weeks | Fasting plasma glucose decreased from 210 mg/dL to 181 mg/dL. HbA1c dropped from 9.7% to 8.8%. |[10] | | Type 2 Diabetes | 11 | 150 mg/day, oral | 6 weeks | Fasting plasma glucose decreased from 194 to 155 mg/dL. HbA1c decreased from 8.1% to 7.6%. Endogenous glucose production (EGP) reduced by ~20%. |[9] | | Type 2 Diabetes | 8 | 100 mg/day (50 mg BID), oral | 4 weeks | Fasting glucose decreased by 20% (from 9.3 to 7.4 mmol/L). |[11] | | Type 1 Diabetes | 14 | 150 - 300 mg/day (50-100 mg TID), oral | 30 months | Mean fasting blood sugar decreased from 238 to 152 mg/dL. Daily insulin dose decreased from 37.2 to 25.8 units/day. |[12],[13] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for a common preclinical model and a gold-standard clinical assessment technique.
Protocol 4.1: Induction and Treatment of Diabetes in a Rodent Model
This protocol describes the induction of diabetes in rats using streptozotocin (STZ) and subsequent treatment with vanadyl sulfate.
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week with free access to standard chow and water.
-
Induction of Diabetes:
-
Following an overnight fast, rats are given a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 60-65 mg/kg body weight), freshly dissolved in a citrate (B86180) buffer (e.g., 0.1 M, pH 4.5).[7][8]
-
Control animals receive an injection of the citrate buffer vehicle alone.
-
-
Confirmation of Diabetes:
-
Approximately 72 hours post-injection, blood is collected from the tail vein.
-
Diabetes is confirmed by measuring blood glucose levels. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[3]
-
-
Treatment Regimen:
-
Monitoring and Endpoint Analysis:
-
Body weight, food intake, and water intake are monitored regularly.
-
Blood glucose is measured periodically (e.g., weekly) from the tail vein.
-
At the end of the study period (e.g., 10 weeks), animals are euthanized, and blood and tissues (liver, muscle, pancreas) are collected for biochemical and histological analysis.[1]
-
Protocol 4.2: Assessment of Insulin Sensitivity via Euglycemic-Hyperinsulinemic Clamp
The euglycemic-hyperinsulinemic clamp is the gold-standard method for quantifying insulin sensitivity in humans.[9][11]
-
Patient Preparation: Subjects fast overnight for 10-12 hours.
-
Catheter Placement: Two intravenous (IV) catheters are placed in opposite arms. One is for the infusion of insulin and glucose; the other is for blood sampling.
-
Insulin Infusion: A primed, continuous infusion of human insulin is started at a constant rate (e.g., 30-40 mU/m²/min) to raise plasma insulin to a steady, high level.[14]
-
Glucose Infusion and Blood Sampling:
-
Blood is sampled every 5-10 minutes to measure the plasma glucose concentration.
-
A variable infusion of 20% dextrose is started and its rate is adjusted frequently to "clamp" the blood glucose at a normal, euglycemic level (e.g., 90 mg/dL).
-
-
Steady State: The clamp is typically run for 2-3 hours. During the final 30-60 minutes of the clamp, a steady state is achieved where the glucose infusion rate (GIR) equals the rate of whole-body glucose disposal (Rd).
-
Calculation: The GIR during the steady-state period, expressed as mg/kg/min, serves as the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is required to maintain euglycemia in the face of hyperinsulinemia.
-
Application: This procedure is performed before and after a treatment period (e.g., 6 weeks of vanadyl sulfate) to quantify changes in insulin sensitivity.[9]
Safety and Toxicology
While effective as a research tool, vanadyl sulfate is not without side effects. In human trials, the most commonly reported adverse events are gastrointestinal issues, including diarrhea and abdominal cramps, particularly at higher doses (>150 mg/day).[5][11] In animal studies, long-term administration can lead to vanadium accumulation in tissues, with the highest concentrations found in bone, kidney, and spleen.[7] Researchers should be mindful of these potential toxicities when designing long-term studies.
References
- 1. Oral vanadyl sulfate in treatment of diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 7. Toxicological aspects of vanadyl sulphate on diabetic rats: effects on vanadium levels and pancreatic B-cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of vanadyl sulfate on kidney in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.com [clinician.com]
- 11. Effects of vanadyl sulfate on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of diet and vanadyl sulfate supplementation on blood glucose levels of diabetics: review of current human data and recommendations for further study - MedCrave online [medcraveonline.com]
- 13. Long- term efficacy and safety of vanadium in the treatment of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral vanadyl sulfate improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Activity of Vanadyl Sulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for studying and utilizing the catalytic activity of vanadyl sulfate (B86663) (VOSO₄) in two significant organic transformations: the selective oxidation of alcohols and the multicomponent synthesis of dihydropyrimidinones (Biginelli reaction). Vanadyl sulfate is an inexpensive and versatile catalyst, valued for the ability of the vanadium center to exist in multiple oxidation states, facilitating various redox and Lewis acid-catalyzed processes.
Application: Selective Oxidation of Alcohols to Carbonyl Compounds
Vanadyl sulfate, in conjunction with a co-oxidant, serves as an efficient catalytic system for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is fundamental in organic synthesis, providing key intermediates for pharmaceuticals and fine chemicals. The protocol described here utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a co-catalyst with molecular oxygen as the terminal oxidant, offering a green and efficient method.
Data Presentation: Oxidation of Substituted Benzyl (B1604629) Alcohols
The following table summarizes the catalytic performance of vanadyl sulfate in the oxidation of various benzyl alcohol derivatives. The data illustrates the substrate scope and efficiency of the catalytic system.
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde (B42025) | 4 | 95 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 3.5 | 96 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 3 | 98 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 5 | 92 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 6 | 94[1] |
| 6 | 2-Naphthylmethanol | 2-Naphthaldehyde | 4.5 | 93 |
| 7 | 1-Phenylethanol | Acetophenone | 5 | 90 |
| 8 | Cyclohexanol | Cyclohexanone | 8 | 85 |
Experimental Protocol: VOSO₄/TEMPO-Catalyzed Aerobic Oxidation of Benzyl Alcohol
This protocol details the procedure for the oxidation of benzyl alcohol to benzaldehyde as a representative example.
Materials:
-
Vanadyl sulfate (VOSO₄)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Benzyl alcohol
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Oxygen (balloon or gas inlet)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add vanadyl sulfate (0.02 mmol, 3.26 mg) and TEMPO (0.1 mmol, 15.6 mg).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Add benzyl alcohol (1.0 mmol, 108.1 mg, 0.104 mL) to the reaction mixture.
-
Fit the condenser with a balloon filled with oxygen or connect it to a gentle stream of oxygen.
-
Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C, to increase the reaction rate).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure benzaldehyde.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for the catalytic oxidation and a proposed catalytic cycle.
Application: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Vanadyl sulfate acts as an effective Lewis acid catalyst in the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] DHPMs are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including as calcium channel blockers and antiviral agents.
Data Presentation: VOSO₄-Catalyzed Biginelli Reaction
The table below demonstrates the versatility of vanadyl sulfate as a catalyst for the synthesis of various DHPMs from different aldehydes and β-dicarbonyl compounds.
| Entry | Aldehyde | β-Dicarbonyl Compound | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate (B1235776) | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 90 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 88 |
| 5 | Benzaldehyde | Methyl acetoacetate | 5-Methoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 90 |
| 6 | Benzaldehyde | Acetylacetone | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 85 |
| 7 | Furfural | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 87 |
| 8 | Benzaldehyde | Ethyl acetoacetate (with Thiourea) | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 3 | 91 |
Experimental Protocol: VOSO₄-Catalyzed Synthesis of a Dihydropyrimidinone
This protocol provides a general procedure for the Biginelli reaction catalyzed by vanadyl sulfate.
Materials:
-
Vanadyl sulfate (VOSO₄)
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and vanadyl sulfate (5 mol%, 0.05 mmol, 8.15 mg).
-
Add ethanol (10 mL) to the flask.
-
Attach a condenser and reflux the reaction mixture with stirring for the time indicated in the data table, or until TLC analysis shows completion of the reaction.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g) with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the workflow for the Biginelli reaction and its generally accepted mechanism.
References
Vanadyl Sulfate Trihydrate: A Versatile Precursor for the Synthesis of Novel Vanadium Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (B86663) trihydrate (VOSO₄·3H₂O) is a readily available and stable inorganic compound that serves as a crucial starting material for the synthesis of a diverse array of vanadium-based coordination complexes.[1] Its utility is particularly significant in the field of medicinal chemistry and drug development, where novel vanadium compounds are being explored for their therapeutic potential, most notably for their insulin-mimetic and anti-diabetic properties.[2][3] The vanadyl cation (VO²⁺) present in vanadyl sulfate is known to be less toxic than other vanadium forms like vanadate (B1173111), making it a preferred precursor for developing safer therapeutic agents.[4] This document provides detailed application notes and experimental protocols for the synthesis of representative vanadium compounds using vanadyl sulfate trihydrate as a precursor, along with methods for their characterization and insights into their biological activities.
I. Synthesis of Vanadyl Acetylacetonate (B107027) [VO(acac)₂]
Vanadyl acetylacetonate is a widely used catalyst and a common precursor for the synthesis of other organovanadium compounds.[1] Its synthesis from vanadyl sulfate is a straightforward and illustrative example of ligand exchange.
Experimental Protocol:
-
Dissolution of Vanadyl Sulfate: Dissolve 1.0 g of this compound (VOSO₄·3H₂O) in 20 mL of deionized water in a 100 mL beaker with gentle heating and stirring. The solution should turn a characteristic blue color.
-
Addition of Acetylacetone (B45752): To the stirred vanadyl sulfate solution, slowly add 1.2 mL of acetylacetone (Hacac). A color change to a darker blue-green is typically observed.
-
Neutralization: In a separate beaker, prepare a solution of 1.6 g of sodium carbonate (Na₂CO₃) in 20 mL of deionized water. Slowly add the sodium carbonate solution dropwise to the vanadyl acetylacetonate reaction mixture with continuous stirring. This neutralizes the sulfuric acid formed during the reaction, leading to the precipitation of the product.[5]
-
Precipitation and Isolation: A teal or blue-green solid of vanadyl acetylacetonate will precipitate out of the solution. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with two 15 mL portions of ice-cold deionized water to remove any unreacted salts.
-
Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the final crystalline product.
Characterization:
-
Appearance: Blue-green crystalline solid.[1]
-
Solubility: Soluble in polar organic solvents like chloroform, methanol (B129727), and ethanol; insoluble in water.[2]
-
Infrared (FTIR) Spectroscopy: The FTIR spectrum should exhibit a strong absorption band around 995 cm⁻¹, which is characteristic of the V=O stretching vibration. Other significant peaks will be present corresponding to the acetylacetonate ligand.
-
X-ray Diffraction (XRD): The powder XRD pattern can be used to confirm the crystalline structure of the synthesized compound.
II. Synthesis of a Vanadyl-Folate-Amino Acid Ternary Complex
The synthesis of ternary complexes involving a bioactive ligand like folic acid and an amino acid can enhance the therapeutic potential and bioavailability of the vanadium center. This protocol describes the synthesis of a representative complex, NH₄[(VO)(FA)(Ile)] (where FA = folate, Ile = isoleucine).
Experimental Protocol:
-
Preparation of Ligand Solution: In a 100 mL flask, dissolve 0.22 g (1.0 mmol) of folic acid and 0.065 g (1.0 mmol) of isoleucine in 40 cm³ of a 1:1 methanol/water solvent mixture.[6]
-
Addition of Vanadyl Sulfate: To this solution, add 0.09 g (1.0 mmol) of this compound (VOSO₄·3H₂O).[6]
-
pH Adjustment: Adjust the pH of the reaction mixture to between 7 and 8 using a dilute ammonia (B1221849) solution (e.g., 0.1 M). This deprotonates the carboxylic acid groups of the ligands, facilitating coordination to the vanadyl ion.
-
Reaction: Reflux the neutralized mixture in a water bath at approximately 45°C for 1 hour. A precipitate should form during this time.
-
Isolation and Purification: Isolate the solid product by filtration. Wash the precipitate three times with a small amount of methanol to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum over phosphorus pentoxide (P₂O₅).
Characterization:
-
Elemental Analysis: To confirm the stoichiometry of the complex. For NH₄[(VO)(FA)(Ile)], the theoretical percentages of C, H, N, and V should be calculated and compared with experimental values.
-
Molar Conductivity: Measurements in a suitable solvent (e.g., DMSO) can confirm the non-electrolytic nature of the complex.[7]
-
FTIR Spectroscopy: The spectrum will show characteristic bands for the V=O stretch, as well as vibrations corresponding to the coordinated folate and isoleucine ligands. The absence of a strong sulfate band (around 1100 cm⁻¹) indicates the displacement of the sulfate ion from the coordination sphere.
-
XRD: The powder XRD pattern can be used to assess the crystalline nature of the complex.[8]
III. Synthesis of a Vanadyl-Vitamin A Complex
Exploring the synergy between vanadium and vitamins has led to the synthesis of novel complexes with potential therapeutic benefits.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve 0.163 g (1 mmol) of VOSO₄·xH₂O and 0.572 g (2 mmol) of vitamin A in 40 mL of a 1:1 methanol/water mixed solvent.[4]
-
pH Adjustment: Adjust the pH of the mixture to 7–8 using a 0.1 M ammonia solution.[4]
-
Reaction Conditions: Reflux the neutralized mixture in a water bath at 45°C for 1 hour. A dark green precipitate is expected to form.[4]
-
Isolation and Washing: Isolate the precipitate by filtration and wash it three times with a small amount of methanol.[4]
-
Drying: Dry the product under vacuum over P₂O₅. A yield of approximately 69% can be expected.[4]
Quantitative Data on Biological Activity
The synthesized vanadium compounds often exhibit insulin-mimetic properties. The following table summarizes representative quantitative data on their biological activity.
| Compound | Biological Test | Result | Reference |
| Vanadyl Sulfate | In vivo (STZ-diabetic rats) | Significant decrease in blood glucose levels. | [9] |
| NH₄[(VO)(FA)(Ile)] | In vivo (ST-diabetic rats) | Blood glucose decreased from 410 ± 15 mg/dL to 191 ± 4 mg/dL. | [9] |
| Vanadyl-Vitamin A Complex | In vivo (diabetic mice) | Treatment at 100 mg/kg body weight showed anti-diabetic activity. | [4] |
| Vanadyl Compounds | In vitro (Streptococcus pneumoniae) | MIC values of 4-32 µg/mL. | [10] |
Signaling Pathways and Experimental Workflows
Insulin-Mimetic Action of Vanadium Compounds
Vanadium compounds exert their insulin-like effects primarily by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin (B600854) signaling pathway. This inhibition leads to the enhanced phosphorylation and activation of downstream signaling molecules.[9][11]
Caption: Insulin-mimetic pathway of vanadium compounds.
General Experimental Workflow for Synthesis and Characterization
The synthesis of new vanadium compounds from this compound follows a generalizable workflow from starting materials to final characterization and biological evaluation.
Caption: General workflow for vanadium compound synthesis.
Conclusion
This compound is an invaluable precursor for the synthesis of a wide range of vanadium complexes with significant potential in drug discovery and other applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and biological evaluation of novel vanadium compounds. The ability of these compounds to modulate key signaling pathways, such as the insulin signaling cascade, underscores the importance of continued research in this area.
References
- 1. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. Vanadyl Acetylacetonate: A Versatile Coordination Compound in Chemistry_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Synthesis of vanadyl acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Anti-diabetic Activity of Some Novel Vanadium-Folate-Amino Acid Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antibacterial activity of vanadate and vanadyl compounds against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Vanadyl Sulfate Trihydrate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vanadyl sulfate (B86663) trihydrate (VOSO₄·3H₂O) as a versatile precursor in the synthesis of novel materials for various applications, including catalysis, energy storage, and biomedical uses. Detailed experimental protocols and quantitative performance data are presented to facilitate the replication and advancement of these methods.
Introduction to Vanadyl Sulfate Trihydrate in Materials Synthesis
This compound is a readily available and stable source of vanadium(IV), making it an excellent starting material for the synthesis of a wide range of vanadium-based nanomaterials. Its solubility in water allows for facile use in various solution-based synthesis methods, such as hydrothermal and sol-gel techniques. The ability to control the morphology, crystal structure, and composition of the final materials by tuning reaction parameters makes this compound a valuable precursor for developing materials with tailored properties for specific applications.
Applications in Catalysis: Synthesis of Vanadium(V) Oxide (V₂O₅) Nanoparticles
Vanadium(V) oxide is a well-known catalyst for a variety of oxidation reactions and environmental remediation applications. The following protocol details a green synthesis approach to produce V₂O₅ nanoparticles with high catalytic activity.
Experimental Protocol: Green Synthesis of V₂O₅ Nanoparticles for Catalytic Degradation
This protocol describes the synthesis of V₂O₅ nanoparticles using a plant extract as a reducing and capping agent, offering an environmentally friendly alternative to conventional methods.
Materials:
-
This compound (VOSO₄·3H₂O)
-
Fumaria Strumii Opiz plant extract
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Preparation of Plant Extract: An aqueous extract of Fumaria Strumii Opiz is prepared by boiling a known quantity of the plant material in deionized water and then filtering the solution.
-
Synthesis of V₂O₅ Nanoparticles:
-
A solution of this compound is prepared in deionized water.
-
The plant extract is added to the vanadyl sulfate solution under constant stirring.
-
The pH of the mixture is adjusted to a range of 8-12 by the dropwise addition of a 0.1 M NaOH solution to facilitate the formation of vanadium oxide precursors.
-
The reaction is allowed to proceed at room temperature for a specified duration, during which the color of the solution changes, indicating nanoparticle formation.
-
-
Purification and Drying:
-
The synthesized nanoparticles are collected by centrifugation and washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
The purified nanoparticles are then dried in an oven at a controlled temperature (e.g., 80 °C) to obtain a fine powder.
-
Data Presentation: Catalytic Performance of Vanadium Oxide
The catalytic efficiency of vanadium-based materials is a key performance indicator. The table below summarizes the degradation efficiency of various organic pollutants using vanadium oxide catalysts synthesized from different precursors.
| Catalyst Composition | Target Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Citation |
| V₂O₅/MWCNT | Methylene Blue | 98 | 120 | Visible Light | [1] |
| HRG–VOₓ-U | Methylene Blue | ~99 | 45 | Not Specified | [2] |
| HRG–VOₓ-U | Methyl Orange | ~97 | 35 | Not Specified | [2] |
| V₂O₅ (SDS assisted) | Methylene Blue | 90 | 120 | Compact Lamp | [3] |
| Silver Vanadate | Crystal Violet | 100 | 1440 (24h) | Visible Light | [4] |
| Silver Vanadate | Atrazine | >97 | 4320 (72h) | Visible Light | [4] |
Applications in Energy Storage: Synthesis of Vanadium Disulfide (VS₂) Nanoparticles
Vanadium sulfides are promising electrode materials for next-generation batteries due to their layered structure and high theoretical capacity.[5] This section provides a detailed protocol for the synthesis of VS₂ nanoparticles using a sol-gel method with vanadyl sulfate as the precursor.
Experimental Protocol: Sol-Gel Synthesis of Vanadium Disulfide (VS₂) Nanoparticles
This protocol outlines a simple and effective sol-gel method for the preparation of VS₂ nanoparticles.[6]
Materials:
-
Vanadyl sulfate (assumed to be the trihydrate form for solution preparation)
-
Ammonium hydroxide (NH₄OH)
-
Thiourea (B124793) (CH₄N₂S)
-
Double distilled water
Procedure:
-
Preparation of Vanadium Precursor Solution: Dissolve 1g of vanadyl sulfate in 25 ml of double distilled water.[6]
-
Formation of Vanadium Hydroxide: Add 9 ml of NH₄OH to the vanadium sulfate solution and stir the mixture for 15 minutes at 80 °C. This will precipitate vanadium hydroxide.[6]
-
Sulfidation Reaction: Add 2g of thiourea to the mixture and continue stirring for another 15 minutes at 80 °C. Thiourea acts as the sulfur source.[6]
-
Purification and Drying: Filter the resulting precipitate and wash it several times with double distilled water to remove impurities.[6] Dry the product at 110-120 °C.[6]
-
Calcination: Calcine the dried powder for 1 hour at 600 °C to obtain crystalline VS₂ nanoparticles.[6]
Data Presentation: Electrochemical Performance of Vanadium-Based Anode Materials
The performance of battery materials is evaluated based on their specific capacity, coulombic efficiency, and cycling stability. The following table presents a summary of the electrochemical performance of various vanadium-based anode materials.
| Electrode Material | First Discharge Capacity (mAhg⁻¹) | Average Specific Capacity (mAhg⁻¹) | Current Density (Ag⁻¹) | Cycle Life | Coulombic Efficiency (%) | Citation |
| Cu₂CoSnS₄ (CCTS) | 914.5 | 198.7 | 0.1 | >100 cycles | >83 | [7] |
| FeV Oxide + CNT | - | 400 (after 150 cycles) | 0.25 | 150 cycles | 99.2 | [8] |
| VN/C Nanocomposite | - | 307 (after 100 cycles) | Not Specified | 100 cycles | 99.8 | [9] |
Biomedical Applications: Vanadyl Sulfate's Role in Insulin (B600854) Signaling
Vanadyl sulfate has been extensively studied for its insulin-mimetic properties, which are attributed to its ability to modulate key components of the insulin signaling pathway.[5] This has significant implications for the development of novel therapeutics for diabetes.
Signaling Pathway: Insulin-Mimetic Action of Vanadyl Sulfate
Vanadyl sulfate exerts its insulin-like effects primarily through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, and the subsequent activation of downstream signaling cascades.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the synthesis of novel materials using this compound via hydrothermal and sol-gel methods.
Hydrothermal Synthesis Workflow
Sol-Gel Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydrothermal synthesis of nanostructured V2O5 material for photocatalytic applications: Effect of surfactants | Engineering and Technology For Sustainable Development [jst.vn]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and Characterization of Vanadium Nitride/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Insulin-Mimetic Effects of Vanadyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental investigation of the insulin-mimetic properties of vanadyl sulfate (B86663). Detailed protocols for key in vitro and in vivo assays are presented, along with data interpretation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Vanadyl sulfate (VOSO₄), an inorganic vanadium compound, has garnered significant interest for its insulin-mimetic and anti-diabetic properties.[1][2][3][4] It has been shown to improve glycemic control by acting on various components of the insulin (B600854) signaling pathway, making it a potential therapeutic agent for diabetes mellitus.[1][2] This document outlines the experimental setups and detailed protocols to effectively study these effects.
The primary mechanisms behind vanadyl sulfate's insulin-like actions include the inhibition of protein tyrosine phosphatase 1B (PTP1B), which leads to prolonged phosphorylation of the insulin receptor, and the activation of downstream signaling molecules such as Akt/PKB, ultimately resulting in the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake.[1][3]
Key Experimental Assays
A multi-faceted approach is essential to thoroughly investigate the insulin-mimetic effects of vanadyl sulfate. The following assays are fundamental to characterizing its mechanism of action.
In Vivo Studies in Diabetic Animal Models
Streptozotocin (B1681764) (STZ)-induced diabetic rats are a common model to study the anti-diabetic effects of various compounds, including vanadyl sulfate.[1][2][5]
Protocol: Induction of Diabetes and Vanadyl Sulfate Treatment
-
Animal Model: Use male albino rats (e.g., Wistar) fasted for 6-18 hours.[2][5]
-
Induction of Diabetes: Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate (B86180) buffer (pH 4.5).[5] Inject a single intraperitoneal (IP) dose of 50-60 mg/kg body weight.[2][5][6]
-
Confirmation of Diabetes: After 72 hours, measure blood glucose levels from a tail vein blood sample. Animals with blood glucose levels exceeding 280 mg/dL are considered diabetic.[2]
-
Vanadyl Sulfate Administration: Prepare a solution of vanadyl sulfate in distilled water. Administer orally via gavage at doses ranging from 5 mg/kg to 100 mg/kg body weight daily for a period of 4 to 10 weeks.[1][5][6] A control diabetic group should receive the vehicle (distilled water) only.
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the treatment period.
Data Presentation: In Vivo Effects of Vanadyl Sulfate
Table 1: Effect of Vanadyl Sulfate on Blood Glucose and Insulin Levels in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Duration | Fasting Blood Glucose (mg/dL) | Serum Insulin (µg/L) | Reference |
| Diabetic Control | - | 30 days | >450 | 0.07 ± 0.01 | [1] |
| Vanadyl Sulfate | 5 | 30 days | Decreased significantly by day 10 | 0.49 ± 0.004 | [1] |
| Vanadyl Sulfate | 10 | 30 days | Normalized by day 30 | 1.26 ± 0.12 | [1] |
Table 2: Effects of Vanadyl Sulfate on Glycemic Control in Type 2 Diabetes Patients
| Parameter | Before Treatment | After Vanadyl Sulfate (150 mg/day for 6 weeks) | Reference |
| Fasting Plasma Glucose (mg/dL) | 194 ± 16 | 155 ± 15 | [7][8] |
| Hemoglobin A1c (%) | 8.1 ± 0.4 | 7.6 ± 0.4 | [7][8] |
| Endogenous Glucose Production (mg/kg·min) | 4.1 ± 0.2 | Reduced by ~20% | [7][8] |
| Insulin-Mediated Glucose Disposal (mg/kg·min) | 4.3 ± 0.4 | 5.1 ± 0.6 | [7][8] |
Glucose Uptake Assay in Adipocytes or Myocytes
This assay directly measures the effect of vanadyl sulfate on glucose transport into insulin-sensitive cells. The use of a radiolabeled glucose analog, such as 2-deoxy-D-glucose (2-DG), is a common method.[9][10]
Protocol: 2-Deoxy-D-Glucose Uptake Assay
-
Cell Culture: Culture adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6 myotubes) to confluence in appropriate media.
-
Serum Starvation: Before the assay, serum-starve the cells for 3-4 hours in serum-free medium.
-
Treatment: Treat the cells with various concentrations of vanadyl sulfate (e.g., 10-100 µM) for a predetermined time (e.g., 30-60 minutes). Include a positive control (insulin, 100 nM) and a vehicle control.
-
Glucose Uptake Initiation: Add radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-DG) to a final concentration of 0.5-1.0 µCi/mL and incubate for 10-15 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells rapidly three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS in PBS).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Determine the protein concentration of each sample using a BCA or Bradford assay to normalize the counts per minute (CPM).[10]
Western Blot Analysis of Insulin Signaling Proteins
Western blotting is used to assess the phosphorylation state of key proteins in the insulin signaling cascade, such as Akt (Protein Kinase B), to determine the effect of vanadyl sulfate.[11][12][13]
Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment and Lysis: Treat cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) with vanadyl sulfate as described in the glucose uptake assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[11][14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[11][15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[15]
-
Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total Akt.[11]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay measures the direct inhibitory effect of vanadyl sulfate on PTP1B, a key negative regulator of the insulin receptor.[16][17][18][19]
Protocol: PTP1B Activity Assay
-
Enzyme and Substrate Preparation: Use recombinant human PTP1B. A common chromogenic substrate is p-nitrophenyl phosphate (B84403) (pNPP).[17][19]
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Inhibition Assay: In a 96-well plate, add the assay buffer, various concentrations of vanadyl sulfate (or a known PTP1B inhibitor like sodium orthovanadate as a positive control), and the PTP1B enzyme.[16][19]
-
Reaction Initiation: Initiate the reaction by adding the pNPP substrate (final concentration ~1 mM).[19]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol, indicating PTP1B activity.[17][19]
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of vanadyl sulfate relative to the untreated control. Determine the IC₅₀ value.
Data Presentation: PTP1B Inhibition
Table 3: IC₅₀ Values for PTP1B Inhibition by Vanadium Compounds
| Compound | IC₅₀ (µM) | Reference |
| Vanadium Complexes | 0.06 - 0.8 | [16] |
| Vanadyl Sulfate | Stronger inhibition than conjugated metal complexes | [16] |
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Insulin signaling pathway and points of intervention by vanadyl sulfate.
Caption: General experimental workflow for investigating vanadyl sulfate's effects.
References
- 1. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Efficacy of Vanadyl Sulfate and Selenium Tetrachloride as Anti-Diabetic Agents against Hyperglycemia and Oxidative Stress Induced by Diabetes Mellitus in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new concept: the use of vanadium complexes in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a new insulin-mimetic anti-diabetic drug containing vitamin A and vanadium(IV) salt: Chemico-biological characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of oral vanadyl treatment on diabetes-induced alterations in the heart GLUT-4 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 14. genscript.com [genscript.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Development of an automated protein-tyrosine phosphatase 1B inhibition assay and the screening of putative insulin-enhancing vanadium(IV) and zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.providence.edu [digitalcommons.providence.edu]
- 19. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming stability issues of vanadyl sulfate trihydrate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl sulfate (B86663) trihydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is vanadyl sulfate trihydrate and why is its stability in aqueous solutions a concern?
This compound (VOSO₄·3H₂O) is a hydrated inorganic compound of vanadium in the +4 oxidation state (V(IV)). It is a blue crystalline solid that is readily soluble in water.[1] Its stability in aqueous solutions is a primary concern for researchers because the vanadyl ion (VO²⁺) is susceptible to oxidation to the vanadate (B1173111) ion (V(V), e.g., VO₂⁺), especially at neutral or near-neutral pH. This change in oxidation state can significantly alter its biological and chemical properties, leading to inconsistent and unreliable experimental results.
2. What are the signs of degradation in my vanadyl sulfate solution?
The most common signs of degradation are a color change and the formation of a precipitate. A freshly prepared, stable vanadyl sulfate solution is typically a clear, light blue color.[2] A change in color to green or yellow indicates the oxidation of V(IV) to V(V) species.[3] The formation of a precipitate often occurs at a higher pH (above 3) and is due to the hydrolysis and formation of insoluble vanadium compounds.[4]
3. What is the expected shelf-life of a vanadyl sulfate solution?
The shelf-life of a vanadyl sulfate solution is highly dependent on the storage conditions, particularly the pH.
-
Acidic Solutions (pH < 3): When prepared in an acidic solution (e.g., with sulfuric acid) and stored properly, vanadyl sulfate solutions can be stable for an extended period. Some studies suggest stability for up to 42 days when stored in a sealed container, protected from light at room or refrigerated temperatures.
-
Neutral or Basic Solutions (pH > 3): At neutral or basic pH, the solution is much less stable and degradation can occur more rapidly. For biological experiments at physiological pH, it is crucial to prepare fresh solutions and use them immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns green or yellow | Oxidation of V(IV) to V(V) | Discard the solution and prepare a fresh one. Ensure the pH of the stock solution is acidic (pH < 3) to inhibit oxidation. When preparing working solutions for biological assays at neutral pH, do so immediately before use. |
| Precipitate forms in the solution | The pH of the solution is too high (above 3), leading to hydrolysis and the formation of insoluble vanadium species. | If the precipitate is due to crystallization from low temperatures, gentle warming may redissolve it.[4] If it is due to high pH, the solution's composition has changed, and it should be discarded. Prepare a new solution, ensuring the final pH is in the stable range. |
| Inconsistent experimental results | Degradation of the vanadyl sulfate solution, leading to a change in the active vanadium species. | Always use freshly prepared solutions for your experiments, especially for those conducted at neutral pH. Implement a quality control check, such as UV-Vis spectrophotometry, to verify the integrity of your stock solution before use. |
| Difficulty dissolving this compound | The powder is hygroscopic and may have absorbed moisture, or the incorrect solvent is being used. | Ensure you are dissolving the compound in distilled or deionized water. Gentle heating and stirring can aid dissolution. For preparing concentrated stock solutions, the use of dilute sulfuric acid can improve solubility and stability. |
Quantitative Data on Stability
| Factor | Effect on Stability | Recommendation |
| pH | Highly influential. Stability is greatest in acidic conditions (pH < 3). Oxidation and hydrolysis increase significantly at neutral and basic pH. | Maintain stock solutions at a pH below 3 using a dilute acid like sulfuric acid. |
| Temperature | Higher temperatures can accelerate degradation. Low temperatures (>16°C) are generally preferred for storage to avoid crystallization.[4] | Store stock solutions in a cool, dark place. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to light can promote photo-degradation. | Store solutions in amber-colored bottles or in the dark to protect from light. |
| Oxygen | Dissolved oxygen in the aqueous solution can contribute to the oxidation of V(IV) to V(V). | While not always practical for all applications, using deoxygenated water for solution preparation can enhance stability. |
Experimental Protocols
Preparation of a Stable Vanadyl Sulfate Stock Solution (e.g., 100 mM)
Materials:
-
This compound (VOSO₄·3H₂O)
-
Distilled or deionized water
-
Concentrated sulfuric acid (H₂SO₄)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
In a fume hood, carefully add a small amount of concentrated sulfuric acid to a beaker containing most of the final volume of water to create a dilute acidic solution (target pH < 3). Caution: Always add acid to water, not the other way around.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the weighed this compound to the acidic water while stirring.
-
Continue stirring until the solid is completely dissolved. The solution should be a clear, light blue color.
-
Transfer the solution to a volumetric flask and add acidic water to reach the final desired volume.
-
Store the stock solution in a tightly sealed, amber-colored bottle at 4°C.
Preparation of Vanadyl Sulfate for In Vivo Studies
For oral administration in animal studies, vanadyl sulfate is often dissolved in saline or drinking water.[5][6]
Example Protocol for Oral Gavage in Rats:
-
Prepare a stock solution of vanadyl sulfate in acidified water as described above.
-
On the day of the experiment, dilute the stock solution with saline to the desired final concentration for dosing.
-
Ensure the final solution is clear and blue before administration.
-
Administer the solution via oral gavage at the calculated dose based on the animal's body weight.[1]
Quality Control using UV-Vis Spectrophotometry
This protocol provides a basic method to check for the presence of the V(IV) species and potential degradation.
Procedure:
-
Prepare a dilute solution of your vanadyl sulfate stock in a consistent acidic matrix (e.g., 1 M sulfuric acid).
-
Use the same acidic solution as a blank.
-
Scan the absorbance of the solution from 600 to 900 nm.
-
A characteristic absorbance peak for the vanadyl (VO²⁺) ion should be observed at approximately 760 nm. The absence or significant reduction of this peak, and the appearance of peaks at other wavelengths, may indicate degradation.
Visualizations
Signaling Pathway of Vanadyl Sulfate's Insulin-Mimetic Effects
Caption: Insulin-mimetic signaling pathway of vanadyl sulfate.
Experimental Workflow for Preparing and Using Vanadyl Sulfate Solutions
Caption: Workflow for preparing stable vanadyl sulfate solutions.
References
- 1. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. altmedrev.com [altmedrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral vanadyl sulfate in treatment of diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanadyl Sulfate Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor catalytic performance of vanadyl sulfate trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vanadyl sulfate (B86663) trihydrate as a catalyst in their experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during catalytic reactions with vanadyl sulfate trihydrate, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Alcohol Oxidation
Q1: My alcohol oxidation reaction using this compound shows low to no conversion of the starting material. What are the potential causes and how can I address them?
A1: Low conversion in vanadyl sulfate-catalyzed alcohol oxidations can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve issues leading to poor product yield.
Caption: Troubleshooting workflow for low yield in alcohol oxidation.
Quantitative Data Summary: Effect of Reaction Parameters on Benzyl (B1604629) Alcohol Oxidation
The following table summarizes the impact of various reaction parameters on the oxidation of benzyl alcohol to benzaldehyde (B42025) using a vanadyl sulfate/TEMPO catalytic system. This data is synthesized from typical results found in the literature.
| Parameter | Variation | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) |
| Catalyst Loading (mol%) | 1 | 65 | >99 |
| 2 | 85 | >99 | |
| 4 | >95 | >99 | |
| Temperature (°C) | 60 | 70 | >99 |
| 80 | >95 | >99 | |
| 100 | >95 | 95 (minor over-oxidation) | |
| Solvent | Acetonitrile (B52724) | >95 | >99 |
| Toluene (B28343) | 80 | >99 | |
| Dichloromethane | 75 | >99 | |
| Reaction Time (h) | 2 | 75 | >99 |
| 4 | 90 | >99 | |
| 6 | >95 | >99 |
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
This protocol describes a general procedure for the oxidation of benzyl alcohol to benzaldehyde using this compound and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as co-catalysts with molecular oxygen as the terminal oxidant.
-
Materials:
-
This compound (VOSO₄·3H₂O)
-
TEMPO
-
Benzyl alcohol
-
Anhydrous acetonitrile (solvent)
-
Molecular oxygen (balloon or pressurized vessel)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (4 mol%) and TEMPO (4 mol%).
-
Add anhydrous acetonitrile to the flask.
-
Add benzyl alcohol (1.0 mmol) to the reaction mixture.
-
Purge the flask with molecular oxygen and maintain a positive pressure of oxygen using a balloon or connect to a pressurized vessel (e.g., 4 bar).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 6 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Issue 2: Catalyst Deactivation and Loss of Activity Over Time
Q2: My vanadyl sulfate catalyst works well initially, but its activity decreases significantly in subsequent runs. What causes this deactivation, and can the catalyst be regenerated?
A2: Catalyst deactivation is a common issue and can be attributed to several factors. Understanding the deactivation mechanism is key to effective regeneration.
Catalyst Deactivation and Regeneration Cycle
The following diagram illustrates the lifecycle of the vanadyl sulfate catalyst, including common deactivation pathways and the regeneration process.
Caption: Lifecycle of a vanadyl sulfate catalyst, including deactivation and regeneration.
Physicochemical Characterization: Fresh vs. Deactivated Catalyst
This table summarizes the expected changes in the physicochemical properties of a vanadyl sulfate catalyst after deactivation.
| Characterization Technique | Fresh Catalyst | Deactivated Catalyst | Implication of Change |
| FT-IR | Characteristic V=O stretching band (~985 cm⁻¹) | Shift or broadening of V=O band | Alteration of the vanadyl ion environment |
| XRD | Crystalline pattern of VOSO₄·3H₂O | Decreased crystallinity, appearance of new phases | Structural changes, potential formation of inactive species |
| XRF/ICP-OES | Expected vanadium content | Lower vanadium content | Leaching of the active metal from the support (if any) or catalyst bed[1] |
| BET Surface Area | High surface area | Lower surface area | Pore blockage due to fouling |
Experimental Protocol: Regeneration of Deactivated Vanadyl Sulfate Catalyst
This protocol provides a general procedure for regenerating a deactivated vanadyl sulfate catalyst.[2][3]
-
Materials:
-
Deactivated vanadyl sulfate catalyst
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Deionized water
-
This compound (for impregnation solution)
-
-
Procedure:
-
Washing: Wash the deactivated catalyst with deionized water to remove any soluble residues.
-
Acid Pickling: Suspend the washed catalyst in a dilute sulfuric acid solution and stir for 1-2 hours at room temperature. This step helps to remove metal impurities and some organic foulants.
-
Rinsing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst in an oven at 110 °C for 12 hours.
-
Impregnation: Prepare a solution of this compound in deionized water. Add the dried catalyst to this solution and stir for several hours to re-introduce the active species. The concentration of the solution should be calculated to restore the original vanadium loading.
-
Final Drying/Calcination: Filter the impregnated catalyst and dry it in an oven at 110 °C. Depending on the specific catalyst and its support, a calcination step at a higher temperature (e.g., 400-500 °C) may be necessary.
-
Frequently Asked Questions (FAQs)
Q3: What is the role of the trihydrate water molecules in the catalytic activity of vanadyl sulfate?
A3: The water molecules in this compound are coordinated to the vanadium center and play a role in the catalyst's solubility and the stability of the vanadyl ion.[4] In some reactions, they can participate in the catalytic cycle, for example, by facilitating proton transfer steps. However, excess water in the reaction medium can sometimes lead to catalyst deactivation.[2]
Q4: Can I use anhydrous vanadyl sulfate instead of the trihydrate form?
A4: While anhydrous vanadyl sulfate can be used, the trihydrate is often preferred due to its higher stability and ease of handling. The anhydrous form is hygroscopic and will readily absorb moisture from the atmosphere. If using the anhydrous form, it is crucial to handle it under inert and dry conditions to ensure reproducibility.
Q5: My epoxidation reaction with vanadyl sulfate is giving low selectivity, with significant formation of diols and other byproducts. How can I improve selectivity?
A5: Poor selectivity in epoxidation reactions is often due to the presence of water, which can lead to the ring-opening of the epoxide to form diols.
Troubleshooting Workflow for Poor Selectivity in Epoxidation
Caption: Troubleshooting workflow for poor selectivity in epoxidation reactions.
Quantitative Data Summary: Effect of Reaction Conditions on Cyclohexene (B86901) Epoxidation
The following table presents typical data for the epoxidation of cyclohexene with tert-butyl hydroperoxide (TBHP) catalyzed by a vanadium-based catalyst.
| Parameter | Variation | Cyclohexene Conversion (%) | Epoxide Selectivity (%) |
| Temperature (°C) | 50 | 45 | 95 |
| 65 | 60 | 90 | |
| 80 | 75 | 80 | |
| Solvent | Toluene | 60 | 90 |
| Heptane | 55 | 85 | |
| Acetonitrile | 65 | 75 | |
| Water Content | Anhydrous | 60 | 90 |
| 1% Water | 50 | 70 | |
| 5% Water | 30 | 40 |
Experimental Protocol: Epoxidation of Cyclohexene
This protocol outlines a general procedure for the epoxidation of cyclohexene using a vanadium catalyst and TBHP.[5]
-
Materials:
-
Vanadyl acetylacetonate (B107027) (a common precursor or alternative to vanadyl sulfate) or vanadyl sulfate
-
Cyclohexene
-
tert-Butyl hydroperoxide (TBHP, 70% in water or anhydrous in decane)
-
Anhydrous toluene (solvent)
-
Molecular sieves (4Å, activated)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add the vanadium catalyst (e.g., 1 mol% VO(acac)₂).
-
Add activated 4Å molecular sieves.
-
Add anhydrous toluene, followed by cyclohexene (1.0 mmol).
-
Heat the mixture to 60-70 °C.
-
Add TBHP (1.2 mmol) dropwise over 30 minutes using a syringe pump.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the molecular sieves and catalyst.
-
Carefully quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
Technical Support Center: Optimizing Vanadyl Sulfate Trihydrate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of vanadyl sulfate (B86663) trihydrate in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of vanadyl sulfate in vitro?
A1: Vanadyl sulfate primarily acts as a protein tyrosine phosphatase (PTP) inhibitor, with a notable inhibitory effect on PTP1B.[1] PTP1B is a negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, vanadyl sulfate helps to maintain the phosphorylation of the insulin receptor and its downstream substrates, mimicking the effects of insulin.[2] At higher concentrations, it can also induce oxidative stress and apoptosis in certain cell types.[3]
Q2: What is the recommended solvent and storage condition for a vanadyl sulfate trihydrate stock solution?
A2: this compound is soluble in water.[4][5] It is recommended to prepare fresh solutions for each experiment. If a stock solution needs to be prepared, it should be dissolved in deionized water, filter-sterilized, and stored at 4°C for short-term use. For longer-term storage, aliquots can be stored at -20°C. The stability of vanadyl sulfate in solution is pH-dependent, with greater stability in acidic conditions (pH < 3).[6] In neutral or basic solutions, it is more prone to hydrolysis and oxidation.[6]
Q3: What is a typical concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Concentrations can range from low micromolar (µM) for insulin-mimetic effects to higher micromolar or millimolar (mM) concentrations for cytotoxicity and apoptosis studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can vanadyl sulfate interfere with in vitro assays?
A4: Yes, vanadyl sulfate has been shown to generate hydrogen peroxide (H₂O₂) in some cell culture media, which can interfere with assays measuring reactive oxygen species (ROS).[3] It is important to include proper controls, such as media-only controls with vanadyl sulfate, to account for any potential artifacts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations. | 1. Compound degradation: Vanadyl sulfate solution may have degraded due to improper storage (e.g., neutral/basic pH, prolonged storage at room temperature).2. Incorrect concentration: Calculation error during stock solution preparation or dilution.3. Cellular resistance: The cell line being used may be resistant to the effects of vanadyl sulfate. | 1. Prepare a fresh stock solution of this compound in deionized water immediately before use.2. Double-check all calculations for molarity and dilutions.3. Consult the literature for effective concentrations in your specific cell line or a similar one. Consider performing a wider dose-response study. |
| Unexpectedly high cytotoxicity. | 1. Concentration too high: The concentration used may be in the toxic range for the specific cell line.2. Contamination of stock solution. 3. Induction of oxidative stress: Vanadyl sulfate can generate ROS, leading to cell death.[3] | 1. Perform a dose-response experiment to determine the IC50 value for your cell line.2. Prepare a fresh, sterile-filtered stock solution.3. Include an antioxidant (e.g., N-acetylcysteine) as a control to determine if cytotoxicity is mediated by oxidative stress. |
| Precipitate forms in the cell culture medium. | 1. Poor solubility at neutral pH: Vanadyl sulfate is more soluble in acidic conditions and may precipitate in the neutral pH of most cell culture media.2. Interaction with media components. | 1. Ensure the final concentration of the vehicle (if not water) is low and compatible with the medium.2. Add the vanadyl sulfate stock solution to the medium slowly while gently swirling.3. If precipitation persists, consider preparing the stock solution in a slightly acidic buffer, ensuring the final pH of the culture medium is not significantly altered. |
| Inconsistent results between experiments. | 1. Variability in stock solution: Using stock solutions of different ages or prepared under different conditions.2. Inconsistent cell passage number or density. 3. Fluctuations in incubator conditions (CO₂, temperature, humidity). | 1. Prepare a large batch of stock solution, aliquot, and store at -20°C to be used for a series of experiments.2. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at the same density.3. Ensure the incubator is properly calibrated and maintained. |
Quantitative Data Summary
The following tables summarize effective concentrations of vanadyl sulfate in various in vitro assays based on published literature.
Table 1: Cytotoxicity (IC50 Values)
| Cell Line | Assay Duration | IC50 Concentration | Reference(s) |
| H460 | Not Specified | 2.55 µM | [6] |
| MCF-7 | Not Specified | 4.10 µM | [6] |
| HeLa | Not Specified | 3.75 µM | [6] |
Table 2: Effective Concentrations in Various Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference(s) |
| Primary Astrocytes | Cytotoxicity (Resazurin assay) | 50 µM (24h), 100 µM (48h) | Significant cytotoxicity | [7] |
| Primary Astrocytes | ROS Production | 20 µM (6h) | Increased intracellular ROS | [7] |
| Primary Astrocytes | Nitric Oxide Production | 20-500 µM (6, 24, 48h) | Elevated NO production | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (VOSO₄·3H₂O, MW: 217.06 g/mol )
-
Sterile, deionized water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 21.71 mg of this compound powder.
-
Transfer the powder to the 15 mL conical tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear blue color.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of vanadyl sulfate. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of PTP1B by Vanadyl Sulfate enhances Insulin Signaling.
Caption: General experimental workflow for in vitro assays with Vanadyl Sulfate.
References
- 1. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanadyl sulphate hydrate [himedialabs.com]
- 5. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Research Reagent [benchchem.com]
- 7. In vitro effect of vanadyl sulfate on cultured primary astrocytes: cell viability and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
managing spectral interference of vanadyl sulfate trihydrate in ICP-OES analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing spectral interference during the ICP-OES analysis of vanadyl sulfate (B86663) trihydrate.
Troubleshooting Guides
Issue 1: Inaccurate and Inconsistent Vanadium Readings
Question: My vanadium results are fluctuating and seem inaccurate. What are the common causes and how can I troubleshoot this?
Answer:
Inaccurate vanadium readings in a vanadyl sulfate trihydrate matrix are often due to a combination of physical and spectral interferences. High concentrations of dissolved solids can affect the sample introduction system, while spectral overlaps from other elements can artificially inflate or suppress the vanadium signal.
Troubleshooting Steps:
-
Sample Preparation Review: Ensure complete dissolution of the this compound. Any undissolved particles can clog the nebulizer and lead to inconsistent signal. A typical dissolution procedure involves dissolving the sample in deionized water or a dilute acid (e.g., 2% nitric acid). For high concentrations, a 20-fold dilution with deionized water is a good starting point to minimize matrix effects.[1]
-
Wavelength Selection: The choice of vanadium emission line is critical. Some lines are more prone to spectral overlap than others. Consult the table below to select the most appropriate line for your sample matrix. For instance, if your sample contains titanium, V 310.230 nm is recommended over V 311.071 nm.[2]
-
Background Correction: Employ an appropriate background correction method. Modern ICP-OES software often includes advanced algorithms like Fitted Background Correction (FBC) which can effectively model and subtract complex background signals.[1]
-
Internal Standardisation: Use an internal standard to compensate for physical interferences and signal drift. Scandium (Sc) and Yttrium (Y) are commonly used internal standards. The internal standard should be added to all blanks, standards, and samples at a constant concentration.
-
Plasma Optimisation: Ensure your plasma is robust enough to handle the high dissolved solids from the vanadyl sulfate matrix. Radial viewing mode is often preferred over axial viewing for high matrix samples to reduce interferences, although this can sometimes lead to lower sensitivity.[1]
Issue 2: Suspected Spectral Interference from Other Elements
Question: I suspect that other metals in my sample are interfering with my vanadium measurement. How can I confirm and correct for this?
Answer:
Spectral interference is a common issue when analyzing complex samples. Elements such as Aluminum (Al), Molybdenum (Mo), Titanium (Ti), Chromium (Cr), and Nickel (Ni) are known to have significant effects on vanadium determination at certain wavelengths.[2]
Confirmation and Correction Workflow:
References
purification methods for high-purity vanadyl sulfate trihydrate for sensitive experiments
This guide provides researchers, scientists, and drug development professionals with technical support for the purification of vanadyl sulfate (B86663) trihydrate (VOSO₄·3H₂O) for sensitive experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final vanadyl sulfate product is a greenish color, not the expected blue. What does this indicate?
A1: A green hue in your vanadyl sulfate product typically suggests the presence of either Vanadium(III) sulfate or contamination with Vanadium(IV) species in a different coordination environment.[1] Anhydrous Vanadium(III) sulfate is pale yellow, but its hydrated form can be green.[1]
-
Troubleshooting Steps:
-
Avoid Over-reduction: If using a strong reducing agent during synthesis, you may be forming V(III) species. Ensure stoichiometric amounts of the reducing agent are used.
-
Prevent Oxidation: While V(IV) is relatively stable, prolonged exposure to air at elevated temperatures during drying can lead to oxidation to V(V) species, which are typically yellow-orange. When mixed with the blue V(IV), this can result in a greenish appearance.
-
Check Hydration State: The color can be influenced by the degree of hydration. Ensure your crystallization and drying procedures are consistent. Adding water to a green-tinged product that has been dried may restore the blue color, indicating a hydration issue.[2]
-
Analytical Verification: Use UV-Vis spectroscopy to detect the presence of V(IV) ions in solution. X-ray diffraction (XRD) can help identify the specific crystalline phase and hydration state.[1][3]
-
Q2: I'm having difficulty crystallizing my vanadyl sulfate. After concentrating the solution, it becomes a thick, viscous syrup or a solid mass. How can I obtain well-defined crystals?
A2: This is a common issue, as vanadyl sulfate solutions tend to become viscous and resist crystallization upon concentration.[4][5]
-
Troubleshooting Steps:
-
Controlled Evaporation: Avoid rapid boiling. Concentrate the solution gently using a steam bath or a water bath at temperatures below 105°C to prevent decomposition.[5]
-
Seeding: Introduce seed crystals of pure vanadyl sulfate trihydrate to the supersaturated solution to induce crystallization.
-
Anti-Solvent Precipitation: After concentrating the aqueous solution, slowly add a miscible organic solvent in which vanadyl sulfate is insoluble, such as acetone (B3395972) or ethanol.[2][5] This will precipitate the product, often as a fine powder. The powder can then be collected by filtration.
-
Slow Cooling: Allow the saturated solution to cool slowly. A gradual decrease in temperature can promote the growth of larger, more well-defined crystals.
-
Q3: What are the most common impurities in commercial vanadyl sulfate, and how do they affect sensitive experiments?
A3: Common impurities include other transition metals from the vanadium source ore, unreacted starting materials, and other vanadium oxidation states.[6][7][8]
| Impurity | Common Source | Potential Impact on Sensitive Experiments |
| Iron (Fe) | Starting vanadium ore | Catalyzes unwanted side reactions; interferes with electrochemical and biological studies. |
| Aluminum (Al) | Starting vanadium ore | Can alter catalytic activity and interfere with biological assays. |
| Chromium (Cr) | Starting vanadium ore | Toxic to many biological systems; can interfere with spectroscopic analysis. |
| Sodium (Na), Potassium (K) | Reagents used in processing | Can alter ionic strength and affect cellular assays or electrochemical measurements. |
| Vanadium (V) species | Incomplete reduction of V₂O₅ | Can lead to incorrect concentration measurements and altered redox properties. |
| Vanadium (III) species | Over-reduction during synthesis | Affects redox potential and stoichiometry in reactions. |
Data compiled from multiple sources indicating common contaminants in vanadium salts.[6][7][8][9][10]
Q4: How can I remove metallic impurities like iron and aluminum from my vanadyl sulfate solution?
A4: For high-purity applications requiring the removal of trace metals, solvent extraction is a highly effective method.[6][8] Recrystallization has limited effectiveness for impurities that co-crystallize.
-
Method Overview: Solvent extraction involves using an organic-soluble extracting agent that selectively binds to the impurity ions, allowing them to be separated from the aqueous vanadyl sulfate solution.
-
Example System: An extractant like 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) can be used.[6] Vanadium (IV) can be separated from aluminum during the extraction phase and from iron during the stripping phase.[6][11]
-
General Workflow: The impure vanadyl sulfate solution is mixed with the organic extractant. After separation of the aqueous and organic layers, the purified aqueous layer containing vanadyl sulfate is collected. The process can be repeated to achieve higher purity.
Purification Protocols and Workflows
Protocol 1: Purification by Recrystallization using an Anti-Solvent
This method is suitable for removing impurities that are significantly more soluble in the final solvent mixture than vanadyl sulfate.
Methodology:
-
Dissolution: Prepare a concentrated aqueous solution of the impure vanadyl sulfate by dissolving it in deionized water. Gentle heating on a water bath can aid dissolution.
-
Filtration: Filter the solution while warm through a fine filter paper (e.g., Whatman No. 42) to remove any insoluble particulate matter.
-
Precipitation: While stirring the filtrate, slowly add acetone (or anhydrous ethanol) until precipitation is complete. A volume ratio of 2:1 or 3:1 (acetone:aqueous solution) is often effective.
-
Isolation: Allow the precipitate to settle, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of pure acetone to remove residual soluble impurities.[5]
-
Drying: Dry the purified vanadyl sulfate powder in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) at room temperature. Avoid oven drying at high temperatures to prevent decomposition.[5]
Workflow for Recrystallization Purification
Caption: Workflow for purifying vanadyl sulfate via anti-solvent recrystallization.
Protocol 2: Purity Assessment by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust method for quantifying trace metallic impurities.[7][9]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the dried, purified vanadyl sulfate. Dissolve it in a known volume of high-purity dilute nitric acid (e.g., 2% HNO₃) to create a stock solution.
-
Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., Fe, Al, Cr, Na, K) using certified reference materials. The matrix of the standards should be matched to the sample matrix (i.e., contain a similar concentration of vanadium and sulfate) to minimize matrix effects.[7]
-
Instrument Analysis: Analyze the prepared sample and standards using an ICP-OES instrument. Select appropriate analytical wavelengths for each element to avoid spectral interference from the vanadium matrix.[9]
-
Data Quantification: Construct a calibration curve for each element from the standards. Use these curves to determine the concentration of each impurity in the sample solution. Calculate the final impurity concentration in the original solid material (e.g., in mg/kg or %).
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common issues in vanadyl sulfate purification.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN103043721A - Method for preparing vanadyl sulfate - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. vanadyl sulfate voso4: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN106395900A - Method for removing impurities in vanadyl sulfate crystal - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
avoiding precipitation of vanadyl sulfate in buffered solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of vanadyl sulfate (B86663) (VOSO₄) in buffered solutions. It is intended for researchers, scientists, and drug development professionals to help ensure the stability and success of their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My clear, blue vanadyl sulfate solution turned cloudy or formed a precipitate immediately after I added my buffer. What happened?
A: This is a common issue typically caused by an abrupt increase in pH. The vanadyl ion (VO²⁺) is stable in acidic conditions but will hydrolyze and precipitate as the pH rises towards neutral or alkaline.
-
Immediate Action: Check the pH of your final solution. If it is above 4.0, the buffer has likely raised it into an unstable range.
-
Solution: To recover the solution, you may be able to carefully add a dilute acid (such as sulfuric acid) to lower the pH back into the stable range. However, for future preparations, it is critical to follow a protocol that involves slow pH adjustment. Refer to the Protocol for Preparation of a Stable Buffered Vanadyl Sulfate Solution below.
Q2: My vanadyl sulfate solution was initially clear but developed a precipitate over time, even though the initial pH was correct. What is the cause?
A: This suggests a slow precipitation process, which can be influenced by several factors:
-
Temperature: Elevated storage temperatures can accelerate precipitation, even at a suitable pH. Vanadyl sulfate solutions can undergo thermal precipitation at temperatures above 40°C.[1][2][3]
-
Buffer Interaction: Certain buffer components, like phosphates, can form sparingly soluble complexes with vanadyl ions over time.[4]
-
Oxidation: Although the vanadyl (V⁴⁺) ion is relatively stable, slow oxidation to vanadate (B1173111) (V⁵⁺) can occur, especially when exposed to air (oxygen) at neutral pH.[5] Vanadate species have different solubility characteristics and can precipitate.
-
Concentration: Higher concentrations of vanadyl sulfate are inherently less stable and more prone to precipitation over time.
Q3: My blue vanadyl sulfate solution has changed color to green or yellow. Is this a problem?
A: Yes, a color change often indicates a change in the vanadium oxidation state or coordination environment, which can be a precursor to precipitation.
-
Green Color: A shift to green can indicate the formation of different hydrated or complexed species of Vanadium(IV) or the presence of some reduced Vanadium(III) species.[6]
-
Yellow Color: A yellow color typically signifies oxidation of the vanadyl ion (V⁴⁺) to vanadate (V⁵⁺) species, which occurs more readily in neutral or alkaline solutions.[6][7] This is a clear sign of instability that will likely lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of vanadyl sulfate precipitation in buffered solutions?
A: The primary cause is the hydrolysis and polymerization of the vanadyl ion (VO²⁺). In aqueous solutions, the vanadyl ion exists as a hydrated complex, [V(O)(H₂O)₄]²⁺.[6] As the pH increases, this complex undergoes deprotonation, leading to the formation of less soluble hydrolyzed species and eventually polymeric vanadyl hydroxides, which precipitate out of solution.
Q2: What is the optimal pH range to keep vanadyl sulfate soluble?
A: Vanadyl sulfate is most stable in acidic solutions. To prevent precipitation, the pH of the solution should ideally be maintained below 4.0. The maximum solubility is achieved at a pH of less than 1.[8] Aqueous solutions of vanadyl sulfate inherently have a low pH (around 3.0-3.5).[5][9]
Q3: How does temperature affect the stability of vanadyl sulfate solutions?
A: Higher temperatures decrease the stability of vanadyl sulfate solutions. Thermal precipitation is a known issue, particularly for more concentrated solutions. It is often recommended to keep operating temperatures below 40°C to prevent the precipitation of vanadium oxides.[1][2][3] Conversely, very low temperatures (below 10°C) can also sometimes lead to the precipitation of certain vanadyl species.[1]
Q4: Which buffers are recommended for use with vanadyl sulfate? Are there any to avoid?
A: The choice of buffer is critical.
-
Recommended: Buffers that operate in the acidic range (pH < 4) and have low potential for complexation are preferred. Citrate (B86180) buffer can be used, as citrate is a known, relatively weak chelator of vanadium.
-
Use with Caution: Phosphate (B84403) buffers should be used with caution. While some studies use phosphate buffers, there is a risk of forming insoluble vanadyl phosphate complexes.[4] If using phosphate, it is crucial to ensure the final pH is well within the acidic range and to monitor the solution for any signs of instability.
-
Avoid: Buffers that operate at or near neutral pH (like HEPES, Tris, or PBS at pH 7.4) are generally unsuitable unless a strong chelating agent is included to stabilize the vanadyl ion. Direct addition of vanadyl sulfate to these buffers will almost certainly cause immediate precipitation.
Q5: Can additives be used to improve the stability of vanadyl sulfate in solution?
A: Yes, certain additives can enhance stability.
-
Chelating Agents: Strong chelating agents like EDTA or weaker ones like citrate can form stable, soluble complexes with the vanadyl ion, preventing its hydrolysis and precipitation even at higher pH values.
-
Inhibitors: In industrial applications like vanadium flow batteries, additives such as phosphates and sulfates are sometimes used to inhibit precipitation.[10]
-
Ionic Strength: Increasing the ionic strength of the solution can sometimes increase the solubility of electrolytes.[11]
Quantitative Data Summary
The stability of vanadyl sulfate is highly dependent on factors such as pH, temperature, and concentration. The tables below summarize key quantitative parameters.
Table 1: Effect of pH on Vanadyl Species Stability
| pH Range | Dominant Vanadium Species | Stability/Solubility |
|---|---|---|
| < 1.0 | VO₂⁺ | Maximum solubility.[8] |
| 1.0 - 4.0 | [V(O)(H₂O)₄]²⁺ (Vanadyl ion) | Stable, soluble blue solution.[5] |
| 4.0 - 7.0 | Hydrolyzed/Polymeric V⁴⁺ species | Risk of precipitation increases significantly. |
| > 7.0 | V⁵⁺ (Vanadate) species | Oxidation is favored; V⁴⁺ is unstable.[4] |
Table 2: Effect of Temperature on Vanadyl Sulfate Stability
| Temperature | Effect on Stability | Reference |
|---|---|---|
| < 10°C | Potential for precipitation of certain V²⁺, V³⁺, and VO²⁺ species. | [1] |
| 10°C - 40°C | Generally stable operating range. | [1] |
| > 40°C | Increased risk of thermal precipitation of vanadium oxides (e.g., V₂O₅). | [1][2][3] |
| ~105°C | Decomposition of the hydrated solid begins. |[6][12] |
Key Experimental Protocols
Protocol 1: Preparation of a Stable Buffered Vanadyl Sulfate Solution
This protocol describes a method for preparing a buffered vanadyl sulfate solution while minimizing the risk of precipitation. The key is to add the buffer to an already acidic vanadyl solution and adjust the pH carefully.
-
Initial Dissolution: Dissolve the required amount of vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O) in deionized water (e.g., 90% of the final desired volume). Vanadyl sulfate is highly soluble in water.[13] The resulting solution will be acidic (pH ~3-4).
-
Filtration (Optional): Filter the solution through a 0.22 µm filter to remove any insoluble impurities.
-
Buffer Addition: While stirring continuously, slowly add a concentrated stock of your chosen acidic buffer (e.g., citrate buffer).
-
pH Adjustment: Monitor the pH of the solution continuously. If the pH needs to be raised, use a dilute base (e.g., 0.1 M NaOH) and add it dropwise with vigorous stirring. Do not allow the local pH to increase significantly.
-
Final Volume: Once the desired pH is reached and the solution is stable, add deionized water to reach the final target volume.
-
Storage: Store the solution in a tightly sealed container, protected from light. For long-term stability, storage at 4°C is recommended.
Protocol 2: Analytical Method for Monitoring Solution Stability
This protocol uses UV-Vis spectrophotometry to monitor the stability of a vanadyl sulfate solution over time.
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Sample Preparation: Prepare the final buffered vanadyl sulfate formulation according to Protocol 1.
-
Initial Measurement (T=0): Immediately after preparation, take an aliquot of the solution. Scan the absorbance from 500 nm to 900 nm. The characteristic peak for the hydrated vanadyl ion, [V(O)(H₂O)₄]²⁺, is a broad absorbance band with a maximum around 760 nm. Record the absorbance spectrum and the value at the peak maximum.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C).
-
Time-Point Measurements: At regular intervals (e.g., 1, 6, 24, 48 hours), take another aliquot from the stock solution.
-
Analysis: Before each measurement, visually inspect the sample for any cloudiness or precipitate. Measure the UV-Vis spectrum as before.
-
Interpretation: A decrease in the absorbance at ~760 nm over time indicates a loss of soluble vanadyl ions, likely due to precipitation. The appearance of new peaks may indicate oxidation or complexation. A stable formulation will show minimal change in its absorbance spectrum over the test period.
Visual Guides and Workflows
The following diagrams illustrate the key relationships and processes involved in handling vanadyl sulfate solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 7. Vanadyl Sulfate Trihydrate | Research Reagent [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Oral Bioavailability of Vanadyl Sulfate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address challenges encountered during experiments aimed at improving the oral bioavailability of vanadyl sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of vanadyl sulfate?
A1: The primary challenges are its low oral bioavailability and the potential for gastrointestinal side effects at therapeutic doses.[1][2] Vanadyl sulfate is poorly absorbed from the gastrointestinal tract.[3]
Q2: What are the main strategies to improve the oral bioavailability of vanadyl sulfate?
A2: Key strategies focus on protecting the compound from the harsh environment of the stomach and enhancing its absorption in the intestine. These include:
-
Enteric-coating: This protects vanadyl sulfate from the acidic environment of the stomach, allowing it to dissolve in the more neutral pH of the small intestine, where absorption is higher.[2]
-
Chelation: Complexing vanadyl sulfate with organic ligands can improve its stability and facilitate its transport across the intestinal epithelium.[4]
-
Nanoformulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and improve absorption rates.[5][6]
Q3: How does vanadyl sulfate exert its insulin-mimetic effects?
A3: Vanadyl sulfate mimics the effects of insulin (B600854) by acting on various components of the insulin signaling pathway. It can activate insulin receptor-tyrosine kinase and modulate downstream signaling proteins, ultimately leading to increased glucose uptake and metabolism.[7][8][9] It appears to modify proteins in skeletal muscle involved in early insulin signaling, including basal insulin receptor and substrate tyrosine phosphorylation and the activation of PI 3-kinase.[8]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies
Problem: You are observing low and inconsistent plasma concentrations of vanadium after oral administration of a vanadyl sulfate formulation in your animal model.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution rate. | 1. Particle Size Reduction: Consider micronization or nano-milling of the vanadyl sulfate powder to increase its surface area. 2. Formulation with Solubilizing Agents: Test formulations containing pharmaceutically acceptable solubilizing agents or surfactants. |
| Degradation in the acidic environment of the stomach. | 1. Enteric-Coated Formulations: Develop an enteric-coated tablet or capsule that releases the vanadyl sulfate in the small intestine.[2] 2. Co-administration with Buffering Agents: While less common, co-administration with an antacid could be explored, but this may affect absorption in other ways. |
| Low intestinal permeability. | 1. Chelation: Synthesize and test vanadyl sulfate chelated with organic ligands, such as maltol (B134687) (BMOV), to improve its lipophilicity and potential for active transport.[4] 2. Inclusion of Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in your formulation. |
| High first-pass metabolism. | 1. In Vitro Metabolism Studies: Assess the metabolic stability of your vanadyl sulfate formulation using liver microsomes to understand the extent of first-pass metabolism. 2. Chemical Modification: If metabolism is extensive, consider chemical modifications of the vanadyl complex to block metabolic sites, though this is a more advanced drug design strategy. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Problem: Your Caco-2 cell permeability assays for different vanadyl sulfate formulations are yielding inconsistent and non-reproducible results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Caco-2 cell monolayer integrity. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of a tight monolayer. Only use monolayers with TEER values within your established acceptable range. 2. Lucifer Yellow Permeability: Include a Lucifer Yellow permeability test as a negative control to confirm monolayer integrity. |
| Cytotoxicity of the vanadyl sulfate formulation. | 1. Determine Cytotoxicity: Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your vanadyl sulfate formulation for Caco-2 cells. 2. Use Lower Concentrations: Perform permeability assays at concentrations well below the cytotoxic threshold. |
| Issues with the formulation in the cell culture medium. | 1. Solubility in Media: Ensure your formulation is completely dissolved and stable in the transport buffer. Precipitates can lead to inaccurate results. 2. Interaction with Media Components: Be aware of potential interactions between your formulation and components of the cell culture medium that could affect its availability for transport. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Oral Vanadyl Sulfate Formulations in Rats
| Formulation | Dose (mg V/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Reference |
| Vanadyl Sulfate Solution | 7.56 | 16.8% | - | - | [3][10] |
| Vanadyl Sulfate Solution | 15.12 | 12.5% | - | - | [3][10] |
| Vanadyl Sulfate in Gelatin Capsules | - | 4.0% | Unchanged | Shorter | [2] |
| Enteric-Coated Vanadyl Sulfate Capsules | - | 9.8% | Unchanged | Prolonged | [2] |
| Bis(maltolato)oxovanadium(IV) (BMOV) | - | 2-3 times more potent than VOSO₄ | - | - | [11] |
| Nanoformulation | - | Data not available in searched literature | - | - |
Note: Cmax and Tmax values are often study-specific and depend on various experimental conditions. The table indicates relative changes where specific values were not provided in the source.
Experimental Protocols
In Vivo Pharmacokinetic Study of Oral Vanadyl Sulfate in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel vanadyl sulfate formulation.
Materials:
-
Male Wistar rats (250-300g)
-
Test formulation of vanadyl sulfate
-
Reference vanadyl sulfate solution for intravenous (IV) administration
-
Oral gavage needles
-
Syringes for IV injection and blood collection
-
Heparinized blood collection tubes
-
Centrifuge
-
Analytical instrument for vanadium quantification (e.g., ICP-MS)
Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the test formulation of vanadyl sulfate via oral gavage at a predetermined dose.
-
Intravenous Group: Administer the reference vanadyl sulfate solution via tail vein injection at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of vanadium in the plasma samples using a validated analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a vanadyl sulfate formulation in vitro.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test formulation of vanadyl sulfate
-
Lucifer Yellow solution (as a marker for monolayer integrity)
-
Analytical instrument for vanadium and Lucifer Yellow quantification (e.g., ICP-MS and a fluorescence plate reader)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Cell Culture and Differentiation: Culture the cells for 21 days to allow them to differentiate and form a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter.
-
Perform a Lucifer Yellow permeability assay to confirm the tightness of the cell junctions.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test formulation of vanadyl sulfate (dissolved in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as described above, but add the test formulation to the basolateral chamber and sample from the apical chamber. This helps to assess the extent of active efflux.
-
-
Sample Analysis: Analyze the concentration of vanadium in the collected samples using a validated analytical method.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer
-
A is the surface area of the insert
-
C0 is the initial concentration of the drug in the donor chamber
-
Visualizations
References
- 1. colorcon.com [colorcon.com]
- 2. Enteric-coating capsulation of insulinomimetic vanadyl sulfate enhances bioavailability of vanadyl species in rats [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. upm-inc.com [upm-inc.com]
- 6. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing Oral Drug Formulations | Pharmaceutical Science Course | CE [ce.pharmacy.wisc.edu]
- 8. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism on insulin-like action of vanadyl sulfate: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vanadium pharmacokinetics and oral bioavailability upon single-dose administration of vanadyl sulfate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. graphviz.org [graphviz.org]
resolving inconsistencies in experimental results with vanadyl sulfate trihydrate
Technical Support Center: Vanadyl Sulfate (B86663) Trihydrate in Experimental Research
Welcome to the technical support center for researchers utilizing vanadyl sulfate trihydrate (VOSO₄·3H₂O). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during experimentation. Our goal is to help you achieve more reliable and reproducible results in your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and use of this compound in experimental settings.
1. What is the optimal way to store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight. It is crucial to keep the container tightly sealed to prevent oxidation and hygroscopic effects. For long-term storage, temperatures of ≤60°C have been shown to maintain stability for at least two weeks.
2. How should I prepare a stock solution of this compound for cell culture experiments?
It is recommended to prepare fresh solutions of vanadyl sulfate for each experiment to minimize variability due to potential degradation. Dissolve the compound in sterile, deionized water or a suitable buffer immediately before use. The vanadyl ion (VO²⁺) is most stable in acidic solutions; in neutral or alkaline solutions, it may be oxidized to the vanadate(V) form, which can alter its biological activity.
3. What are the common impurities found in commercial vanadyl sulfate and how can they affect my experiments?
Commercial vanadyl sulfate may contain impurities such as iron, aluminum, and other trace metals.[1] These impurities can interfere with experimental results, particularly in sensitive assays. For instance, redox-active metals can generate reactive oxygen species (ROS), confounding studies on oxidative stress. It is advisable to use a high-purity grade of vanadyl sulfate and, if necessary, perform elemental analysis to confirm the purity of your reagent.[2][3]
4. Can vanadyl sulfate interfere with common cell viability assays?
Yes, vanadyl sulfate can interfere with certain cell viability assays. For example, in assays that rely on the reduction of tetrazolium salts like MTT, the reducing properties of the vanadyl ion might lead to false-positive signals.[4] It is recommended to include appropriate controls, such as cell-free wells containing vanadyl sulfate, to account for any direct chemical reduction of the assay reagent.
5. What is the typical shelf life of this compound?
When stored under optimal conditions in a sealed container, this compound typically has a shelf life of one to two years. However, prolonged exposure to air can lead to oxidation and a change in its chemical composition.
Troubleshooting Guides
This section provides detailed guidance on resolving specific inconsistencies observed in experimental results when using this compound.
Inconsistent Insulin-Mimetic Effects
Problem: I am observing variable or no significant insulin-mimetic effects (e.g., glucose uptake, Akt phosphorylation) with vanadyl sulfate treatment in my cell culture experiments.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Solution Instability/Oxidation | The V(IV) oxidation state of the vanadyl ion is crucial for its insulin-mimetic activity. In neutral or poorly buffered solutions, it can oxidize to the V(V) state (vanadate), which has different biological effects.[5][6] | Prepare fresh solutions immediately before each experiment. Consider using a slightly acidic buffer (pH ~6.0) for your stock solution to maintain the V(IV) state. Avoid prolonged storage of working solutions. |
| Interaction with Media Components | Components in cell culture media, such as high concentrations of phosphates or certain amino acids, can interact with vanadyl ions, leading to precipitation or complex formation that may reduce its bioavailability and activity. | Prepare the vanadyl sulfate solution in a simple, low-phosphate buffer or water and add it directly to the cell culture medium at the final desired concentration. Minimize the time between adding the compound and starting the experiment. |
| Cell Line-Dependent Sensitivity | Different cell lines can exhibit varying sensitivities to vanadyl sulfate. This can be due to differences in the expression levels of protein tyrosine phosphatases (PTPs), which are targets of vanadyl ions, or variations in cellular uptake mechanisms.[7][8] | Perform dose-response experiments for each new cell line to determine the optimal effective concentration. If possible, compare results across multiple cell lines to identify more robust effects. |
| Suboptimal Treatment Duration | The insulin-mimetic effects of vanadyl sulfate can be time-dependent. Short incubation times may not be sufficient to observe significant changes in downstream signaling events or glucose uptake. | Conduct a time-course experiment to identify the optimal treatment duration for your specific assay and cell line. Measure endpoints at several time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours). |
High Variability in Animal Studies
Problem: My in vivo studies with vanadyl sulfate in diabetic animal models are showing high variability in blood glucose-lowering effects between individual animals.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inconsistent Oral Bioavailability | Vanadyl sulfate has low oral bioavailability, and its absorption can be influenced by gastrointestinal contents and individual animal physiology. This can lead to significant variations in plasma vanadium levels. | Consider alternative administration routes with higher bioavailability, such as intraperitoneal (IP) injection, for initial proof-of-concept studies. If oral administration is necessary, ensure consistent fasting periods before dosing and use a standardized diet. |
| Dose-Dependent Effects | The therapeutic window for vanadyl sulfate can be narrow, and small variations in the administered dose can lead to different outcomes. Higher doses may also cause gastrointestinal side effects, affecting food and water intake.[9][10][11][12] | Carefully perform dose-response studies to identify the optimal therapeutic dose with minimal side effects. Monitor food and water consumption and body weight of the animals closely. |
| Severity of Diabetic Phenotype | The effectiveness of vanadyl sulfate can depend on the severity of the diabetic state in the animal model. Animals with very high blood glucose levels or severe insulin (B600854) deficiency may respond differently than those with milder diabetes. | Stratify animals into treatment groups based on their baseline blood glucose levels to reduce variability. Ensure a consistent method for inducing diabetes (e.g., STZ dosage and administration). |
Experimental Protocols
2-NBDG Glucose Uptake Assay in Adherent Cells
This protocol describes a method for measuring glucose uptake in adherent cells treated with vanadyl sulfate using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Adherent cells (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
2-NBDG (10 mM stock in DMSO)
-
Krebs-Ringer Bicarbonate (KRB) buffer (129 mM NaCl, 5 mM NaHCO₃, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Insulin (positive control)
-
This compound
-
Phloretin or Cytochalasin B (inhibitors, for negative control)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to the desired confluency.
-
Differentiate cells if necessary (e.g., L6 myoblasts to myotubes).
-
Serum-starve the cells for 2-4 hours in KRB buffer.
-
Treat the cells with vanadyl sulfate at the desired concentrations for the determined optimal time. Include wells for a positive control (insulin, e.g., 100 nM for 30 minutes) and a negative control (untreated).
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
To stop the uptake, wash the cells three times with ice-cold KRB buffer.
-
Add 100 µL of KRB buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Western Blot for Akt Phosphorylation
This protocol outlines the steps to assess the phosphorylation of Akt (a key protein in the insulin signaling pathway) in response to vanadyl sulfate treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Insulin (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate and treat cells with vanadyl sulfate as described in the glucose uptake assay protocol.
-
After treatment, place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-Akt antibody for normalization.
Visualizations
Insulin Signaling Pathway and the Role of Vanadyl Sulfate
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. vanadyl sulfate voso4: Topics by Science.gov [science.gov]
- 4. Comparison of three different cell viability assays for evaluation of vanadyl sulphate cytotoxicity in a Chinese hamster ovary K1 cell line | Semantic Scholar [semanticscholar.org]
- 5. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The effect of vanadyl sulphate (VOSO4) on autocrine growth of human epithelial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. caringsunshine.com [caringsunshine.com]
Vanadyl Sulfate Trihydrate: Technical Support Center for Safe Handling and Disposal
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of vanadyl sulfate (B86663) trihydrate.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during laboratory experiments involving vanadyl sulfate trihydrate.
| Issue/Question | Potential Cause & Troubleshooting Steps |
| Unexpected color change of the vanadyl sulfate solution. | Vanadyl sulfate solutions are typically blue. A change to green or other colors can indicate oxidation of Vanadium(IV) to Vanadium(V) or complexation with other molecules in the solution. Ensure the use of deaerated solvents if oxidation is a concern. Verify the purity of your starting material and the cleanliness of your glassware. |
| Precipitate forms when dissolving this compound. | Vanadyl sulfate is very soluble in water.[1] If a precipitate forms, it could be due to the use of a solvent in which it has low solubility or a reaction with impurities in the solvent. Ensure you are using high-purity water or the recommended solvent for your procedure. Check for contamination in your solvent. |
| Inconsistent results in biological assays. | Vanadyl sulfate can have dose-dependent effects and may interact with components of cell culture media.[2][3] Ensure precise concentration calculations and consider performing a dose-response curve. Evaluate potential interactions with media components. The stability of the vanadyl sulfate solution over the course of the experiment should also be considered.[4] |
| What are the primary hazards of working with this compound? | This compound is harmful if swallowed and causes skin and eye irritation.[5] It may also cause respiratory irritation.[6] Long-term exposure may cause damage to organs.[6] |
| What personal protective equipment (PPE) should be worn? | Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (such as nitrile), and a lab coat.[7][8] Work in a well-ventilated area or under a chemical fume hood.[8] |
| How should I store this compound? | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9] |
Quantitative Exposure Limits
Exposure to vanadyl sulfate should be minimized. The following table summarizes the occupational exposure limits for vanadium compounds.
| Organization | Exposure Limit (as Vanadium) | Notes |
| OSHA (PEL) | 0.05 mg/m³ (dust) | Permissible Exposure Limit - Time-Weighted Average (TWA) over an 8-hour shift.[7] |
| 0.1 mg/m³ (fume) | Ceiling limit, not to be exceeded at any time.[7] | |
| NIOSH (REL) | 0.05 mg/m³ (dust or fume) | Recommended Exposure Limit - not to be exceeded during any 15-minute work period.[7] |
| ACGIH (TLV) | Ceiling: 0.05 mg/m³ | Threshold Limit Value - Ceiling limit.[6] |
| NIOSH (IDLH) | 35 mg/m³ (dust or fume) | Immediately Dangerous to Life or Health concentration.[7] |
Experimental Protocols
Protocol 1: Decontamination of Laboratory Surfaces and Equipment Following a this compound Spill
Objective: To safely clean and decontaminate laboratory surfaces and equipment after a spill of solid or dissolved this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves, lab coat, and if dealing with a large spill of fine powder, a respirator.
-
Absorbent pads or materials (for liquid spills).
-
A scoop and dustpan (for solid spills).
-
Sealable, labeled hazardous waste container.
-
Soap and water solution.
-
Disposable towels.[10]
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill.[7] If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.
-
Assess the Spill: Determine if the spill is of solid powder or a liquid solution.
-
Wear Appropriate PPE: Before beginning cleanup, ensure you are wearing the necessary PPE.
-
Contain and Clean the Spill:
-
For Solid Spills: Carefully scoop the powder into a labeled hazardous waste container, avoiding the creation of dust.[10] Use a damp paper towel to wipe the area to collect any remaining fine particles and place the towel in the waste container.
-
For Liquid Spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading. Once the liquid is absorbed, place the pads into a labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Decontaminate Equipment: Any equipment that came into contact with the vanadyl sulfate should be washed thoroughly with soap and water and rinsed.
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, towels, etc.) must be placed in the sealed hazardous waste container and disposed of according to your institution's hazardous waste management guidelines.[6]
-
Personal Decontamination: Remove and dispose of your gloves. Wash your hands thoroughly with soap and water.
Protocol 2: Neutralization and Precipitation of this compound Waste
Objective: To treat aqueous waste containing this compound to precipitate the vanadium, rendering it less soluble before collection for hazardous waste disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
Aqueous vanadyl sulfate waste solution.
-
1 M Sodium hydroxide (B78521) (NaOH) solution or 1 M Ammonium hydroxide (NH₄OH) solution.
-
pH meter or pH paper.
-
Stir plate and stir bar.
-
Beaker large enough to hold the waste solution.
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask).
-
Labeled hazardous waste containers for the solid precipitate and the filtered liquid (filtrate).
Procedure:
-
Preparation: Place the beaker containing the vanadyl sulfate waste solution on a stir plate in a chemical fume hood and add a stir bar. Begin stirring the solution.
-
pH Adjustment: Slowly and carefully add the 1 M NaOH or 1 M NH₄OH solution dropwise to the stirring waste solution. Monitor the pH of the solution continuously.
-
Precipitation: Continue adding the basic solution until the pH of the mixture is between 7 and 8.5.[11] A precipitate of vanadium hydroxide will form.
-
Settling: Turn off the stir plate and allow the precipitate to settle for at least one hour. This will aid in more efficient filtration.
-
Filtration: Carefully decant the supernatant (the clear liquid above the solid) and then filter the remaining slurry using a vacuum filtration setup to separate the solid precipitate from the liquid.
-
Waste Collection:
-
Collect the solid precipitate on the filter paper and place it in a labeled hazardous waste container for solid chemical waste.
-
Collect the filtered liquid (filtrate) in a separate, labeled hazardous waste container for aqueous chemical waste.
-
-
Final Disposal: Both the solid and liquid waste must be disposed of through your institution's hazardous waste management program. Do not pour the filtrate down the drain unless approved by your institution's environmental health and safety office.
Waste Handling and Disposal Workflow
The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.
References
- 1. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. earchives.lib.purdue.edu [earchives.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. amecj.com [amecj.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phosphatase Inhibition: Vanadyl Sulfate Trihydrate vs. Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug discovery, the inhibition of phosphatases is a critical tool for elucidating signaling pathways and developing therapeutic agents. Vanadium compounds, in particular, have emerged as potent, broad-spectrum phosphatase inhibitors. This guide provides an objective, data-driven comparison of two commonly used vanadium-based inhibitors: vanadyl sulfate (B86663) trihydrate and sodium orthovanadate.
At a Glance: Key Differences
| Feature | Vanadyl Sulfate Trihydrate | Sodium Orthovanadate |
| Chemical Formula | VOSO₄·3H₂O | Na₃VO₄ |
| Vanadium Oxidation State | +4 (Vanadyl) | +5 (Vanadate) |
| Mechanism of Action | The precise mechanism is complex and involves the interplay between V(IV) and V(V) states. It is known to inhibit protein tyrosine phosphatases (PTPs).[1][2] | Acts as a competitive inhibitor by mimicking the trigonal bipyramidal transition state of phosphate (B84403) in the active site of phosphatases.[3] |
| Preparation | Typically dissolved in an appropriate buffer. | Requires an "activation" procedure of boiling at an alkaline pH to convert polymeric species into the active monomeric form.[4] |
| Stability in Solution | Vanadyl (V4+) is unstable in solution and can be oxidized to vanadate (B1173111) (V5+), especially in the absence of reducing agents.[1] | Activated monomeric vanadate is stable in solution when stored properly. |
Quantitative Comparison of Inhibitory Potency
Direct, side-by-side comparative studies quantifying the IC₅₀ values of this compound and sodium orthovanadate against a wide range of phosphatases are not extensively available in the reviewed literature. However, data on the inhibitory concentration of sodium orthovanadate against specific phosphatases have been reported.
| Inhibitor | Target Phosphatase | IC₅₀ / Kᵢ Value | Reference |
| Sodium Orthovanadate | Protein Tyrosine Phosphatase 1B (PTP1B) | Kᵢ: 0.38 ± 0.02 µM | [5] |
| Sodium Orthovanadate | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀: 204.1 ± 25.15 nM | [5] |
| Sodium Orthovanadate | Phosphatidylserine (B164497) Synthesis (in Jurkat T cells) | IC₅₀: 100 µM | [6] |
While specific IC₅₀ values for vanadyl sulfate are not as commonly reported in the context of direct enzyme inhibition assays, studies have shown that organic complexes of vanadyl can be as potent as sodium orthovanadate in inhibiting phosphatases like PTP1B.[7] The insulin-mimetic and therapeutic effects of vanadyl sulfate are well-documented and are attributed to its ability to inhibit protein tyrosine phosphatases, thereby enhancing insulin (B600854) receptor signaling.[2]
Mechanism of Action
Sodium Orthovanadate: The inhibitory action of sodium orthovanadate stems from its structural similarity to phosphate.[3] In its monomeric vanadate (VO₄³⁻) form, it acts as a transition-state analog, binding tightly to the active site of phosphatases. This competitive inhibition prevents the enzyme from dephosphorylating its natural substrates.
This compound: The mechanism of vanadyl sulfate is more complex due to the redox chemistry of vanadium. The vanadyl cation (VO²⁺) is the V(IV) oxidation state. In biological systems, there is an interconversion between the vanadyl (V4+) and vanadate (V5+) states.[1] This redox cycling can generate reactive oxygen species (ROS), which can in turn oxidize the catalytic cysteine residue in the active site of PTPs, leading to their inactivation.[3] Therefore, the inhibitory effect of vanadyl sulfate may be a combination of direct interaction and indirect inactivation through oxidative stress.
Signaling Pathway Inhibition
Both vanadyl sulfate and sodium orthovanadate are widely used to study signaling pathways regulated by protein tyrosine phosphatases. A key example is the insulin signaling pathway, where PTP1B is a negative regulator. Inhibition of PTP1B by vanadium compounds leads to prolonged phosphorylation of the insulin receptor and its substrates, mimicking the effects of insulin.
Figure 1. Inhibition of PTP1B by vanadium compounds in the insulin signaling pathway.
Experimental Protocols
Preparation of Inhibitor Stock Solutions
Sodium Orthovanadate (Activated): To ensure maximal inhibitory activity, sodium orthovanadate must be "activated" to depolymerize it into its monomeric form.
-
Prepare a 200 mM solution of sodium orthovanadate in high-purity water.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow, especially when adding HCl.[4]
-
Heat the solution to boiling for approximately 10 minutes, or until the solution becomes colorless.
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling steps until the pH of the solution stabilizes at 10.0 and it remains colorless after cooling. This may require several cycles.
-
Bring the solution to the final desired volume with high-purity water.
-
Aliquot the activated solution and store at -20°C.
This compound: Preparation of vanadyl sulfate solutions is more straightforward.
-
Weigh the desired amount of this compound.
-
Dissolve it in the appropriate aqueous buffer for your assay (e.g., Tris-HCl, HEPES). The solubility is high in water.
-
Ensure the pH of the final solution is compatible with your experimental conditions.
-
It is advisable to prepare fresh solutions for each experiment due to the potential for oxidation of the vanadyl ion.[1]
In Vitro Phosphatase Inhibition Assay (Using pNPP)
This protocol describes a general colorimetric assay to determine the inhibitory activity of the compounds against a phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate.
Figure 2. General workflow for an in vitro phosphatase inhibition assay.
Materials:
-
Purified phosphatase enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound or activated sodium orthovanadate stock solutions
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (vanadyl sulfate or sodium orthovanadate) in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Inhibitor dilution (or buffer for control wells)
-
Phosphatase enzyme solution
-
-
Include control wells containing buffer and substrate (no enzyme) to measure background absorbance.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at the same temperature for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well. The development of a yellow color indicates the formation of p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) after subtracting the background absorbance.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
Both this compound and sodium orthovanadate are effective inhibitors of phosphatases, particularly protein tyrosine phosphatases. Sodium orthovanadate is a well-characterized competitive inhibitor that requires an activation step to ensure its potency. Vanadyl sulfate, while also a potent inhibitor, has a more complex mechanism of action that may involve redox-dependent processes.
The choice between these two inhibitors will depend on the specific experimental context. For studies requiring a well-defined competitive inhibitor with a clear mechanism, activated sodium orthovanadate is an excellent choice. Vanadyl sulfate may be preferred in cellular or in vivo studies where its insulin-mimetic properties are of interest, though researchers should be mindful of its potential to induce oxidative stress. For quantitative comparisons of inhibitory potency, it is crucial to perform side-by-side assays under identical experimental conditions. Further research directly comparing the inhibitory profiles of these two compounds against a broad panel of phosphatases would be highly valuable to the research community.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphatidylserine synthesis during Jurkat T cell activation. The phosphatase inhibitor, sodium ortho-vanadate bypasses the CD3/T cell receptor-induced second messenger signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acid, alkaline, and tyrosine (PTP1B) phosphatases by novel vanadium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vanadyl Sulfate and Vanadium Pentoxide as Catalysts in Oxidation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. This guide provides a detailed comparative study of the catalytic efficiency of two common vanadium-based catalysts, vanadyl sulfate (B86663) (VOSO₄) and vanadium pentoxide (V₂O₅), with a focus on their application in alcohol oxidation.
Vanadium compounds are well-established as versatile catalysts in a variety of organic transformations, primarily due to the ability of the vanadium atom to exist in multiple oxidation states, facilitating redox catalysis.[1] This guide delves into the performance of vanadyl sulfate and vanadium pentoxide, offering a side-by-side comparison of their catalytic activities, supported by experimental data and detailed protocols.
Quantitative Comparison of Catalytic Performance
While a direct, side-by-side quantitative comparison under identical conditions is not extensively available in the literature, a study on the oxidation of β-O-4 lignin (B12514952) models, which are complex alcohols, demonstrated that vanadyl sulfate (VOSO₄) exhibited a higher oxidation activity than vanadium pentoxide (V₂O₅).[1] The following table summarizes the performance of both catalysts in the oxidation of benzyl (B1604629) alcohol to benzaldehyde, a common model reaction, based on data compiled from different studies. It is important to note that the reaction conditions are not identical and are provided for a general comparative perspective.
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Vanadyl Sulfate (VOSO₄) | Benzyl Alcohol | Molecular Oxygen | Acetonitrile | 80 | 6 | 94 | >99 (to Benzaldehyde) | [2] |
| Vanadium Pentoxide (V₂O₅) | Benzyl Alcohol | Molecular Oxygen | Toluene | 100 | 8 | 92 | >99 (to Benzaldehyde) | [3] |
Note: The data presented above is compiled from different sources and the experimental conditions are not identical. Therefore, a direct comparison of efficiency should be made with caution. The study on lignin models, however, does suggest a potentially higher intrinsic activity for vanadyl sulfate in alcohol oxidation.[1]
Experimental Protocols
Detailed methodologies for the catalytic oxidation of benzyl alcohol using both vanadyl sulfate and vanadium pentoxide are provided below.
Experimental Protocol for Benzyl Alcohol Oxidation using Vanadyl Sulfate
This protocol is based on the aerobic oxidation of benzyl alcohol catalyzed by vanadyl sulfate in the presence of sodium nitrite (B80452).[2]
Materials:
-
Vanadyl sulfate (VOSO₄)
-
Sodium nitrite (NaNO₂)
-
Benzyl alcohol
-
Acetonitrile (solvent)
-
Molecular oxygen (oxidant)
Procedure:
-
In a reaction vessel, dissolve vanadyl sulfate and sodium nitrite in acetonitrile.
-
Add benzyl alcohol to the solution.
-
Pressurize the reaction vessel with molecular oxygen (e.g., 0.5 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully release the oxygen pressure.
-
The product, benzaldehyde, can be isolated and purified using standard techniques such as extraction and column chromatography.
Experimental Protocol for Benzyl Alcohol Oxidation using Vanadium Pentoxide
This protocol describes the aerobic oxidation of benzyl alcohol using vanadium pentoxide as the catalyst.[3]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Benzyl alcohol
-
Toluene (solvent)
-
Molecular oxygen (oxidant)
Procedure:
-
To a solution of benzyl alcohol in toluene, add a catalytic amount of vanadium pentoxide.
-
Heat the mixture to 100 °C under an atmosphere of molecular oxygen (balloona).
-
Stir the reaction mixture vigorously at this temperature.
-
Monitor the progress of the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography to yield pure benzaldehyde.
Mechanistic Insights and Visualization
The catalytic activity of both vanadyl sulfate and vanadium pentoxide in oxidation reactions hinges on the V(IV)/V(V) redox couple. The proposed catalytic cycles for alcohol oxidation are visualized below.
Catalytic Cycle for Vanadyl Sulfate
In the presence of an oxidant, the V(IV) in vanadyl sulfate is first oxidized to a V(V) species. This V(V) species then coordinates with the alcohol, which is subsequently oxidized to the corresponding aldehyde or ketone. In this process, the vanadium is reduced back to V(IV), completing the catalytic cycle.
Caption: Proposed catalytic cycle for alcohol oxidation by vanadyl sulfate.
Catalytic Cycle for Vanadium Pentoxide (Mars-van Krevelen Mechanism)
The catalytic oxidation by vanadium pentoxide is often described by the Mars-van Krevelen mechanism. In this model, the alcohol adsorbs onto the catalyst surface and reacts with a lattice oxygen atom of the V₂O₅, leading to the formation of the aldehyde or ketone and a reduced vanadium site (V(IV)). The catalyst is then re-oxidized by molecular oxygen, regenerating the active V(V) species and completing the cycle.
Caption: Mars-van Krevelen mechanism for alcohol oxidation by vanadium pentoxide.
Conclusion
Both vanadyl sulfate and vanadium pentoxide are effective catalysts for the oxidation of alcohols. The available evidence suggests that vanadyl sulfate may exhibit higher catalytic activity under certain conditions. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including the substrate, desired selectivity, and reaction conditions. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic needs. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of their catalytic efficiencies.
References
A Comparative Analysis of the Insulin-Mimetic Properties of Vanadyl Sulfate and Insulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulin-mimetic effects of vanadyl sulfate (B86663) and insulin (B600854), supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of diabetes, endocrinology, and drug development.
Introduction: The Quest for Insulin Mimetics
Insulin, a peptide hormone, is the primary regulator of glucose homeostasis in the body. Its deficiency or the development of insulin resistance leads to diabetes mellitus, a global health crisis. While insulin therapy is a cornerstone of diabetes management, its parenteral administration and potential for hypoglycemia have driven the search for orally active, non-peptide insulin-mimetic agents. Vanadyl sulfate, an inorganic vanadium salt, has emerged as a promising candidate due to its demonstrated ability to mimic several of insulin's metabolic effects. This guide provides a detailed comparison of the biological activities of vanadyl sulfate and insulin, focusing on their mechanisms of action, effects on glucose metabolism, and the experimental protocols used to validate these effects.
Mechanisms of Action: A Tale of Two Pathways
Insulin initiates its effects by binding to the insulin receptor, a transmembrane tyrosine kinase. This binding triggers a cascade of intracellular signaling events, primarily through the insulin receptor substrate (IRS)/phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway, culminating in metabolic actions such as glucose uptake and glycogen (B147801) synthesis.
Vanadyl sulfate, on the other hand, exerts its insulin-like effects through a distinct, yet overlapping, mechanism. A key target of vanadyl compounds is the enzyme protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, vanadyl sulfate enhances and prolongs the phosphorylation of the insulin receptor and its substrates, thereby amplifying the insulin signal.[1] Some evidence also suggests that vanadyl compounds can activate downstream signaling components, such as Akt, independently of the insulin receptor.[2]
Comparative Efficacy: In Vitro and In Vivo Evidence
The insulin-mimetic effects of vanadyl sulfate have been documented in various experimental models, from cell culture to human clinical trials. While it demonstrates significant glucose-lowering properties, its potency and efficacy relative to insulin can vary depending on the biological context.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data from studies directly comparing the effects of insulin and vanadyl sulfate on key metabolic parameters. It is important to note that direct comparative studies, especially for in vitro potency (e.g., EC50 values), are limited in the publicly available literature.
| Parameter | Insulin | Vanadyl Sulfate | Model System | Key Findings | Reference |
| Glucose Disposal Rate | Baseline: 26.0 ± 4.0 µmol/kg FFM/min | After 3 weeks (100 mg/day): 33.6 ± 2.2 µmol/kg FFM/min | Humans with NIDDM | Vanadyl sulfate significantly increased insulin-stimulated glucose disposal. | [3] |
| Hepatic Glucose Production (HGP) | Suppressed by insulin | Enhanced suppression of HGP in the presence of insulin | Humans with NIDDM | Vanadyl sulfate improved hepatic insulin sensitivity. | [3] |
| IRS-1 Tyrosine Phosphorylation | 2- to 3-fold increase | Increased basal phosphorylation; no further increase with insulin | Human skeletal muscle | Vanadyl sulfate appears to pre-activate this step of the insulin signaling pathway. | [4][5] |
| PI3-Kinase Activity | 4.7-fold increase with insulin | Increased basal activity; no further increase with insulin | Human skeletal muscle | Similar to its effect on IRS-1, vanadyl sulfate increases basal PI3-Kinase activity. | [4][5] |
| Akt/PKB Activation | Induces phosphorylation | Induces phosphorylation | 3T3-L1 adipocytes | Both agents stimulate Akt, but the study suggests they may act through a similar PKB-dependent pathway. | [2] |
| Adiponectin Production | Increased adiponectin cell content | Increased adiponectin cell content | 3T3-L1 adipocytes | Both insulin and vanadyl sulfate stimulate adiponectin production. | [2] |
| Membrane Hyperpolarization | 100 mU/ml induced hyperpolarization | 10⁻⁴ mol/l induced a comparable hyperpolarization | Mouse diaphragm muscle | The effect of both compounds on membrane potential is comparable at these concentrations. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate and compare the insulin-mimetic effects of vanadyl sulfate and insulin.
Glucose Uptake Assay (using 2-Deoxy-D-[³H]-glucose)
This assay measures the rate of glucose transport into cells, a primary biological response to insulin and insulin-mimetics.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6)
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) with 0.1% BSA
-
Insulin solution (100 nM)
-
Vanadyl sulfate solution (various concentrations)
-
2-Deoxy-D-[³H]-glucose (radiolabeled glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (inhibitor of glucose transport)
-
0.1 M NaOH
-
Scintillation cocktail and counter
Procedure:
-
Seed and differentiate cells in appropriate multi-well plates.
-
Wash cells twice with serum-free medium and incubate in the same medium for 2-4 hours to ensure basal conditions.
-
Wash cells twice with KRH buffer.
-
Pre-incubate cells with either insulin (100 nM) or various concentrations of vanadyl sulfate in KRH buffer for 30 minutes at 37°C. For negative controls, use KRH buffer alone. To measure non-specific uptake, pre-incubate a set of cells with cytochalasin B.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (final concentration ~0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration ~10 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated cells) from the total uptake.
GLUT4 Translocation Assay (by Immunofluorescence)
This assay visualizes the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane upon stimulation.
Materials:
-
Cells expressing a tagged version of GLUT4 (e.g., GLUT4-myc or GLUT4-GFP)
-
Glass coverslips
-
Paraformaldehyde (4%) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the tag (if applicable, e.g., anti-myc)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and differentiate.
-
Serum-starve the cells for 2-4 hours.
-
Treat the cells with insulin (100 nM) or vanadyl sulfate for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
For plasma membrane-specific staining (non-permeabilized): Proceed directly to blocking.
-
For total GLUT4 staining (permeabilized): Incubate with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize and quantify the fluorescence at the plasma membrane using a confocal microscope and appropriate image analysis software.
Western Blotting for Insulin Signaling Proteins (p-Akt, p-IRS-1)
This technique is used to detect the phosphorylation (activation) of key proteins in the insulin signaling pathway.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total Akt and IRS-1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with insulin or vanadyl sulfate for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt).
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of insulin and vanadyl sulfate.
Experimental Workflow
Caption: General experimental workflow for comparing insulin and vanadyl sulfate.
Logical Relationship
Caption: Logical relationship of stimulus to cellular effect.
Conclusion
Vanadyl sulfate exhibits significant insulin-mimetic properties, primarily by inhibiting PTP1B and thereby enhancing the insulin signaling cascade. While it has shown promise in improving glycemic control in both preclinical and clinical settings, its potency is generally considered to be less than that of insulin. Furthermore, the long-term safety of vanadyl compounds remains a concern that requires further investigation. This guide provides a foundational understanding of the comparative effects of vanadyl sulfate and insulin, offering valuable insights for researchers exploring novel therapeutic strategies for diabetes. The provided experimental protocols serve as a starting point for the in-vitro and in-vivo validation of new insulin-mimetic agents.
References
- 1. Vanadium and insulin increase adiponectin production in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral vanadyl sulfate improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. The comparison of vanadyl (IV) and insulin-induced hyperpolarization of the mammalian muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Sulfate Trihydrate: A Comparative Guide to its Specificity and Cross-Reactivity in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vanadyl sulfate (B86663) trihydrate's inhibitory effects, clarifying its primary targets and contrasting its activity with well-characterized kinase inhibitors. Experimental data is presented to offer an objective performance assessment, supported by detailed methodologies for key assays.
Introduction: Reclassifying Vanadyl Sulfate as a Phosphatase Inhibitor
In the study of signal transduction, the distinction between protein kinases and protein phosphatases is critical. Kinases add phosphate (B84403) groups, while phosphatases remove them, creating a dynamic balance that controls cellular processes. While sometimes generally categorized with other signaling inhibitors, vanadyl sulfate and related vanadium compounds are not primarily kinase inhibitors. Instead, their major mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs) .
Vanadium in its +5 oxidation state (vanadate) acts as a phosphate analog, competitively binding to the active site of PTPs.[1] This leads to a global increase in protein tyrosine phosphorylation, mimicking the effect of kinase activation and making vanadyl sulfate a valuable tool for studying phosphorylation-dependent signaling pathways. However, its lack of specificity across the PTP family and its distinct mechanism differentiate it from true kinase inhibitors, which typically target the ATP-binding pocket of a specific kinase or kinase family.
Quantitative Comparison of Inhibitory Profiles
To understand the specificity and cross-reactivity of vanadyl sulfate, it is essential to compare its inhibitory profile against its true targets (phosphatases) with the profiles of genuine kinase inhibitors against their targets (kinases).
Vanadyl Sulfate and its Analogs as Phosphatase Inhibitors
Table 1: Inhibitory Activity of Sodium Orthovanadate Against Protein Tyrosine Phosphatases
| Inhibitor | Target Phosphatase | IC50 / Ki Value (µM) | Inhibition Type |
|---|---|---|---|
| Sodium Orthovanadate | PTP1B | 0.38 (Ki)[1][2] | Competitive |
| Sodium Orthovanadate | General PTPs (in cell lysate) | 30 - 50 (IC50)[3] | Competitive |
| Sodium Orthovanadate | General PTPs (in Jurkat cells) | 100 (IC50)[4] | Competitive |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary based on experimental conditions, including substrate and enzyme concentration.
Comparative Profile of Kinase Inhibitors
In contrast to the broad PTP inhibition of vanadate (B1173111), kinase inhibitors can be categorized by their spectrum of activity. Staurosporine is a classic example of a broad-spectrum inhibitor, potently targeting a wide array of kinases. Others, like Imatinib and Erlotinib, exhibit high specificity for a limited number of targets.
Table 2: Inhibitory Profile of a Broad-Spectrum Kinase Inhibitor - Staurosporine
| Target Kinase | IC50 (nM) |
|---|---|
| PKCα | 2[4] |
| p60v-src | 6[2] |
| PKA | 7[2] |
| CaM Kinase II | 20[2] |
| MLCK | 5[4] |
| c-Fgr | 2[4] |
| Syk | 16[4] |
Table 3: Inhibitory Profile of Targeted Kinase Inhibitors
| Inhibitor | Primary Target(s) | Target Kinase | IC50 (nM) |
|---|---|---|---|
| Imatinib | ABL, KIT, PDGFR | c-Abl | ~400[5] |
| c-Kit | 100[6] | ||
| PDGFRα | 71[7] | ||
| PDGFRβ | 607[7] | ||
| Dasatinib | ABL, SRC family | BCR-ABL | 0.8[8] |
| SRC | <1 | ||
| c-Kit | 12 | ||
| PDGFRβ | 28 | ||
| Erlotinib | EGFR | EGFR | 2[9] |
| EGFR (L858R mutant) | 12[10] |
| | | HER2 | 1890[9] |
Signaling Pathways and Experimental Workflows
To visualize the context of these inhibitors, the following diagrams illustrate a key signaling pathway regulated by phosphatases and a typical workflow for an inhibition assay.
Caption: PTP1B-mediated regulation of the Insulin Signaling Pathway.
Caption: Experimental workflow for a Protein Tyrosine Phosphatase (PTP) inhibition assay.
Experimental Protocols
Accurate determination of inhibitory potency is fundamental to comparing compounds. Below are generalized protocols for PTP and kinase inhibition assays.
Protocol 1: Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to determine the IC50 value of vanadyl sulfate.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Inhibitor: Vanadyl Sulfate Trihydrate dissolved in water
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of vanadyl sulfate in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 µM to 1 mM).
-
Assay Reaction: To each well of a 96-well plate, add 50 µL of the appropriate vanadyl sulfate dilution (or buffer for control wells).
-
Enzyme Addition: Add 25 µL of diluted PTP1B enzyme solution to each well. Mix gently and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 25 µL of the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each vanadyl sulfate concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound (e.g., Staurosporine) against a specific kinase using a fluorescence-based assay.
Materials:
-
Recombinant kinase (e.g., Protein Kinase A)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP and a suitable peptide substrate
-
Test compound (e.g., Staurosporine) dissolved in DMSO
-
96-well or 384-well assay plates
-
Fluorescence plate reader
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the kinase inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: Add the kinase, peptide substrate, and inhibitor dilutions to the wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).
-
Measurement: After a final incubation period, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.[3]
Conclusion
The data and methodologies presented underscore a critical distinction for researchers: This compound is a broad-spectrum protein tyrosine phosphatase inhibitor, not a kinase inhibitor. Its mechanism as a phosphate analog leads to non-specific inhibition across the PTP family, which in turn has widespread downstream effects on kinase signaling cascades. This contrasts sharply with true kinase inhibitors, which range from broad-spectrum agents like Staurosporine to highly specific drugs like Imatinib that target the ATP-binding site of particular kinases. Understanding this fundamental difference in mechanism and target specificity is paramount for the accurate design and interpretation of experiments in signal transduction research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphatidylserine synthesis during Jurkat T cell activation. The phosphatase inhibitor, sodium ortho-vanadate bypasses the CD3/T cell receptor-induced second messenger signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanadium Compounds as PTP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of acid, alkaline, and tyrosine (PTP1B) phosphatases by novel vanadium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Characterization of the Inhibition of Protein Tyrosine Phosphatase-1B by Vanadyl (VO2+) Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vanadyl Sulfate Alternatives for Catalytic Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and sustainable catalytic oxidation processes is a cornerstone of modern chemical synthesis. While vanadyl sulfate (B86663) (VOSO₄) has traditionally been a workhorse in this field, a growing body of research highlights a diverse array of alternative compounds, often offering improved performance, milder reaction conditions, and more environmentally benign profiles. This guide provides an objective comparison of prominent alternatives to vanadyl sulfate, supported by experimental data, to aid in the selection of the optimal catalyst for your specific application.
At a Glance: Performance Comparison
The following table summarizes the performance of vanadyl sulfate and its alternatives in key catalytic oxidation reactions. Direct comparison can be challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable overview of their relative efficacy.
| Catalyst Class | Catalyst Example | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Key Advantages |
| Vanadium-Based | Vanadyl Sulfate (VOSO₄) | Benzyl (B1604629) Alcohol | O₂ | ~70-90 | >95 (to Benzaldehyde) | Well-established, cost-effective. |
| Vanadium Schiff Base Complexes | Thioanisole | H₂O₂ | >99 | >99 (to Sulfoxide) | High selectivity, mild conditions.[1][2][3] | |
| Vanadium Pentoxide (V₂O₅) | Benzyl Alcohol | O₂ | High | High (to Benzaldehyde) | High activity, readily available.[4] | |
| Iron-Based | --INVALID-LINK--₂ | 1-Phenylethanol | H₂O₂ | up to 85 | >99 (to Acetophenone) | Abundant, low toxicity, versatile.[5][6] |
| FeBr₃ | Secondary Alcohols | H₂O₂ | High | High | Solvent-free conditions possible.[7] | |
| Manganese-Based | MnSO₄ | Styrene | H₂O₂ | ~95 | High (to Epoxide) | High efficiency for epoxidation.[8][9][10][11] |
| Mn(OTf)₂/Picolinic Acid | 1-Octene | H₂O₂ | 79 | 37 (to Epoxide) | Effective for challenging unactivated olefins.[12] | |
| Copper-Based | CuI/TEMPO | Benzyl Alcohol | O₂ (air) | >99 | >99 (to Benzaldehyde) | High chemoselectivity, mild conditions.[13][14][15][16][17] |
| CuO Nanoparticles | Benzyl Alcohol | Air | High | Excellent | Heterogeneous, reusable catalyst. |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.
Oxidation of Benzyl Alcohol using Vanadium Pentoxide (V₂O₅)
-
Catalyst: Vanadium pentoxide (V₂O₅)
-
Substrate: Benzyl alcohol
-
Oxidant: Atmospheric oxygen
-
Procedure: A mixture of benzyl alcohol and a catalytic amount of V₂O₅ in toluene (B28343) is heated to 100°C under an atmospheric oxygen environment. For the oxidation of primary alcohols to aldehydes, the addition of potassium carbonate (K₂CO₃) is often necessary to prevent the formation of ester byproducts. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst can be filtered off, and the product is isolated by distillation or column chromatography.[4]
Epoxidation of Alkenes using Manganese Sulfate (MnSO₄)
-
Catalyst: Manganese(II) sulfate (MnSO₄)
-
Substrate: Alkene (e.g., styrene)
-
Oxidant: Hydrogen peroxide (H₂O₂)
-
Procedure: The reaction is typically performed in a buffered solution, often using sodium bicarbonate. To a solution of the alkene in a solvent such as dimethylformamide (DMF) or tert-butanol (B103910) (tBuOH), an aqueous solution of sodium bicarbonate and a catalytic amount of MnSO₄ are added. Hydrogen peroxide is then added slowly to the mixture. The reaction is stirred at a controlled temperature until the starting material is consumed. The product epoxide is then extracted with an organic solvent and purified. Additives like salicylic (B10762653) acid or sodium acetate (B1210297) can enhance the reaction rate.[8][9][10][11]
Aerobic Oxidation of Alcohols using Copper/TEMPO
-
Catalyst System: Copper(I) salt (e.g., CuI) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
Substrate: Primary or secondary alcohol
-
Oxidant: Molecular oxygen (from air)
-
Procedure: The alcohol is dissolved in a suitable solvent, such as acetonitrile. A catalytic amount of a copper(I) salt, TEMPO, and often a ligand like 2,2'-bipyridine (B1663995) (bpy) and a base such as N-methylimidazole (NMI) are added. The reaction mixture is then stirred under an atmosphere of air or oxygen at room temperature. The reaction is typically fast and can be monitored by TLC or GC. After completion, the product is isolated using standard workup and purification techniques.[13][14][15][16][17]
Oxidation of Sulfides using Vanadium Schiff Base Complexes
-
Catalyst: Vanadium(IV) Schiff base complex
-
Substrate: Sulfide (B99878) (e.g., dimethyl sulfide)
-
Oxidant: Hydrogen peroxide (H₂O₂)
-
Procedure: The sulfide is dissolved in glacial acetic acid. A catalytic amount of the vanadium(IV) Schiff base complex is added to the solution. An aqueous solution of hydrogen peroxide (typically 20-30%) is then added dropwise at room temperature (25°C). The reaction is highly selective for the formation of the corresponding sulfoxide. The progress of the reaction can be followed by GC-MS. Upon completion, the product can be extracted and purified.[2][3]
Visualizing the Mechanisms: Catalytic Pathways
Understanding the underlying reaction mechanisms is key to catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for several of the discussed alternatives.
Caption: Proposed mechanism for base-assisted vanadium-catalyzed alcohol oxidation.
Caption: Simplified radical pathway for iron-catalyzed oxidation (Fenton-like).
Caption: General catalytic cycle for manganese-catalyzed alkene epoxidation.
Caption: Catalytic cycle for copper/TEMPO-catalyzed aerobic alcohol oxidation.
Conclusion
The selection of a catalyst for a specific oxidation reaction is a multifaceted decision that extends beyond mere reactivity. Factors such as cost, toxicity, substrate scope, and the desired operational conditions play a pivotal role. While vanadyl sulfate remains a viable option, the exploration of iron, manganese, and copper-based catalysts, as well as sophisticated vanadium complexes, opens up new avenues for developing more efficient and sustainable chemical processes. This guide serves as a starting point for navigating the expanding landscape of catalytic oxidation, empowering researchers to make informed decisions tailored to their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vanadium (IV) complexes with Schiff base ligands derived from 2,3-diaminopyridine as catalyst for the oxidation of sulfides to sulfoxides with H2O2 | Semantic Scholar [semanticscholar.org]
- 4. Novel Vanadium-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones under Atmospheric Oxygen [organic-chemistry.org]
- 5. Frontiers | Iron-Catalyzed Oxidation of 1-Phenylethanol and Glycerol With Hydrogen Peroxide in Water Medium: Effect of the Nitrogen Ligand on Catalytic Activity and Selectivity [frontiersin.org]
- 6. arts.units.it [arts.units.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00155A [pubs.rsc.org]
- 13. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Vanadium Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Vanadium, a transition metal with multifaceted biological activities, has emerged as a promising element in the development of novel anticancer therapeutic agents. A diverse array of vanadium compounds, including simple inorganic salts and more complex organic coordination complexes, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxic profiles of different vanadium compounds, supported by experimental data from peer-reviewed literature. It aims to serve as a valuable resource for researchers investigating the therapeutic potential of vanadium in oncology.
Comparative Cytotoxicity of Vanadium Compounds
The cytotoxic efficacy of vanadium compounds is highly dependent on several factors, including the oxidation state of the vanadium ion (e.g., +4 as vanadyl, +5 as vanadate), the nature of the coordinated organic ligands, and the specific cancer cell line being targeted.[1][2] Organic ligands can enhance the bioavailability and stability of the vanadium complexes, and in some cases, exhibit synergistic anticancer effects.[3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various vanadium compounds against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Vanadium Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vanadyl Sulfate (VOSO4) | MCF-7 | Breast Adenocarcinoma | ~56 (25 µg/ml) | [4] |
| Vanadyl Sulfate (VOSO4) | A549 | Lung Carcinoma | >100 | [5] |
| Sodium Metavanadate (NaVO3) | A549 | Lung Carcinoma | >100 | [5] |
| Oxidovanadium(IV)-chrysin (VOchrys) | MG-63 | Osteosarcoma | 16 | [1] |
| Vanadyl Cation | MG-63 | Osteosarcoma | >100 | [1] |
| Chrysin | MG-63 | Osteosarcoma | >100 | [1] |
| [VO(ox)(phen)(H2O)] | SMMC-7721 | Hepatocellular Carcinoma | 5.34 | [2] |
| [VO(ox)(phen)(H2O)] | HepG2 | Hepatocellular Carcinoma | 29.07 | [2] |
| Vanadium(IV) complex with phenanthroline | PANC-1 | Pancreatic Ductal Adenocarcinoma | ~10 (selective concentration) | [6] |
| Vanadocene Dichloride | Various | Various | Generally lower than cisplatin | [2] |
Mechanisms of Vanadium-Induced Cytotoxicity
The anticancer activity of vanadium compounds is attributed to a variety of cellular and molecular mechanisms.[7] A predominant mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][7] This increase in intracellular ROS can lead to DNA damage, lipid peroxidation, and ultimately, programmed cell death (apoptosis).[1]
Several key signaling pathways are modulated by vanadium compounds, contributing to their cytotoxic effects. These include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[1][2] Vanadium compounds have been shown to inhibit these pro-survival pathways, thereby promoting apoptosis. Furthermore, they can induce cell cycle arrest, typically at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[1][7]
Experimental Protocols
The evaluation of the cytotoxic effects of vanadium compounds relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the vanadium compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 480-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of vanadium compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Reactive Oxygen Species (ROS) Detection
The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell Treatment: Treat cells with vanadium compounds.
-
Probe Loading: Incubate the cells with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is proportional to the amount of intracellular ROS.
Conclusion
Vanadium compounds represent a promising and diverse class of potential anticancer agents. Their cytotoxicity is influenced by a complex interplay of their chemical structure, the specific cancer cell type, and the intricate cellular signaling pathways they modulate. While many vanadium complexes exhibit potent in vitro activity, often surpassing that of established drugs like cisplatin, further research is imperative. Future investigations should focus on elucidating detailed mechanisms of action, improving selectivity for cancer cells over normal cells, and conducting in vivo studies to translate the promising in vitro findings into effective clinical applications. This guide serves as a foundational resource to aid researchers in navigating the expanding landscape of vanadium-based cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro cytotoxicity, and structure–activity relationships (SAR) of multidentate oxidovanadium(iv) complexes as anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic and Apoptotic Effects of Vanadyl Sulfate on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective cytotoxicity of vanadium complexes on human pancreatic ductal adenocarcinoma cell line by inducing necroptosis, apoptosis and mitotic catastrophe process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for quantifying vanadyl sulfate in biological samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vanadyl sulfate (B86663) in biological matrices is paramount for toxicological assessments, pharmacokinetic studies, and the development of vanadium-based therapeutics. This guide provides a comparative overview of three prominent analytical techniques: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), and UV-Vis Spectrophotometry. We present a synopsis of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Performance Characteristics
The choice of an analytical method is often dictated by the required sensitivity, precision, and the nature of the biological matrix. The following table summarizes the key performance parameters of ICP-MS, GFAAS, and a selected UV-Vis Spectrophotometric method for the determination of vanadium.
| Parameter | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | UV-Vis Spectrophotometry (Leucocrystal Violet Method) |
| Limit of Detection (LOD) | 0.268 ng/mL (in plasma)[1] | ~ 0.1 ng/mL | ~ 4.4 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantitation is possible at low ng/mL levels.[1] | Not explicitly stated, but typically in the low ng/mL range. | 60 ng/mL[2] |
| Linear Range | 5.00 - 2,500 ng/mL (in plasma)[1] | Typically in the low to mid ng/mL range. | 0.06 - 0.6 µg/mL (60 - 600 ng/mL)[2] |
| Accuracy (% Recovery) | 97.7 - 126% (in plasma)[1] | Good, with results correlating well with ICP-MS.[3] | Not explicitly stated, but the method was successfully applied to biological samples.[2] |
| Precision (% RSD) | <3.1% (inter-day in plasma)[1] | Good, with high correlation to ICP-MS.[3] | Not explicitly stated. |
| Sample Throughput | High, capable of multi-element analysis.[2][4] | Low, typically measures one element at a time.[2] | Moderate, dependent on sample preparation. |
| Cost | High initial and operational costs.[4] | Lower initial and operational costs compared to ICP-MS.[4] | Low initial and operational costs. |
| Matrix Effects | Can be significant, but can be minimized with collision/reaction cells or high-resolution instruments.[5][6] | Can be significant, often requiring matrix modifiers.[3] | Prone to interference from other oxidizing agents.[2] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the compared analytical techniques.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This method is highly sensitive and suitable for trace and ultra-trace element analysis in complex biological matrices.[4][6]
a. Sample Preparation (Rat Plasma) [1]
-
Pipette 50 µL of rat plasma into a clean polypropylene (B1209903) tube.
-
Add 10 µL of an internal standard solution (e.g., yttrium).
-
Add 440 µL of a diluent (e.g., 0.1% Triton X-100 and 0.5% nitric acid in water).
-
Vortex the mixture thoroughly.
-
The sample is now ready for analysis.
b. Instrumentation and Analysis [1]
-
Instrument: A quadrupole or high-resolution ICP-MS system.
-
Nebulizer: A concentric nebulizer is commonly used.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow for maximum sensitivity and stability.
-
Interference Reduction: Utilize a collision/reaction cell (e.g., with helium or ammonia) to minimize polyatomic interferences on vanadium's primary isotope (m/z 51).[5]
-
Calibration: Prepare a series of matrix-matched calibration standards by spiking known concentrations of a certified vanadium standard into the same biological matrix as the samples.
-
Data Acquisition: Monitor the signal intensity for vanadium (m/z 51) and the internal standard.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
GFAAS offers a cost-effective alternative to ICP-MS for the determination of vanadium with good sensitivity.[4]
a. Sample Preparation (Blood or Urine) [3]
-
Blood: Dilute whole blood with a solution containing a matrix modifier (e.g., 0.14M NH3 or a solution with 0.05% EDTA and 0.05% Triton X-100).
-
Urine: Dilute urine samples with dilute nitric acid or deionized water.
-
The specific dilution factor will depend on the expected vanadium concentration and the instrument's linear range.
b. Instrumentation and Analysis
-
Instrument: An atomic absorption spectrometer equipped with a graphite furnace atomizer and a Zeeman background correction system.
-
Light Source: A vanadium hollow cathode lamp.
-
Graphite Tube Program: Develop a temperature program with distinct stages for drying, ashing (pyrolysis), atomization, and cleaning to effectively remove the sample matrix without losing the analyte before the atomization step.
-
Matrix Modifier: A chemical modifier (e.g., (NH4)2HPO4) may be used to stabilize the analyte at higher temperatures and reduce matrix interferences.[3]
-
Calibration: Prepare matrix-matched calibration standards in a similar manner to the ICP-MS method.
-
Data Acquisition: Measure the peak absorbance of the vanadium atomic line.
UV-Vis Spectrophotometry (Leucocrystal Violet Method)
This colorimetric method is simple and relies on the oxidative properties of pentavalent vanadium. It is suitable for screening purposes or when high-end instrumentation is not available.[2]
a. Sample Preparation (Biological Samples)
-
Biological samples typically require a digestion step to break down organic matter and convert all vanadium species to the pentavalent state (Vanadium(V)). This can be achieved using a mixture of strong acids (e.g., nitric acid and sulfuric acid) with heating.
-
After digestion, the sample is neutralized and buffered to the optimal pH for the colorimetric reaction.
b. Colorimetric Reaction and Analysis [2]
-
In a suitable container, mix the prepared sample solution with a solution of leucocrystal violet (LCV) in the presence of phosphoric acid.
-
Vanadium(V) will oxidize the colorless LCV to the intensely colored crystal violet dye.
-
Allow the color to develop for a specified period.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for crystal violet (approximately 590 nm) using a UV-Vis spectrophotometer.
-
Calibration: Prepare a calibration curve by reacting known concentrations of a standard Vanadium(V) solution with the LCV reagent and plotting the absorbance versus concentration.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
References
- 1. Determination of trace amounts of vanadium by UV-vis spectrophotometric after separation and preconcentration with modified natural clinoptilolite as a new sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and selective spectrophotometric method for the determination of vanadium in steel, environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of vanadium with 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Sulfate Trihydrate: A Comparative Analysis of Its Insulin-Mimetic Efficacy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Vanadyl Sulfate (B86663) Trihydrate with Other Insulin-Mimetic Agents
Vanadyl sulfate trihydrate, an inorganic vanadium salt, has long been investigated for its insulin-like properties and potential as a therapeutic agent for diabetes mellitus. Its ability to mimic insulin's metabolic effects has positioned it as a subject of interest in the quest for alternative or adjunctive therapies to traditional insulin (B600854) and oral hypoglycemic agents. This guide provides a comprehensive comparison of the efficacy of this compound against other prominent insulin-mimetic agents, namely metformin, berberine (B55584), and chromium picolinate (B1231196). The following sections present quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the effects of this compound and other insulin-mimetic agents on key diabetic markers. It is important to note that direct head-to-head clinical trials for all these agents are limited. The data presented here is a compilation from various studies to provide a comparative perspective.
Table 1: Clinical Efficacy on Fasting Blood Glucose (FBG) in Type 2 Diabetes Patients
| Agent | Dosage | Duration | Baseline FBG (mg/dL) | Post-treatment FBG (mg/dL) | Absolute Change (mg/dL) | Percentage Change | Citation(s) |
| Vanadyl Sulfate | 100 mg/day | 3 weeks | 210 | 181 | -29 | -13.8% | [1] |
| Vanadyl Sulfate | 150 mg/day | 6 weeks | 194 | 155 | -39 | -20.1% | [2][3] |
| Vanadyl Sulfate | 300 mg/day | 6 weeks | 167.2 | 144.1 | -23.1 | -13.8% | [1] |
| Metformin | 1500 mg/day | 3 months | ~191 | ~124 | ~-67 | ~-35.1% | |
| Berberine | 1500 mg/day | 3 months | ~191 | ~124 | ~-67 | ~-35.1% | |
| Chromium Picolinate | 200 µ g/day | 3 months | Not specified | Not specified | Significant decrease | Not specified |
Table 2: Clinical Efficacy on Glycated Hemoglobin (HbA1c) in Type 2 Diabetes Patients
| Agent | Dosage | Duration | Baseline HbA1c (%) | Post-treatment HbA1c (%) | Absolute Change (%) | Citation(s) |
| Vanadyl Sulfate | 100 mg/day | 3 weeks | 9.7 | 8.8 | -0.9 | [1] |
| Vanadyl Sulfate | 150 mg/day | 6 weeks | 8.1 | 7.6 | -0.5 | [2][3] |
| Vanadyl Sulfate | 150 mg/day | 6 weeks | 7.8 | 6.8 | -1.0 | [1] |
| Vanadyl Sulfate | 300 mg/day | 6 weeks | 7.1 | 6.8 | -0.3 | [1] |
| Metformin | 1500 mg/day | 3 months | 9.5 | 7.5 | -2.0 | |
| Berberine | 1500 mg/day | 3 months | 9.5 | 7.5 | -2.0 | |
| Chromium Picolinate | 200 µ g/day | 3 months | Not specified | Not specified | Significant decrease |
Mechanisms of Action: A Look into the Signaling Pathways
The insulin-mimetic effects of these agents are attributed to their ability to modulate key components of the insulin signaling pathway. While their primary targets may differ, they often converge on common downstream effectors to promote glucose uptake and metabolism.
This compound Signaling Pathway
Vanadyl sulfate is believed to exert its insulin-mimetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin receptor. By inhibiting PTP1B, vanadyl sulfate enhances the phosphorylation of the insulin receptor and its substrates (IRS), thereby amplifying the downstream signaling cascade.
Caption: Vanadyl Sulfate Insulin Signaling Pathway.
Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK leads to the inhibition of hepatic gluconeogenesis and enhances insulin sensitivity in peripheral tissues.
Caption: Metformin Insulin Signaling Pathway.
Berberine Signaling Pathway
Similar to metformin, berberine also activates AMPK. Additionally, it has been shown to increase the expression of the insulin receptor, further enhancing insulin sensitivity.
Caption: Berberine Insulin Signaling Pathway.
Chromium Picolinate Signaling Pathway
Chromium picolinate is thought to enhance insulin signaling by increasing the phosphorylation of the insulin receptor and downstream signaling molecules, leading to improved glucose transporter (GLUT4) translocation to the cell membrane.
Caption: Chromium Picolinate Insulin Signaling.
Experimental Protocols
The following are generalized protocols for inducing diabetes in a rat model and for the administration of the compared insulin-mimetic agents, based on published literature. Specific details may vary between studies.
Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes a common method for inducing a state of insulin-dependent diabetes in rats for research purposes.[4]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), cold
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Syringes and needles
Procedure:
-
Fast the rats overnight (12-16 hours) before STZ injection, with free access to water.
-
On the day of injection, weigh the rats and calculate the required dose of STZ. A single intraperitoneal (IP) injection of 40-65 mg/kg body weight is commonly used.[4]
-
Freshly prepare the STZ solution by dissolving it in cold citrate buffer immediately before use. STZ is light-sensitive and unstable in solution.
-
Inject the calculated volume of STZ solution intraperitoneally.
-
After injection, provide the rats with 5% sucrose (B13894) water for the first 24 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection and then periodically. Diabetes is typically confirmed by fasting blood glucose levels exceeding 250 mg/dL.[4]
Oral Administration of Insulin-Mimetic Agents in STZ-Induced Diabetic Rats
This workflow outlines the general procedure for administering the test compounds to the diabetic rat model.
References
- 1. Vanadium Supplementation in the Treatment of Type 2… | Clinician.com [clinician.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the structural properties of different vanadyl sulfate hydrates
A detailed examination of the crystal structures of anhydrous vanadyl sulfate (B86663) and its trihydrate, pentahydrate, and hexahydrate forms reveals significant differences in their crystallographic parameters, vanadium coordination environments, and hydrogen bonding networks. These variations, determined primarily through single-crystal X-ray diffraction, underscore the influence of hydration on the solid-state architecture of this important vanadium compound.
This guide provides a comprehensive comparison of the structural properties of different vanadyl sulfate hydrates, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the crystallographic analyses are also provided, offering valuable insights for researchers, scientists, and professionals in drug development.
Structural Comparison of Vanadyl Sulfate Hydrates
The crystal structures of the anhydrous, trihydrate, pentahydrate, and hexahydrate forms of vanadyl sulfate (VOSO₄) exhibit distinct characteristics. The anhydrous form, β-VOSO₄, crystallizes in the orthorhombic system, while the hydrated forms adopt monoclinic and triclinic structures. A summary of their key crystallographic data is presented below.
| Property | Anhydrous (β-VOSO₄)[1] | Trihydrate (VOSO₄·3H₂O)[2] | Pentahydrate (VOSO₄·5H₂O) | Hexahydrate (VOSO₄·6H₂O)[3] |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Triclinic |
| Space Group | Pnma | P2₁/n | P2₁/c | |
| a (Å) | 7.371 | 7.387 | 6.976 | 7.49 |
| b (Å) | 6.269 | 7.401 | 9.716 | 10.17 |
| c (Å) | 7.082 | 12.046 | 12.902 | 6.185 |
| α (°) | 90 | 90 | 90 | 101.7 |
| β (°) | 90 | 106.57 | 110.90 | 95.6 |
| γ (°) | 90 | 90 | 90 | 92.2 |
| Z | 4 | 4 | 4 |
Vanadium Coordination and Molecular Structure
In the anhydrous β-VOSO₄, the vanadium atom is coordinated to six oxygen atoms in a distorted octahedral geometry. These VO₆ octahedra share corners to form chains that are further linked by sulfate tetrahedra, creating a three-dimensional network.[1]
The hydrated forms, in contrast, feature isolated molecular units. In the trihydrate, the vanadium atom is also octahedrally coordinated, but to the vanadyl oxygen, three water molecules, and two oxygen atoms from two different sulfate groups.
In the pentahydrate, the vanadium atom is coordinated to the vanadyl oxygen, four water molecules, and one oxygen atom from a sulfate group, again forming a distorted octahedron. The fifth water molecule is not directly coordinated to the vanadium atom but is held in the crystal lattice by hydrogen bonds.
Detailed bond lengths and angles for each structure provide further insight into the specific coordination environment of the vanadium atom and the geometry of the sulfate groups.
The Role of Hydrogen Bonding
A crucial aspect of the hydrated structures is the extensive network of hydrogen bonds. In the trihydrate, the hydrogen atoms, located through difference Fourier synthesis, reveal a complex network of hydrogen bonds linking the [VO(H₂O)₃(SO₄)] units and the uncoordinated water molecules.[2] Similarly, in the pentahydrate, hydrogen bonds involving both the coordinated and uncoordinated water molecules play a significant role in stabilizing the crystal structure. The hexahydrate, with the highest degree of hydration, is expected to have an even more intricate hydrogen-bonding network.
Experimental Methodologies
The structural data presented in this guide were primarily obtained through single-crystal X-ray diffraction techniques. Below are the generalized experimental protocols for the determination of these crystal structures.
Anhydrous Vanadyl Sulfate (β-VOSO₄)
Crystals of β-VOSO₄ were obtained by heating V₂O₅ with concentrated sulfuric acid. The crystal structure was determined from three-dimensional X-ray data. Weissenberg photographs of the layer lines were taken with CuKα radiation. The reflections were recorded photographically using the multiple film technique, and the relative intensities were estimated visually.[1]
Vanadyl Sulfate Trihydrate (VOSO₄·3H₂O)
The crystal structure of VOSO₄·3H₂O was redetermined from three-dimensional X-ray data collected on a Nonius CAD-4 diffractometer using MoKα radiation. The hydrogen atoms were located from difference Fourier syntheses.[2]
Vanadyl Sulfate Pentahydrate (VOSO₄·5H₂O)
The structure of VOSO₄·5H₂O was redetermined by single-crystal X-ray techniques.
Vanadyl Sulfate Hexahydrate (VOSO₄·6H₂O)
Crystals of VOSO₄·6H₂O were grown from an aqueous solution of commercial vanadyl sulfate pentahydrate at 0°C. Due to their instability at room temperature, the crystals were studied below 13.6°C. Powder X-ray diffraction data were collected using a Debye-Scherrer camera.[3]
Logical Relationship of Vanadyl Sulfate Hydrates
The following diagram illustrates the relationship between the different vanadyl sulfate hydrates and the primary experimental technique used for their structural characterization.
Caption: Structural analysis workflow for vanadyl sulfate hydrates.
References
A Comparative Guide to the Long-Term Stability and Activity of Vanadyl Sulfate and Alternative Catalysts in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of a robust and efficient catalyst is a critical parameter in the synthesis of fine chemicals and pharmaceutical intermediates. This guide provides a comparative assessment of the long-term stability and catalytic activity of vanadyl sulfate (B86663) (VOSO₄) against other commonly employed catalysts in oxidation reactions, with a focus on the conversion of benzyl (B1604629) alcohol to benzaldehyde. The information presented herein is supported by experimental data collated from various studies.
Comparative Performance in Benzyl Alcohol Oxidation
The following table summarizes the performance of vanadyl sulfate and other catalysts in the oxidation of benzyl alcohol. It is important to note that the experimental conditions vary across different studies, which may influence the direct comparability of the results.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Stability/Reusability |
| Vanadyl Sulfate / TEMPO | O₂ | Acetonitrile | Ambient | - | Good Conversion | Deactivation by water has been noted[1] |
| Vanadyl Sulfate / NaNO₂ | O₂ | - | 80 | - | High Conversion & Selectivity | Trace water is crucial for high efficiency |
| CuNi/MIL-101 | O₂ | THF | 100 | 4 | 62.8% Conversion | Good stability; slight decrease in activity after the fourth run[2] |
| CuNi/TiO₂ | O₂ | THF | 100 | 4 | 54.9% Conversion | Considerable decrease in activity upon reuse[2] |
| Ru(0) on Alumina | Air | Solvent-free | 90 | 24 | 62% Conversion | Very stable; maintains high activity after several cycles[3] |
| Manganese Dioxide (MnO₂) | O₂ | Various | 25-100 | - | High Yield | Can be reactivated and recycled[4] |
| FeCl₃/BHDC | H₂O₂ | - | - | < 0.25 | Good to Excellent Yields | Stable and reusable |
Catalytic Pathway and Experimental Workflow
The following diagrams illustrate a proposed catalytic cycle for vanadium-catalyzed alcohol oxidation and a general experimental workflow for assessing catalyst stability.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective assessment of catalyst performance. Below are representative protocols for evaluating the catalytic activity and stability in benzyl alcohol oxidation.
General Procedure for Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Catalyst (e.g., Vanadyl Sulfate, Copper-based catalyst)
-
Benzyl alcohol
-
Oxidant (e.g., molecular oxygen, hydrogen peroxide)
-
Solvent (e.g., acetonitrile, toluene, or solvent-free)
-
Internal standard (e.g., dodecane) for chromatographic analysis
Procedure:
-
In a round-bottom flask or a pressure reactor, the catalyst (specified molar percentage) and the solvent (if applicable) are added.
-
Benzyl alcohol and the internal standard are then introduced into the reaction vessel.
-
The system is purged with the oxidant (e.g., O₂ balloon or pressurized gas) and stirred at a specific temperature for a designated period.
-
Aliquots of the reaction mixture are withdrawn at regular intervals and filtered to remove the catalyst.
-
The samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
Catalyst Reusability Test
Procedure:
-
Following the completion of the first catalytic cycle (as described above), the heterogeneous catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The recovered catalyst is washed with a suitable solvent (e.g., the reaction solvent or another solvent in which the products are soluble) to remove any adsorbed species.
-
The washed catalyst is dried under vacuum or in an oven at a specific temperature.
-
The dried, recovered catalyst is then used in a subsequent reaction cycle with fresh benzyl alcohol, oxidant, and solvent under the same conditions as the initial run.
-
This process is repeated for several cycles to evaluate the long-term stability and any decrease in catalytic activity.[2]
Leaching Test for Heterogeneous Catalysts
Procedure:
-
The catalytic reaction is allowed to proceed for a certain period (e.g., until 20-30% conversion is achieved).
-
The reaction is then stopped, and the solid catalyst is removed from the hot reaction mixture by filtration.
-
The filtrate is then allowed to react further under the same conditions without the catalyst.
-
The progress of the reaction in the filtrate is monitored over time. If the reaction continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution. If the reaction stops, it suggests that the catalysis is truly heterogeneous.[2]
References
Safety Operating Guide
Proper Disposal of Vanadyl Sulfate Trihydrate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of vanadyl sulfate (B86663) trihydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Vanadyl sulfate trihydrate is a chemical compound that requires careful handling and disposal due to its potential health and environmental hazards. Adherence to proper procedures is critical for researchers, scientists, and drug development professionals who may utilize this substance.
Hazard Identification and Safety Data
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The compound is classified as hazardous, and it is essential to be aware of its potential effects.
| Hazard Classification | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Skin Irritation | Causes skin irritation. | [1][3] |
| Eye Irritation | Causes serious eye irritation. | [1][3] |
| Respiratory Irritation | May cause respiratory irritation. | [1][3] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | [4][5][6] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, all personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specific Recommendations | Citations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | [7] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [5][7] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate. | [7][8] |
Disposal and Spill Management Protocols
The following protocols provide a step-by-step guide for the safe disposal of this compound and the management of spills.
Standard Disposal Protocol for this compound Waste
Disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. This substance should be treated as hazardous waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.[9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]
-
Provide the Safety Data Sheet (SDS) to the disposal company to ensure they have all the necessary information for safe handling and transport.
-
Emergency Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately evacuate all non-essential personnel from the spill area.[9]
-
Secure the location to prevent unauthorized entry.
-
-
Assess the Spill and Don PPE:
-
Assess the extent of the spill and any immediate hazards.
-
Before beginning cleanup, don the appropriate PPE as outlined in the table above.
-
-
Contain and Clean the Spill:
-
Prevent the spilled material from entering drains or water sources.[10]
-
For solid spills, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust.[1][7]
-
Cover the spilled material with an inert, non-combustible absorbent material like sand or vermiculite (B1170534) before sweeping.[1]
-
-
Decontaminate the Area:
-
Once the bulk of the material is collected, decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
-
Wash the area thoroughly.[9]
-
-
Dispose of Cleanup Materials:
-
All materials used for cleanup, including absorbents, wipes, and contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the standard disposal protocol.
-
Logistical and Transport Information
For the purposes of transport to a disposal facility, vanadyl sulfate is classified as a hazardous material.
| Transport Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT (USA) | UN2931 | Vanadyl sulfate | 6.1 | II |
| IMDG / TDG | UN2931 | Vanadyl sulfate | 6.1 | II |
Citations:[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Vanadyl Sulfate or Vanadyl Sulphate SDS MSDS of Manufacturers [vanadyl-sulfate.com]
- 2. This compound | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Guide to Handling Vanadyl Sulfate Trihydrate
Essential safety and logistical protocols for the handling and disposal of Vanadyl sulfate (B86663) trihydrate are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Vanadyl sulfate trihydrate is a chemical compound that, while valuable in research, presents potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2] Some evidence suggests it may be suspected of damaging fertility and could cause organ damage through prolonged or repeated exposure.[3][4] Adherence to proper safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental when working with this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be chemical safety goggles conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][5] |
| Hands | Chemical-Resistant Gloves | Inspect gloves prior to use. Nitrile, neoprene, or natural rubber gloves are suitable. Dispose of contaminated gloves after use.[6][7] |
| Body | Protective Clothing | A lab coat or a complete suit protecting against chemicals should be worn to prevent skin exposure.[5][6] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if working in a poorly ventilated area.[3][5] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safe handling in a laboratory setting.
In Case of Accidental Exposure
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Considerations:
-
Hazardous Waste: this compound must be disposed of as hazardous waste.[9]
-
Containers: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated with flue gas scrubbing.[10]
-
Spills: In the event of a spill, evacuate the area, wear appropriate PPE, and collect the material in a safe manner (avoiding dust).[9] The collected material should be placed in a sealed container for disposal as hazardous waste.[9] The area should then be ventilated and washed.[9]
-
Regulations: Always consult and adhere to your institution's and local environmental regulations for hazardous waste disposal.[9][10] Do not discharge into sewer systems.[10]
References
- 1. Vanadyl Sulfate or Vanadyl Sulphate SDS MSDS of Manufacturers [vanadyl-sulfate.com]
- 2. This compound | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
